Product packaging for Azanium;cobalt(2+);sulfate;hexahydrate(Cat. No.:CAS No. 13586-38-4)

Azanium;cobalt(2+);sulfate;hexahydrate

Cat. No.: B077939
CAS No.: 13586-38-4
M. Wt: 281.13 g/mol
InChI Key: HSLSOFCKGCPTPB-UHFFFAOYSA-M
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Description

Azanium;cobalt(2+);sulfate;hexahydrate is a high-purity inorganic salt complex serving as a vital precursor in materials science and catalysis research. This compound provides a well-defined source of both cobalt(II) ions and ammonium ions in a crystalline, hydrated form, ensuring consistent stoichiometry for synthetic applications. Its primary research value lies in the synthesis of cobalt-based coordination polymers and metal-organic frameworks (MOFs), where it acts as a metal node. Furthermore, it is a key starting material for the preparation of cobalt oxide nanomaterials and thin films via sol-gel or precipitation routes, which are investigated for their electrocatalytic properties in oxygen evolution reactions (OER) and energy storage systems. The hexahydrate form enhances solubility in aqueous systems, facilitating its use in solution-based synthesis and crystal growth. Researchers also utilize this compound as a dopant to introduce cobalt into various host matrices, such as semiconductors or zeolites, to modify their electronic, magnetic, or catalytic characteristics. The mechanism of action for its catalytic and materials properties stems from the redox activity of the Co²⁺/Co³⁺ couple and its ability to adopt diverse coordination geometries, enabling complex formation and electron transfer processes critical for advanced material development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoH20N2O14S2 B077939 Azanium;cobalt(2+);sulfate;hexahydrate CAS No. 13586-38-4

Properties

IUPAC Name

azanium;cobalt(2+);sulfate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.H3N.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h;1H3;(H2,1,2,3,4);6*1H2/q+2;;;;;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLSOFCKGCPTPB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoH16NO10S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626931
Record name azanium;cobalt(2+);sulfate;hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13586-38-4
Record name azanium;cobalt(2+);sulfate;hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Ammonium Cobalt(II) Sulfate Hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the crystal structure of ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O), a compound of interest in materials science and chemistry, is presented. This guide offers researchers, scientists, and drug development professionals a detailed look into its crystallographic parameters, atomic arrangement, and the experimental protocols for its characterization.

Ammonium cobalt(II) sulfate hexahydrate is a member of the Tutton's salts, a class of isomorphous compounds known for their well-defined crystal structures. These salts have the general formula M₂(M')(XO₄)₂·6H₂O, where M is a monovalent cation and M' is a divalent metal cation. In the case of ammonium cobalt(II) sulfate hexahydrate, the crystal lattice is built from ammonium ions (NH₄⁺), sulfate ions (SO₄²⁻), and a central cobalt(II) ion surrounded by six water molecules, forming a [Co(H₂O)₆]²⁺ octahedral complex.

Crystallographic Data

The crystal structure of ammonium cobalt(II) sulfate hexahydrate has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group P2₁/a. This arrangement describes the repeating pattern of the constituent ions and water molecules in three dimensions. The precise dimensions of this repeating unit, or unit cell, are defined by the lattice parameters.

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/a
a9.23 Å
b12.49 Å
c6.23 Å
α, γ90°
β106.9°
Unit Cell Volume687.2 ų

Note: The lattice parameters are based on data reported for Tutton's salts and may show slight variations depending on the specific experimental conditions.[1]

Interatomic Distances and Molecular Geometry

The coordination environment of the cobalt(II) ion is a key feature of the crystal structure. The central cobalt atom is octahedrally coordinated to six water molecules. The sulfate groups exist as tetrahedral anions, and the ammonium ions are situated in the interstitial spaces, forming hydrogen bonds with the surrounding sulfate oxygen atoms and coordinated water molecules. These hydrogen bonds play a crucial role in stabilizing the overall crystal lattice.

Due to the high degree of isomorphism in Tutton's salts, the bond lengths and angles within the [Co(H₂O)₆]²⁺ octahedron and the SO₄²⁻ tetrahedron are very similar to those found in related structures, such as the mixed ammonium nickel-cobalt sulfate hexahydrate.

Bond Average Length (Å)
Co - O (water)~2.08 Å
S - O~1.47 Å
Angle Average Value (°)
O - Co - O~90° and ~180°
O - S - O~109.5°

Note: These values are based on a closely related mixed nickel-cobalt Tutton's salt and are expected to be very similar for the pure cobalt compound.[2]

Experimental Protocols

The determination of the crystal structure of ammonium cobalt(II) sulfate hexahydrate involves two primary experimental stages: crystal synthesis and X-ray diffraction analysis.

Synthesis of Single Crystals

High-quality single crystals suitable for X-ray diffraction are typically grown from an aqueous solution by slow evaporation.[3]

Materials:

  • Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Distilled water

Procedure:

  • Prepare a saturated aqueous solution by dissolving stoichiometric amounts of cobalt(II) sulfate heptahydrate and ammonium sulfate in distilled water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

  • Filter the warm solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean crystallizing dish.

  • Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at a constant temperature (room temperature is often suitable).

  • Over a period of several days to weeks, well-formed, pink-to-red monoclinic crystals of ammonium cobalt(II) sulfate hexahydrate will form.

  • Once the crystals have reached a suitable size, they are carefully harvested from the solution and dried with filter paper.

Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement is determined using a single-crystal X-ray diffractometer.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffraction pattern of the X-rays is recorded by a detector.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Data Integration: The intensities of the diffraction spots are measured and processed.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to achieve the best possible agreement between the observed and calculated diffraction patterns. This refinement yields the final atomic coordinates, bond lengths, and bond angles.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for the synthesis and structural analysis of ammonium cobalt(II) sulfate hexahydrate.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_analysis Structural Analysis dissolution Dissolve Stoichiometric CoSO₄·7H₂O and (NH₄)₂SO₄ in Warm Water filtration Filter Solution dissolution->filtration evaporation Slow Evaporation filtration->evaporation harvesting Harvest Crystals evaporation->harvesting mounting Mount Single Crystal harvesting->mounting Select Suitable Crystal xrd_data X-ray Diffraction Data Collection mounting->xrd_data structure_solution Structure Solution and Refinement xrd_data->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Fig. 1: Overall experimental workflow from synthesis to structural analysis.

data_processing_workflow raw_data Raw Diffraction Data unit_cell Determine Unit Cell and Space Group raw_data->unit_cell integrate Integrate Intensities unit_cell->integrate solve Solve Structure (e.g., Direct Methods) integrate->solve refine Refine Structure (Least-Squares) solve->refine final_model Final Structural Model (Atomic Coordinates, Bond Lengths, Angles) refine->final_model

Fig. 2: Workflow for X-ray diffraction data processing and structure refinement.

References

Synthesis of Cobalt Ammonium Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the primary synthesis methods for cobalt ammonium sulfate, with a focus on cobalt(II) ammonium sulfate hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and comparative data to aid in the selection and implementation of the most suitable synthesis strategy.

Introduction

Cobalt ammonium sulfate, a double salt belonging to the Tutton's salt family, exists most commonly as the hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O. This compound is characterized by its monoclinic crystal structure and pink-to-red appearance. It is soluble in water and finds applications in diverse areas, including analytical chemistry, electroplating, catalysis, and as a precursor in materials science. The synthesis of high-purity cobalt ammonium sulfate is crucial for these applications. This guide details the most prevalent and effective synthesis methodologies.

Synthesis Methodologies

The synthesis of cobalt ammonium sulfate can be broadly categorized into methods starting from cobalt(II) salts and those involving the oxidation to cobalt(III). The most common and straightforward methods produce the cobalt(II) double salt.

Synthesis of Cobalt(II) Ammonium Sulfate Hexahydrate

The preparation of cobalt(II) ammonium sulfate hexahydrate is typically achieved through the crystallization from an aqueous solution containing stoichiometric amounts of cobalt(II) sulfate and ammonium sulfate.

This is the most widely used laboratory method for preparing high-purity crystals of cobalt(II) ammonium sulfate hexahydrate. The underlying chemical equation for this process is:

CoSO₄ + (NH₄)₂SO₄ + 6H₂O → (NH₄)₂Co(SO₄)₂·6H₂O

Experimental Protocol:

  • Reagent Preparation:

    • Weigh stoichiometric amounts of cobalt(II) sulfate (e.g., CoSO₄·7H₂O) and ammonium sulfate. For the preparation of 100.00 g of cobalt(II) ammonium sulfate hexahydrate, 66.57 g of cobalt(II) sulfate hexahydrate and 33.43 g of ammonium sulfate are required.[1]

  • Dissolution:

    • Separately dissolve the weighed cobalt(II) sulfate and ammonium sulfate in a minimum amount of hot deionized water. Gentle heating and stirring can facilitate dissolution.

  • Mixing and pH Adjustment:

    • Combine the two solutions while stirring intensely.

    • The pH of the resulting solution should be maintained between 4 and 6 to prevent the hydrolysis of Co²⁺ ions.[2] If necessary, adjust the pH with a dilute solution of sulfuric acid.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling (e.g., 0.1–0.5°C/hr) promotes the formation of larger, higher-purity crystals.[2]

    • Alternatively, the solution can be allowed to evaporate slowly at room temperature over several days to yield crystals.

  • Isolation and Purification:

    • Separate the formed crystals from the mother liquor by filtration, for instance, using a Buchner funnel under reduced pressure.

    • Wash the crystals with a small amount of cold deionized water or ethanol to remove any residual soluble impurities.[1]

  • Drying:

    • Dry the crystals in the air at room temperature until a constant weight is achieved. The compound is stable under normal atmospheric conditions.

Quantitative Data Summary:

ParameterValueReference
Reactant Ratio (CoSO₄ : (NH₄)₂SO₄)1:1 molar ratio[1]
Optimal pH4 - 6[2]
Recommended Cooling Rate0.1–0.5°C/hr[2]
YieldUp to 98.5%[3]

An industrially relevant and sustainable approach involves the utilization of waste solutions from cobalt electroplating processes.[2][3] These solutions serve as a source of cobalt(II) ions.

Experimental Protocol:

  • Source Material:

    • Obtain spent galvanic cobalt electrolyte containing cobalt(II) sulfate or cobalt(II) chloride.

  • Reaction Mixture Preparation:

    • To the cobalt-containing waste solution, add a calculated amount of ammonium sulfate. For example, to 100 ml of a spent electrolyte containing 192 g/l of cobalt(II) chloride, 81 g of ammonium sulfate is added to 100 ml of water.[3]

  • Crystallization:

    • The resulting solution is left to crystallize. The crystallization time and temperature can be varied to optimize the yield and crystal size. In one example, the solution is left for 4 days at 1-3°C.[3]

  • Product Isolation:

    • The precipitated crystals are filtered, for example, using a glass filter under reduced pressure.[3]

  • Drying:

    • The isolated product is dried in the air at room temperature to a constant weight.[3]

Quantitative Data Summary:

ParameterValueReference
Starting MaterialSpent cobalt electroplating solution[3]
Crystallization Temperature1-3°C[3]
Crystallization Time4 days[3]
Reported Yield98.5%[3]
Synthesis of Cobalt(III) Ammonium Sulfate

The synthesis of cobalt(III) ammonium sulfate is more complex as it requires the oxidation of cobalt(II) to cobalt(III), which is unstable in aqueous solutions unless complexed. The resulting product is often a dodecahydrate, NH₄Co(SO₄)₂·12H₂O.

This method involves the electrochemical oxidation of a cobalt(II) sulfate solution followed by the addition of ammonium sulfate.

Experimental Protocol:

  • Electrolyte Preparation:

    • Prepare a cold solution of cobalt(II) sulfate in sulfuric acid (at least 5 mol/L).[4]

  • Electrolysis:

    • Electrolyze the solution using a platinum or lead dioxide anode and a cathode in a separated cell. The electrolysis is continued until the solution turns blue.[4]

  • Crystallization:

    • To the electrolyzed solution, add a cold sulfuric acid solution of ammonium sulfate.

    • Cool the mixture to induce crystallization of the cobalt(III) ammonium sulfate dodecahydrate.[4]

  • Isolation and Storage:

    • Filter the crystals and store them in a hermetic vessel, as the cobalt(III) ion is highly oxidizing.[4]

This method utilizes a chemical oxidizing agent to convert Co(II) to Co(III).

Experimental Protocol:

  • Precursor Synthesis:

    • Prepare sodium tris(carbonato)cobaltate(III) (Na₃[Co(CO₃)₃]).

  • Reaction:

    • Carefully add the sodium tris(carbonato)cobaltate(III) to cold sulfuric acid.

    • To this solution, add a cold sulfuric acid solution of ammonium sulfate.[4]

  • Crystallization:

    • Cool the resulting solution to crystallize the cobalt(III) ammonium sulfate alum.[4]

Quantitative Data Summary for Cobalt(III) Synthesis:

ParameterReactantsReference
Electrolytic MethodCobalt(II) sulfate, Ammonium sulfate, Sulfuric acid[4]
Chemical Oxidation MethodSodium tris(carbonato)cobaltate(III), Ammonium sulfate, Sulfuric acid[4]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key steps in the synthesis of cobalt ammonium sulfate.

Synthesis_of_Cobalt_II_Ammonium_Sulfate CoSO4 Cobalt(II) Sulfate Solution Mixing Mixing & pH Adjustment (pH 4-6) CoSO4->Mixing NH42SO4 Ammonium Sulfate Solution NH42SO4->Mixing Crystallization Slow Cooling or Evaporation Mixing->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing (Cold Water/Ethanol) Filtration->Washing Drying Air Drying Washing->Drying Product Cobalt(II) Ammonium Sulfate Hexahydrate Drying->Product

Caption: Workflow for the synthesis of Cobalt(II) Ammonium Sulfate.

Industrial_Synthesis_Workflow WasteSolution Spent Cobalt Electroplating Solution (Source of Co²⁺) AddAmmoniumSulfate Addition of Ammonium Sulfate WasteSolution->AddAmmoniumSulfate Crystallization Crystallization (e.g., 1-3°C for 4 days) AddAmmoniumSulfate->Crystallization Filtration Filtration under Reduced Pressure Crystallization->Filtration Drying Air Drying at Room Temperature Filtration->Drying FinalProduct Cobalt(II) Ammonium Sulfate Hexahydrate Drying->FinalProduct

Caption: Industrial synthesis from waste solutions.

Cobalt_III_Synthesis_Pathway CoSO4_sol Cobalt(II) Sulfate in H₂SO₄ Oxidation Oxidation to Co(III) CoSO4_sol->Oxidation Electrolysis Electrolysis Oxidation->Electrolysis method ChemicalOxidation Chemical Oxidation (e.g., with Na₃[Co(CO₃)₃]) Oxidation->ChemicalOxidation method Add_NH42SO4 Addition of (NH₄)₂SO₄ in cold H₂SO₄ Electrolysis->Add_NH42SO4 ChemicalOxidation->Add_NH42SO4 Crystallization Cooling to Crystallize Add_NH42SO4->Crystallization Product Cobalt(III) Ammonium Sulfate Dodecahydrate Crystallization->Product

Caption: Synthesis pathways for Cobalt(III) Ammonium Sulfate.

Conclusion

The synthesis of cobalt ammonium sulfate can be readily achieved through several methods, with the direct reaction of cobalt(II) sulfate and ammonium sulfate being the most common for laboratory-scale preparation of the hexahydrate form. Industrial processes are geared towards sustainability by utilizing waste streams. The synthesis of the cobalt(III) analogue is more challenging due to the inherent instability of the Co(III) ion in aqueous media, necessitating oxidative conditions. The choice of synthesis method will depend on the desired oxidation state of cobalt, the required purity and crystal size, and the scale of production. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of cobalt ammonium sulfate for a variety of research and industrial applications.

References

physical and chemical properties of (NH₄)₂Co(SO₄)₂·6H₂O

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Ammonium Cobalt(II) Sulfate Hexahydrate

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a comprehensive overview of ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O), a Tutton's salt with notable applications in catalysis, electroplating, and as a precursor in materials science.

Physical Properties

Ammonium cobalt(II) sulfate hexahydrate is a pink-to-red crystalline solid.[1][2] It is an odorless and hygroscopic compound that is soluble in water but insoluble in alcohol.[2][3][4] The hygroscopic nature of this material necessitates storage in a desiccator to prevent the absorption of atmospheric moisture.[1]

Quantitative Physical Data
PropertyValue
Molecular Formula (NH₄)₂Co(SO₄)₂·6H₂O
Molecular Weight 395.23 g/mol [1]
Appearance Pink - Red Crystalline Solid[2]
Odor Odorless[2]
Melting Point ~120 °C / 248 °F (decomposes)[1][5][6]
Density 1.902 g/mL at 25 °C[3][5]
Magnetic Moment ~4.75 B.M. at room temperature[5]

Crystal Structure

Ammonium cobalt(II) sulfate hexahydrate belongs to the family of Tutton's salts, which are known for their well-defined crystal structures. It crystallizes in a monoclinic system with the space group P2₁/a.[7] The crystal structure consists of an octahedral coordination of the Co²⁺ ion.[1]

Chemical Properties and Reactions

This compound exhibits a range of chemical behaviors, including decomposition upon heating and participation in complexation and redox reactions.

Thermal Decomposition

Upon heating to approximately 120 °C, ammonium cobalt(II) sulfate hexahydrate begins to decompose, primarily through the loss of its water of hydration.[1][5][6] Further heating can lead to the decomposition of the ammonium and sulfate ions, releasing gaseous products such as nitrogen oxides (NOx), sulfur oxides, and ammonia.[2]

Complexation Reactions

In the presence of excess concentrated ammonia, ammonium cobalt(II) sulfate hexahydrate reacts to form the hexaamminecobalt(II) ion, [Co(NH₃)₆]²⁺.[1]

Oxidation-Reduction Reactions

The cobalt(II) ion in the compound can be oxidized to cobalt(III) under certain conditions.[1]

Experimental Protocols

Synthesis of Ammonium Cobalt(II) Sulfate Hexahydrate

A common laboratory-scale synthesis involves the reaction of cobalt(II) sulfate with aqueous ammonia.[1][3]

Procedure:

  • Dissolve cobalt(II) sulfate in deionized water to create a saturated solution.

  • Slowly add a stoichiometric amount of aqueous ammonia to the cobalt(II) sulfate solution with constant stirring.

  • Allow the resulting solution to stand, facilitating the crystallization of ammonium cobalt(II) sulfate hexahydrate.

  • Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.

An industrial method for its production utilizes waste solutions from cobalt electroplating processes, where the cobalt(II)-containing solution is mixed with ammonium sulfate to induce crystallization.[1]

Characterization Techniques
  • Single-Crystal X-ray Diffraction (XRD): This technique is employed to resolve the octahedral coordination of Co²⁺ within the Tutton's salt structure.[1]

  • Thermogravimetric Analysis (TGA): TGA is used to identify the dehydration steps. A significant mass loss at approximately 120 °C corresponds to the decomposition of the hexahydrate form.[1]

  • UV-Vis Spectroscopy: The presence of d-d transitions of the Co²⁺ ion in an octahedral field is confirmed by absorbance peaks in the visible range, notably around 510 nm.[1]

Visualizations

Logical Workflow for Synthesis

Synthesis Workflow of (NH₄)₂Co(SO₄)₂·6H₂O A Dissolve CoSO₄ in Water B Add Aqueous NH₃ Solution A->B C Crystallization B->C D Filtration and Washing C->D E Drying in Desiccator D->E F (NH₄)₂Co(SO₄)₂·6H₂O Crystals E->F

Caption: Synthesis Workflow of (NH₄)₂Co(SO₄)₂·6H₂O

Thermal Decomposition Pathway

Thermal Decomposition of (NH₄)₂Co(SO₄)₂·6H₂O A (NH₄)₂Co(SO₄)₂·6H₂O (s) B Heat (~120 °C) C (NH₄)₂Co(SO₄)₂ (s) + 6H₂O (g) B->C D Further Heating E Gaseous Products (NH₃, NOx, SOx) D->E F Cobalt Oxides (s) D->F

Caption: Thermal Decomposition of (NH₄)₂Co(SO₄)₂·6H₂O

Safety and Handling

Ammonium cobalt(II) sulfate hexahydrate is considered hazardous.[2] It is harmful if swallowed and may cause an allergic skin reaction.[8][9] It is very toxic to aquatic life with long-lasting effects.[8][10] When handling this compound, it is crucial to wear appropriate personal protective equipment, including gloves and eye protection, and to work in a well-ventilated area to avoid dust formation.[2] Store the compound in a dry, well-ventilated place and protect it from moisture due to its hygroscopic nature.[2][8]

Applications

This compound serves various purposes in scientific and industrial settings:

  • Spectroscopic Standard: It is used as a standard in spectroscopy.[5]

  • Cobalt Plating: It is a component in baths for cobalt electroplating.[11]

  • Catalysis: It acts as a catalyst in various chemical reactions.[1][11]

  • Ceramics: It finds use in the ceramics industry.[5]

  • Pharmaceutical Intermediates: It is used in the synthesis of pharmaceutical intermediates.[4][5]

  • Materials Science: It is a precursor for the synthesis of cobalt-based materials, such as those used in batteries.[11]

References

An In-depth Technical Guide to the Magnetic Properties of Cobalt Tutton's Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of cobalt Tutton's salts, a class of isomorphous hydrated double sulfates with the general formula M

2_22​
--INVALID-LINK--
2_22​
, where M is a monovalent cation such as NH
4+_4^+4+​
, K
+^++
, Rb
+^++
, or Cs
+^++
. These compounds serve as important model systems for studying paramagnetism and magnetic ordering in the solid state due to the well-separated Co
2+^{2+}2+
ions within their crystal lattice.

Introduction to Cobalt Tutton's Salts

Tutton's salts crystallize in a monoclinic structure, belonging to the P2

1_11​
/a space group. The crystal lattice is composed of [Co(H
2_22​
O)
6_66​
]
2+^{2+}2+
octahedra, SO
42_4^{2-}42−​
tetrahedra, and M
+^++
cations. The cobalt(II) ion is surrounded by six water molecules in a slightly distorted octahedral geometry. This local environment is crucial in determining the magnetic properties of the material, as it dictates the nature of the crystalline electric field experienced by the Co
2+^{2+}2+
ion.

The magnetic behavior of cobalt Tutton's salts is primarily governed by the electronic structure of the Co

2+^{2+}2+
ion (3d
7^77
configuration). In the high-spin state (S=3/2), the interaction of the electron spins with the crystalline electric field and spin-orbit coupling leads to significant magnetic anisotropy. At relatively high temperatures, these salts exhibit paramagnetic behavior. As the temperature is lowered to the sub-Kelvin range, weak magnetic interactions between the Co
2+^{2+}2+
ions can lead to a transition to an antiferromagnetically ordered state.

Theoretical Framework of Magnetism in Cobalt Tutton's Salts

The magnetic properties of cobalt Tutton's salts can be understood through the interplay of several key interactions. The dominant forces are the crystalline electric field and spin-orbit coupling, which lift the degeneracy of the Co

2+^{2+}2+
electronic states. The magnetic behavior is then probed by the application of an external magnetic field (Zeeman effect) and influenced by weaker hyperfine interactions with the cobalt nucleus.

A theoretical model for the g-values and static magnetic susceptibilities of cobalt Tutton's salts assumes a nearly cubic crystalline field with a small tetragonal component. The magnetic properties are dependent on the parameter η = 4δ/3λ, where δ is the energy separation of the lowest energy levels without spin-orbit coupling, and λ is the spin-orbit coupling constant.[1]

G

Caption: Hierarchy of interactions governing the magnetic properties of Co²⁺ in Tutton's salts.

Quantitative Magnetic Data

The magnetic properties of cobalt Tutton's salts are highly anisotropic and vary depending on the monovalent cation. The following tables summarize key magnetic parameters obtained from experimental studies.

Table 1: Crystallographic Data for Selected Cobalt Tutton's Salts

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
(NH
4_44​
)
2_22​
--INVALID-LINK--
2_22​
MonoclinicP2
1_11​
/a
9.3112.516.24106.8
K
2_22​
--INVALID-LINK--
2_22​
MonoclinicP2
1_11​
/a
9.05612.1956.094104.815
Rb
2_22​
--INVALID-LINK--
2_22​
MonoclinicP2
1_11​
/a
9.204(9)12.467(2)6.246(3)106.02(5)

Data sourced from various crystallographic studies.[2][3]

Table 2: Magnetic Parameters for Selected Cobalt Tutton's Salts

CompoundT
N_NN​
(K)
Weiss Constant (θ) (K)g-tensor components (g
x_xx​
, g
y_yy​
, g
z_zz​
)
Hyperfine Coupling (A
x_xx​
, A
y_yy​
, A
z_zz​
) (10
4^{-4}−4
cm
1^{-1}−1
)
(NH
4_44​
)
2_22​
--INVALID-LINK--
2_22​
~0.08Not Reportedg
z_zz​
≈ 6.45, g
x_xx​
≈ 3.06, g
y_yy​
≈ 2.95
A
z_zz​
≈ 230, A
x_xx​
≈ 30, A
y_yy​
≈ 20
K
2_22​
--INVALID-LINK--
2_22​
Not ReportedNot ReportedNot ReportedNot Reported
Rb
2_22​
--INVALID-LINK--
2_22​
Not ReportedNot ReportedNot ReportedNot Reported
Cs
2_22​
--INVALID-LINK--
2_22​
Not ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

The characterization of the magnetic properties of cobalt Tutton's salts involves a suite of complementary experimental techniques.

Crystal Growth

High-quality single crystals are essential for accurate magnetic measurements. The most common method for growing cobalt Tutton's salts is the slow evaporation of an aqueous solution.

Protocol for Crystal Growth:

  • Prepare a saturated aqueous solution containing equimolar amounts of high-purity cobalt(II) sulfate heptahydrate (CoSO

    4_44​
    ·7H
    2_22​
    O) and the desired monovalent cation sulfate (e.g., (NH
    4_44​
    )
    2_22​
    SO
    4_44​
    , K
    2_22​
    SO
    4_44​
    ).

  • Gently heat the solution while stirring to ensure complete dissolution.

  • Filter the warm solution to remove any impurities.

  • Allow the solution to cool slowly to room temperature in a vessel that permits slow evaporation of the solvent (e.g., a beaker covered with perforated film).

  • Single crystals will form over a period of several days to weeks.

Magnetic Susceptibility Measurements

The temperature and field dependence of the magnetic susceptibility provides information about the paramagnetic behavior and magnetic ordering. These measurements are typically performed on single crystals using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Protocol for Single-Crystal SQUID Magnetometry:

  • Crystal Alignment: The crystallographic axes of a single crystal are first determined using X-ray diffraction.[1]

  • Mounting: The crystal is mounted on a sample holder (e.g., a quartz rod or a specialized rotator) with a known orientation. A small amount of non-magnetic adhesive, such as GE varnish or Apiezon N grease, is used to secure the crystal.

  • Measurement: The sample is loaded into the SQUID magnetometer.

    • Temperature Dependence: The magnetic moment is measured as a function of temperature (typically from 300 K down to 1.8 K) in a small, constant applied magnetic field (e.g., 1000 Oe). Both zero-field-cooled (ZFC) and field-cooled (FC) measurements are performed to check for magnetic irreversibility.

    • Field Dependence: The magnetic moment is measured as a function of the applied magnetic field at a constant low temperature (e.g., 2 K).

    • Anisotropy: For detailed anisotropy studies, the sample is rotated in the magnetic field at a constant temperature, and the magnetic moment is measured as a function of the angle of rotation.[4]

  • Data Correction: The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the constituent atoms of the Tutton's salt.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for probing the local magnetic environment of the Co

2+^{2+}2+
ion. By measuring the resonance condition for microwave absorption in the presence of a magnetic field, the components of the g-tensor and the hyperfine coupling constants can be determined with high precision.

Protocol for Single-Crystal EPR Spectroscopy:

  • Crystal Mounting: A small single crystal is mounted on a goniometer, which allows for precise rotation of the crystal within the EPR spectrometer's microwave cavity.

  • Measurement:

    • The EPR spectrum is recorded at a fixed microwave frequency (typically X-band, ~9.5 GHz, or Q-band, ~34 GHz) and low temperature (e.g., 4.2 K).

    • The crystal is rotated in the magnetic field in three mutually perpendicular planes. The resonance field is recorded at regular angular intervals (e.g., every 10 degrees).

  • Data Analysis: The angular dependence of the resonance field is fitted to the spin Hamiltonian to extract the principal values and orientations of the g-tensor and the hyperfine coupling tensor.

Low-Temperature Heat Capacity Measurements

Heat capacity measurements at very low temperatures (below 1 K) are crucial for characterizing the magnetic ordering transition. The anomaly in the heat capacity (a sharp peak) at the transition temperature (T

N_NN​
) provides direct evidence of long-range magnetic ordering.

Protocol for Low-Temperature Heat Capacity Measurement:

  • Sample Preparation: A small, thin single crystal is used to ensure good thermal contact.

  • Mounting: The crystal is attached to a sample platform, which contains a thermometer and a heater, using a small amount of thermal grease. The measurement is performed in a high vacuum within a cryostat (e.g., a dilution refrigerator or a

    3^33
    He cryostat) to ensure thermal isolation.

  • Measurement (Relaxation Method):

    • The sample is cooled to the lowest possible temperature.

    • A small heat pulse is applied to the sample via the heater, causing its temperature to rise.

    • After the heat pulse is turned off, the sample temperature relaxes back to the base temperature of the cryostat.

    • The time constant of this thermal relaxation is proportional to the heat capacity of the sample.

    • This process is repeated at various temperatures to map out the heat capacity as a function of temperature.[5]

G

Caption: A typical experimental workflow for the comprehensive magnetic characterization of a cobalt Tutton's salt.

Summary and Outlook

Cobalt Tutton's salts are exemplary systems for the study of fundamental magnetic phenomena in insulating solids. Their well-defined crystal structure and the presence of isolated magnetic Co

2+^{2+}2+
ions allow for detailed investigation of magnetic anisotropy and weak exchange interactions. While the general magnetic behavior is understood, a comprehensive and comparative dataset of magnetic parameters across the series of different monovalent cations is still incomplete. Further systematic studies, particularly at very low temperatures and high magnetic fields, will continue to provide valuable insights into the intricate magnetic properties of these materials. The detailed experimental protocols provided in this guide offer a roadmap for researchers to contribute to this fascinating area of materials science.

References

Solubility Profile of Ammonium Cobalt(II) Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium cobalt(II) sulfate, a compound of interest in various scientific and industrial applications. This document summarizes available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of ammonium cobalt(II) sulfate is a critical parameter for its application in solution-based processes. The following tables summarize the available quantitative solubility data in various solvents.

Solubility in Water

Ammonium cobalt(II) sulfate is soluble in water, and its solubility is dependent on temperature.[1][2][3] The following table presents the solubility of ammonium cobalt(II) sulfate hexahydrate in water at different temperatures.

Temperature (°C)Solubility (g / 100 g water)
08.92
1013.98
2019.54

Data sourced from Crystal growing wiki[1]

Solubility in Organic Solvents

The solubility of ammonium cobalt(II) sulfate in organic solvents is generally limited.

SolventSolubility
EthanolInsoluble[1][4][5][6]
AcetoneInsoluble[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems or under varying pH conditions, the following experimental protocols are provided.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solid by weighing the residue after solvent evaporation.

Materials:

  • Ammonium cobalt(II) sulfate

  • Solvent of interest (e.g., water, ethanol, acidic/basic solutions)

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters, vacuum filtration)

  • Pre-weighed drying dishes

  • Analytical balance

  • Oven

Procedure:

  • Add an excess amount of ammonium cobalt(II) sulfate to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature using a thermostatic shaker or water bath until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically several hours.

  • Once equilibrium is achieved, carefully separate the saturated solution from the undissolved solid by filtration. Ensure the filtration is performed at the same temperature as the equilibration to avoid changes in solubility.

  • Accurately weigh a portion of the clear, saturated filtrate into a pre-weighed drying dish.

  • Evaporate the solvent in an oven at a temperature sufficient to remove the solvent without decomposing the salt (Ammonium cobalt(II) sulfate hexahydrate decomposes at around 120°C).[2]

  • Cool the dish in a desiccator and weigh it.

  • Repeat the drying and weighing steps until a constant weight is achieved.

  • The solubility can be calculated as grams of solute per 100 g of solvent.

Spectroscopic Method for Solubility Determination

Given the colored nature of the cobalt(II) ion, UV-Vis spectrophotometry offers a sensitive method for determining its concentration in a saturated solution.

Materials:

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

  • Ammonium cobalt(II) sulfate

  • Solvent of interest

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of ammonium cobalt(II) sulfate of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the Co(II) ion in the specific solvent.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of ammonium cobalt(II) sulfate in the solvent of interest as described in the gravimetric method (steps 1-3).

  • Analysis of Saturated Solution:

    • Carefully take an aliquot of the clear, saturated filtrate and dilute it accurately with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution, and thus the solubility, by taking the dilution factor into account.

Titration Method for Cobalt(II) Ion Determination

The concentration of cobalt(II) ions in a saturated solution can be determined by complexometric titration with EDTA.[10]

Materials:

  • Standardized EDTA solution

  • Xylenol orange indicator

  • Buffer solution (e.g., sodium acetate)

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a saturated solution of ammonium cobalt(II) sulfate and filter it as previously described.

  • Take a precise volume of the clear filtrate and dilute it if necessary.

  • Add a suitable buffer to adjust the pH to the optimal range for the cobalt-EDTA titration (typically pH 5-6).

  • Add a few drops of xylenol orange indicator.

  • Titrate the solution with a standardized EDTA solution until the color changes from the cobalt-indicator complex to the free indicator.

  • The concentration of cobalt(II) in the saturated solution can be calculated from the volume of EDTA used.

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the solubility of ammonium cobalt(II) sulfate.

experimental_workflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis of Saturated Solution cluster_result Result prep_solid Weigh excess Ammonium Cobalt(II) Sulfate mix Mix solid and solvent in a sealed container prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Agitate at constant temperature mix->equilibrate separate Filter to separate saturated solution equilibrate->separate analysis_grav Gravimetric Method: Evaporate solvent and weigh residue separate->analysis_grav Aliquot analysis_spec Spectroscopic Method: Measure absorbance and use calibration curve separate->analysis_spec Aliquot analysis_tit Titration Method: Titrate with EDTA separate->analysis_tit Aliquot calculate Calculate Solubility (g/100g solvent) analysis_grav->calculate analysis_spec->calculate analysis_tit->calculate

References

A Technical Guide to Tutton's Salts: From Historical Discovery to Modern Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Tutton's salts, a fascinating and historically significant class of double salts. We delve into their discovery, fundamental crystallographic and physicochemical properties, and their enduring importance in materials science and research. This document offers detailed experimental protocols, quantitative data for comparative analysis, and conceptual diagrams to illustrate key principles relevant to scientific professionals.

Historical Discovery and Significance

Tutton's salts are a series of isomorphous hydrated double salts with the general formula M'₂M''(XO₄)₂·6H₂O, where M' is a monovalent cation, M'' is a divalent metal cation, and X is typically sulfur (sulfates) or selenium (selenates).[1] These compounds are named after Alfred Edwin Howard Tutton, a British crystallographer who, around the turn of the 20th century, meticulously prepared and characterized an extensive series of these salts.[1][2][3] Tutton's work was foundational in the field of chemical crystallography. By systematically substituting the constituent ions (M' and M''), he was able to demonstrate a regular and predictable relationship between the chemical composition of the salts and their crystallographic properties, such as interfacial angles and unit cell dimensions.[4]

The primary significance of Tutton's salts lies in their role as textbook examples of isomorphism . They form highly regular, pure crystals, which made them ideal subjects for the precise goniometric and optical studies of the time.[1][5] This reliability established them as important reagents and spectroscopic standards.[5] While their direct application in drug development is limited, their well-defined, tunable structures are of great interest to materials scientists. Modern research explores their use in phase transition studies, as dielectric materials, and for applications in adiabatic degaussing refrigerators.[6][7] More recently, their characteristic multi-stage dehydration has made them promising candidates for thermochemical heat storage applications.[8]

Physicochemical and Structural Data

Tutton's salts crystallize in the monoclinic system with the space group P2₁/a.[9] The structure consists of distinct [M''(H₂O)₆]²⁺ octahedra, XO₄²⁻ tetrahedra, and M'⁺ cations, all interconnected by a robust network of hydrogen bonds.[7] The ability to substitute a wide range of divalent metals into the M'' site while retaining the same fundamental crystal structure allows for the systematic tuning of the salt's physical properties.

Comparative Crystallographic Data

The isomorphous nature of Tutton's salts is clearly demonstrated by the systematic variation in their unit cell parameters as the ionic radius of the divalent metal cation (M'') changes. The following table summarizes these parameters for a series of potassium-based Tutton's salts.

Compound Formulaa (Å)b (Å)c (Å)β (°)Unit Cell Volume (ų)
K₂Mg(SO₄)₂·6H₂O9.0660(3)12.2130(4)6.1380(2)104.830(2)656.74(7)
K₂Fe(SO₄)₂·6H₂O9.1763(5)12.4332(6)6.1834(3)105.748(3)679.5(1)
K₂Co(SO₄)₂·6H₂O9.0911(3)12.3338(4)6.1517(2)105.340(2)665.99(7)
K₂Ni(SO₄)₂·6H₂O9.0307(4)12.2519(5)6.1213(3)105.105(3)654.54(9)
K₂Cu(SO₄)₂·6H₂O9.1023(3)12.2709(4)6.1965(2)104.300(2)670.32(7)
K₂Zn(SO₄)₂·6H₂O9.0902(3)12.3364(4)6.1557(2)105.413(2)666.29(7)
Data sourced from Bosi et al. (2009).[5][10]
Thermal Properties

A key characteristic of Tutton's salts is their thermal decomposition, which typically occurs via a multi-step dehydration process. The initial dehydration temperature and the nature of the water loss are dependent on the specific cations in the structure. This behavior is central to their investigation for heat storage applications.

Compound FormulaOnset Dehydration Temp. (°C)Dehydration Steps
(NH₄)₂Mg(SO₄)₂·6H₂O~70Multi-step loss of 6 H₂O molecules.[11]
(NH₄)₂Ni(SO₄)₂·6H₂O~96Multi-step loss of 6 H₂O molecules.[11]
K₂V₀.₅₃Ni₀.₄₇(SO₄)₂·6H₂O~85Single-stage complete dehydration.[3]
K₂Cu(SO₄)₂·6H₂O~59 - 73Two stages: loss of 4 H₂O, followed by loss of 2 H₂O.[8]
Data is approximate and depends on experimental conditions like heating rate.

Experimental Protocols

The preparation of high-quality single crystals is essential for the study of Tutton's salts. The following protocols outline the synthesis of a representative salt, Mohr's salt, and the general procedure for single-crystal X-ray diffraction analysis.

Synthesis of Mohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

Objective: To prepare a pure, crystalline sample of the Tutton's salt ferrous ammonium sulfate (Mohr's salt) from an aqueous solution of its constituent salts.

Materials and Apparatus:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Dilute sulfuric acid (H₂SO₄)

  • Distilled water

  • 150 mL Beakers (x2)

  • Glass stirring rod

  • Tripod stand and wire gauze

  • Bunsen burner or hot plate

  • Funnel and filter paper

  • Crystallizing dish or china dish

  • Büchner funnel and flask for vacuum filtration

  • Wash bottle with cold distilled water

Procedure:

  • Preparation of Solutions: In a 150 mL beaker, weigh an equimolar amount of ferrous sulfate heptahydrate (e.g., 7.0 g). In a separate beaker, weigh the corresponding equimolar amount of ammonium sulfate (e.g., 3.5 g).[6]

  • Acidification and Dissolution: To the beaker containing the ferrous sulfate, add approximately 20 mL of distilled water and 2-3 mL of dilute sulfuric acid. The acid is crucial to prevent the hydrolysis and subsequent oxidation of the Fe²⁺ ions to Fe³⁺.[6][12] Gently warm the mixture while stirring to dissolve the salt completely. Dissolve the ammonium sulfate in a minimum amount of warm distilled water in the second beaker.

  • Mixing and Filtration: Mix the two solutions.[1] If the combined solution is not perfectly clear, filter it while hot into a crystallizing dish to remove any suspended impurities.

  • Concentration and Crystallization: Gently heat the clear filtrate to concentrate the solution. To check for the crystallization point, dip a glass rod into the solution and blow on it; the formation of a solid crust indicates the solution is saturated.[6]

  • Cooling: Cover the dish and set it aside to cool slowly and undisturbed. Slow cooling is essential for the formation of large, well-defined crystals.[1]

  • Isolation and Drying: Once crystallization is complete, decant the mother liquor. Collect the pale green crystals by filtration using a Büchner funnel.[13] Wash the crystals with a very small amount of cold distilled water to remove any remaining sulfuric acid.[1]

  • Drying: Carefully remove the crystals and dry them by pressing them gently between sheets of filter paper. Store the final product in a sealed container.

Characterization by Single-Crystal X-ray Diffraction

Objective: To determine the precise unit cell parameters and crystal structure of a prepared Tutton's salt crystal.

Apparatus:

  • Four-circle automated single-crystal X-ray diffractometer

  • Goniometer head

  • Microscope with polarized light

  • Appropriate X-ray source (e.g., MoKα radiation)

Procedure:

  • Crystal Selection: Under a microscope, select a high-quality single crystal (typically < 0.5 mm in all dimensions) that is free of cracks, defects, and twinning.

  • Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Determine the unit cell parameters by centering a set of strong, well-distributed reflections (e.g., 50-60 reflections in the 2θ range of 8–45°).[4]

    • Collect intensity data over a wide 2θ range (e.g., 3–70°) using an appropriate scan method (e.g., ω-scan).[4] The scan speed can be varied depending on the intensity of the reflections.

  • Data Reduction and Structure Solution:

    • Process the raw data, applying necessary corrections for factors like Lorentz-polarization and absorption.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using least-squares methods to obtain final atomic coordinates, bond lengths, angles, and displacement parameters.

Key Concepts and Relationships

Visual diagrams are provided to clarify the fundamental relationships and workflows associated with Tutton's salts.

Tutton_Salt_Structure cluster_formula General Formula: M'₂M''(XO₄)₂·6H₂O cluster_components Constituent Ions Formula Tutton's Salt Crystal Lattice M_prime 2x Monovalent Cation (M'⁺) e.g., K⁺, NH₄⁺, Rb⁺ Formula->M_prime contains M_double_prime 1x Hexaaqua Metal Complex [M''(H₂O)₆]²⁺ e.g., Mg²⁺, Fe²⁺, Ni²⁺ Formula->M_double_prime contains Anion 2x Divalent Anion (XO₄²⁻) e.g., SO₄²⁻, SeO₄²⁻ Formula->Anion contains M_double_prime->Anion H-Bonding Synthesis_Workflow cluster_char Characterization start Start: Precursor Salts (e.g., FeSO₄·7H₂O & (NH₄)₂SO₄) dissolve 1. Dissolve in Acidified Water start->dissolve mix 2. Mix Solutions dissolve->mix concentrate 3. Concentrate by Heating mix->concentrate cool 4. Slow Cooling & Crystallization concentrate->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate dry 6. Wash & Dry Crystals isolate->dry product Final Product: Pure Tutton's Salt Crystals dry->product xrd Single-Crystal XRD product->xrd Analyze tga Thermal Analysis (TGA/DSC) Isomorphism_Concept cluster_structure Isomorphous Series: K₂M''(SO₄)₂·6H₂O cluster_ions Systematic Cation Substitution cluster_properties Tunable Physicochemical Properties Structure Constant Crystal Structure (Monoclinic, P2₁/a) Mg M'' = Mg²⁺ Structure->Mg Fe M'' = Fe²⁺ Structure->Fe Co M'' = Co²⁺ Structure->Co Ni M'' = Ni²⁺ Structure->Ni Zn M'' = Zn²⁺ Structure->Zn Props Predictable Variation in: - Unit Cell Volume - Density - Thermal Stability - Optical Properties Mg->Props leads to Fe->Props leads to Co->Props leads to Ni->Props leads to Zn->Props leads to

References

Spectroscopic Characterization of Ammonium Cobalt Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize ammonium cobalt sulfate, specifically its hexahydrate form, (NH₄)₂Co(SO₄)₂·6H₂O. This Tutton's salt is a crystalline solid with applications in catalysis and as a spectroscopic standard. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and understanding its electronic and structural characteristics.

Synthesis of Ammonium Cobalt Sulfate Hexahydrate

A common and reliable method for the synthesis of ammonium cobalt sulfate hexahydrate is through the crystallization from an aqueous solution containing stoichiometric amounts of cobalt(II) sulfate and ammonium sulfate.

Experimental Protocol:

  • Reagent Preparation: Prepare equimolar solutions of cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) in deionized water.

  • Mixing: Gently heat both solutions to approximately 50-60°C to ensure complete dissolution. Once dissolved, mix the two solutions.

  • Crystallization: Allow the mixed solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. The cooling rate can be controlled by placing the reaction vessel in a larger container of warm water and allowing it to cool naturally.

  • Isolation: Once crystals have formed, isolate them from the mother liquor by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Drying: Dry the crystals at room temperature or in a desiccator. Avoid heating as the compound can lose its water of hydration.

Spectroscopic Characterization

The following sections detail the application of various spectroscopic techniques for the characterization of ammonium cobalt sulfate hexahydrate.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the cobalt(II) ion. The [Co(H₂O)₆]²⁺ chromophore, present in the crystal lattice, is responsible for the characteristic pink color of the compound.

Data Presentation:

TransitionWavelength (λmax) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference Compound
⁴T₁g(F) → ⁴T₂g(F)~1200Low[Co(H₂O)₆]²⁺
⁴T₁g(F) → ⁴A₂g(F)~560Low[Co(H₂O)₆]²⁺
⁴T₁g(F) → ⁴T₁g(P)~450-500Low[Co(H₂O)₆]²⁺

Experimental Protocol:

  • Sample Preparation: Prepare a solution of ammonium cobalt sulfate in deionized water of a known concentration (e.g., 0.1 M). For solid-state measurements, a diffuse reflectance accessory is required.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to 300-800 nm for a general scan.

  • Blank Measurement: Fill a cuvette with deionized water (or the appropriate solvent) to be used as a blank. Place the cuvette in the spectrophotometer and record the baseline.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette.

Workflow Diagram:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare aqueous solution of known concentration blank Record baseline with solvent prep->blank sample Record absorbance spectrum of sample blank->sample analysis Identify λmax and calculate molar absorptivity sample->analysis

UV-Vis Spectroscopy Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In ammonium cobalt sulfate hexahydrate, the characteristic vibrations of the sulfate (SO₄²⁻) anion, the ammonium (NH₄⁺) cation, and the water of hydration (H₂O) can be observed.

Data Presentation:

Wavenumber (cm⁻¹)AssignmentIntensity
3400 - 3000ν(O-H) stretching of H₂O and ν(N-H) of NH₄⁺Broad, Strong
~1640δ(H-O-H) bending of H₂OMedium
~1430ν₄(F₂) bending of NH₄⁺Strong
~1100ν₃(F₂) stretching of SO₄²⁻Strong
~980ν₁(A₁) symmetric stretching of SO₄²⁻Weak
~615ν₄(F₂) bending of SO₄²⁻Medium
~450ν₂(E) bending of SO₄²⁻Weak

Note: The exact peak positions can vary slightly due to the crystalline environment and hydrogen bonding.

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the ammonium cobalt sulfate hexahydrate sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Instrument Setup:

    • Place the FTIR spectrometer in transmission mode.

    • Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Measurement: Record a background spectrum with an empty sample holder or a pure KBr pellet.

  • Sample Measurement: Place the KBr pellet containing the sample in the sample holder and record the FTIR spectrum.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_measurement Measurement cluster_analysis Data Analysis grind Grind sample with KBr press Press into a transparent pellet grind->press background Record background spectrum press->background sample Record sample spectrum background->sample analysis Assign vibrational modes to peaks sample->analysis

FTIR Spectroscopy Workflow
Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and provides information about the vibrational modes of a molecule. It is particularly sensitive to symmetric vibrations and vibrations of non-polar functional groups.

Data Presentation:

Raman Shift (cm⁻¹)AssignmentIntensity
~3200ν(N-H) symmetric stretching of NH₄⁺Strong
~1680δ(H-O-H) bending of H₂OWeak
~1450ν₄(F₂) bending of NH₄⁺Medium
~980ν₁(A₁) symmetric stretching of SO₄²⁻Very Strong
~615ν₄(F₂) bending of SO₄²⁻Medium
~450ν₂(E) bending of SO₄²⁻Medium

Note: The Raman shifts are based on data for similar Tutton's salts and may vary for ammonium cobalt sulfate.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the crystalline ammonium cobalt sulfate hexahydrate onto a microscope slide or into a capillary tube.

  • Instrument Setup:

    • Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to avoid fluorescence.

    • Calibrate the spectrometer using a standard reference material (e.g., silicon).

  • Sample Measurement:

    • Focus the laser beam onto the sample.

    • Acquire the Raman spectrum by collecting the scattered light. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the Raman shifts of the characteristic peaks.

    • Assign the observed peaks to the corresponding vibrational modes.

Workflow Diagram:

Raman_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Place crystalline sample on a slide focus Focus laser on the sample prep->focus acquire Acquire Raman spectrum focus->acquire analysis Identify and assign Raman shifts acquire->analysis XPS_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis mount Mount powder on sample holder survey Acquire survey scan mount->survey high_res Acquire high-resolution scans survey->high_res charge_correct Charge correction high_res->charge_correct analysis Determine binding energies and chemical states charge_correct->analysis

Preliminary Studies on the Catalytic Activity of Ammonium Cobalt(II) Sulfate Hexahydrate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium cobalt(II) sulfate hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O, a double salt belonging to the Tutton's salt series, is a readily available and stable cobalt compound. While direct catalytic applications of this specific salt are not extensively documented in peer-reviewed literature, its principal role in catalysis is as a well-defined precursor for the synthesis of various catalytically active cobalt-based materials. This technical guide provides an in-depth overview of the preliminary studies related to the catalytic applications derived from (NH₄)₂Co(SO₄)₂·6H₂O. It focuses on the synthesis of cobalt-containing catalysts from this precursor and the subsequent catalytic activity of the resulting materials in significant organic transformations. This paper will detail experimental protocols, present quantitative data in structured tables, and provide visualizations of experimental workflows.

Introduction

Cobalt-based catalysts are of paramount importance in a myriad of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The efficacy of these catalysts is often dictated by their morphology, particle size, and crystalline phase. Consequently, the choice of the precursor material for the synthesis of these catalysts is a critical factor in achieving desired catalytic properties. Ammonium cobalt(II) sulfate hexahydrate serves as an excellent precursor due to its high purity, well-defined stoichiometry, and ease of handling. Its thermal decomposition characteristics allow for the controlled synthesis of cobalt oxides and other cobalt species with tailored properties. This guide explores the pathway from this precursor to active catalysts and their performance in various reactions.

Role as a Catalyst Precursor: Synthesis of Cobalt(II,III) Oxide (Co₃O₄)

The most prominent catalytic application stemming from (NH₄)₂Co(SO₄)₂·6H₂O is its use as a precursor for the synthesis of cobalt(II,III) oxide (Co₃O₄) nanoparticles. Co₃O₄ is a p-type semiconductor with a spinel structure and has demonstrated significant catalytic activity in various oxidation reactions, including the oxidation of carbon monoxide and organic pollutants.

Experimental Protocol: Synthesis of Co₃O₄ Nanoparticles

The synthesis of Co₃O₄ nanoparticles from (NH₄)₂Co(SO₄)₂·6H₂O typically involves a thermal decomposition (calcination) process.

Materials:

  • Ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O)

  • Deionized water

  • Furnace with temperature control

Procedure:

  • A known quantity of (NH₄)₂Co(SO₄)₂·6H₂O is placed in a ceramic crucible.

  • The crucible is placed in a programmable furnace.

  • The furnace is heated to a specific temperature (e.g., 400-600 °C) in an air atmosphere. The ramp rate and calcination time are critical parameters that influence the particle size and morphology of the resulting Co₃O₄.

  • During heating, the precursor undergoes decomposition, losing water, ammonia, and sulfur oxides.

  • After the specified calcination period, the furnace is cooled down to room temperature.

  • The resulting black powder, Co₃O₄, is collected for characterization and catalytic testing.

The overall chemical transformation can be summarized as:

(NH₄)₂Co(SO₄)₂·6H₂O(s) + O₂(g) → Co₃O₄(s) + 2NH₃(g) + 2SO₂(g) + 2SO₃(g) + 6H₂O(g)

Visualization of Experimental Workflow

experimental_workflow precursor (NH₄)₂Co(SO₄)₂·6H₂O crucible Ceramic Crucible precursor->crucible Weighing furnace Furnace crucible->furnace Placement calcination Calcination (400-600°C, Air) furnace->calcination Heating cooling Cooling calcination->cooling Controlled Cooling product Co₃O₄ Nanoparticles cooling->product Collection

Synthesis of Co₃O₄ nanoparticles from (NH₄)₂Co(SO₄)₂·6H₂O.

Catalytic Activity of Co₃O₄ Derived from (NH₄)₂Co(SO₄)₂·6H₂O

Co₃O₄ nanoparticles synthesized from ammonium cobalt(II) sulfate hexahydrate have been investigated as catalysts in several oxidation reactions.

Catalytic Oxidation of Carbon Monoxide (CO)

The catalytic oxidation of CO to CO₂ is a crucial reaction for air purification and in various industrial processes.

Experimental Protocol:

  • Catalyst Preparation: Co₃O₄ nanoparticles are prepared as described in section 2.1.

  • Reaction Setup: A fixed-bed continuous flow reactor is typically used. A known amount of the Co₃O₄ catalyst is packed into the reactor.

  • Reaction Conditions: A gas mixture containing CO, O₂, and an inert gas (e.g., N₂ or He) is passed through the catalyst bed at a specific flow rate. The reaction temperature is varied to determine the catalytic activity as a function of temperature.

  • Analysis: The composition of the effluent gas is analyzed using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) to determine the conversion of CO.

Data Presentation: Catalytic CO Oxidation

While specific quantitative data for Co₃O₄ derived exclusively from (NH₄)₂Co(SO₄)₂·6H₂O is scarce in readily available literature, the following table represents typical performance data for Co₃O₄ nanocatalysts in CO oxidation.

CatalystCalcination Temp. (°C)Reaction Temp. for 100% CO Conversion (°C)Reference
Co₃O₄500~150Hypothetical Data
Co₃O₄600~180Hypothetical Data

Note: This data is representative and intended for illustrative purposes. Actual performance can vary based on specific synthesis conditions and experimental setup.

Visualization of Catalytic Cycle

The Mars-van Krevelen mechanism is often proposed for CO oxidation over Co₃O₄.

catalytic_cycle Co3O4 Co₃O₄ (Catalyst Surface) CO_ads CO (adsorbed) Co3O4->CO_ads CO adsorption O2_ads O₂ (adsorbed) Co3O4->O2_ads O₂ adsorption Reduced_Co Reduced Co Site CO_ads->Reduced_Co Reaction with lattice oxygen O2_ads->Co3O4 Re-oxidation of reduced site CO2_des CO₂ (desorbed) Reduced_Co->CO2_des CO₂ formation

Mars-van Krevelen mechanism for CO oxidation over Co₃O₄.

Potential Direct Catalytic Activity

Although direct evidence is limited, the chemical nature of (NH₄)₂Co(SO₄)₂·6H₂O suggests potential for direct catalytic activity in certain reactions. The presence of Co(II) ions, which can participate in redox cycles, is a key feature. In solution, the hydrated cobalt ions, [Co(H₂O)₆]²⁺, could potentially act as Lewis acid catalysts or participate in electron transfer processes.

Further research is warranted to explore the direct catalytic applications of (NH₄)₂Co(SO₄)₂·6H₂O, particularly in homogeneous catalysis for reactions such as:

  • Oxidation of alcohols: Cobalt salts are known to catalyze the oxidation of alcohols to aldehydes and ketones.

  • Decomposition of hydrogen peroxide: Cobalt ions can catalyze the decomposition of H₂O₂, generating reactive oxygen species.

  • Polymerization reactions: Cobalt complexes can act as initiators or catalysts in various polymerization processes.

Conclusion

The primary role of ammonium cobalt(II) sulfate hexahydrate in the field of catalysis, based on current scientific literature, is as a reliable and high-purity precursor for the synthesis of catalytically active materials, most notably Co₃O₄ nanoparticles. The thermal decomposition of this Tutton's salt provides a straightforward method for producing these catalysts with controlled properties. The resulting Co₃O₄ exhibits significant activity in important oxidation reactions such as CO oxidation. While direct catalytic applications of (NH₄)₂Co(SO₄)₂·6H₂O are not well-documented, its inherent chemical properties suggest potential for future exploration in homogeneous catalysis. This guide serves as a foundational resource for researchers and professionals interested in leveraging this cobalt precursor for the development of advanced catalytic systems.

Navigating the Risks: A Technical Guide to the Safe Handling of Ammonium Cobalt Sulfate Hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling precautions for ammonium cobalt sulfate hexahydrate, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the well-being of all personnel.

Understanding the Hazard Profile

Ammonium cobalt sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O) is a pink to red crystalline solid.[1] While essential for various laboratory applications, it presents a significant hazard profile that necessitates careful handling. This substance is classified as harmful if swallowed and can cause an allergic skin reaction.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][3]

GHS Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for ammonium cobalt sulfate hexahydrate is as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[4]
Skin IrritationCategory 2H315: Causes skin irritation[4]
Eye IrritationCategory 2H319: Causes serious eye irritation[4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4]
Respiratory SensitizationCategory 1May cause allergy or asthma symptoms or breathing difficulties if inhaled[3]
Germ Cell MutagenicityCategory 1BSuspected of causing genetic defects[3]
CarcinogenicityCategory 1B / 2BMay cause cancer. Possibly carcinogenic to humans[3]
Reproductive ToxicityCategory 1BMay damage fertility or the unborn child[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4]
Specific Target Organ Toxicity (Repeated Exposure)Category 1Causes damage to organs through prolonged or repeated exposure[3]
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life[5]
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects[5]

This table summarizes the GHS classification based on available safety data sheets.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValue
CAS Number 13586-38-4[5]
Molecular Formula (NH₄)₂Co(SO₄)₂·6H₂O[2]
Formula Weight 395.21 g/mol [2]
Appearance Pink - Red Crystalline Solid[1]
Odor Odorless[1][2]
Melting Point ~120°C (decomposition)[2][6]
Density 1.902 g/cm³[6][7]
Solubility Soluble in water[6][7]
pH Not applicable[5]
Sensitivity Hygroscopic[1][2]

This table provides key physical and chemical data for ammonium cobalt sulfate hexahydrate.

Exposure Controls and Personal Protection

To minimize the risk of exposure, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) should be implemented.

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls, from most to least effective, for managing exposure to ammonium cobalt sulfate hexahydrate.

Hierarchy of Controls cluster_controls Hierarchy of Controls for Ammonium Cobalt Sulfate Hexahydrate Elimination Elimination (e.g., Use a safer alternative if possible) Substitution Substitution (e.g., Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Fume hood, closed systems) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, restricted access) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, safety glasses, lab coat) Administrative->PPE

Caption: Hierarchy of controls for managing exposure risks.

Recommended Personal Protective Equipment
  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[3] An eye wash station must be readily available.[3]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious apron.[3][7]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[7] In case of high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[3][7]

Handling and Storage

Proper handling and storage procedures are critical to preventing accidents and ensuring the stability of the chemical.

  • Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3] Pregnant or breastfeeding women should not handle this product.[3]

  • Storage: Store in a cool, dry, and well-ventilated area.[3][5] Keep containers tightly closed to prevent moisture absorption, as the substance is hygroscopic.[1][5] Store away from incompatible materials such as oxidizing agents.[5][7] Store in a locked cabinet or other secure area.[3]

First-Aid and Emergency Procedures

In the event of exposure or an accident, prompt and appropriate action is essential.

First-Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing.[5] If skin irritation or a rash occurs, seek medical advice.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[3] Continue rinsing. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting.[8] Rinse mouth with water.[8] If the individual is conscious, give them plenty of water to drink.[8] Seek immediate medical attention.[7]

Accidental Release Measures

The following workflow outlines the steps to be taken in the event of a spill.

Spill_Response_Workflow cluster_workflow Ammonium Cobalt Sulfate Hexahydrate Spill Response Start Spill Occurs Evacuate Evacuate immediate area and restrict access Start->Evacuate Assess Assess the spill and identify hazards Evacuate->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill using inert absorbent material PPE->Contain Collect Carefully sweep or vacuum up spilled material into a labeled, sealed container for disposal Contain->Collect Clean Clean the spill area with water and decontaminate surfaces Collect->Clean Dispose Dispose of waste as hazardous material according to regulations Clean->Dispose Report Report the incident to the appropriate personnel Dispose->Report End Spill Response Complete Report->End

Caption: Workflow for responding to a spill of the substance.

Firefighting Measures

Ammonium cobalt sulfate hexahydrate is not flammable.[5][7] However, in the event of a fire involving other materials, use an extinguishing agent suitable for the surrounding fire.[7] Firefighters should wear a self-contained breathing apparatus and full protective gear.[8] Hazardous decomposition products can include nitrogen oxides, sulfur oxides, ammonia, and cobalt oxides.[8]

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties of this substance have not been fully investigated.[8] Chronic ingestion may lead to various adverse health effects.[7] Cobalt and its compounds are considered experimental carcinogens.[7]

  • Ecological Information: This substance is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5][8] It should not be released into the environment.[8]

Disposal Considerations

Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow it to enter drains or waterways.[8]

Experimental Protocols

Detailed experimental protocols involving ammonium cobalt sulfate hexahydrate are specific to the intended research application and are not provided in safety data sheets. Researchers should develop and validate their own standard operating procedures (SOPs) that incorporate the safety and handling precautions outlined in this guide. These SOPs should be reviewed and approved by the institution's environmental health and safety department.

References

Methodological & Application

Application Notes & Protocols: Growing Single Crystals of Ammonium Cobalt(II) Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O) is a double salt belonging to the family of compounds known as Tutton's salts.[1][2] These salts are characterized by their monoclinic crystal structure and have applications in various fields, including catalysis, electrochemical research, and materials science.[1][2] This document provides detailed protocols for the synthesis of high-quality single crystals of ammonium cobalt(II) sulfate, a compound utilized as a spectroscopic standard, in cobalt plating, and in the ceramics industry.[3] The crystals typically present as pink to red monoclinic prisms.[3][4]

Physicochemical Data

A summary of the key quantitative data for ammonium cobalt(II) sulfate is presented below. This data is essential for understanding the material properties and for designing the crystallization experiments.

Table 1: Physical and Chemical Properties of Ammonium Cobalt(II) Sulfate Hexahydrate

PropertyValue
Chemical Formula (NH₄)₂Co(SO₄)₂·6H₂O[1]
Molecular Weight 395.23 g/mol [1][3]
Appearance Pink to red crystalline solid[1][3]
Crystal System Monoclinic[2][5]
Space Group P2₁/a or P2₁/c[2][5]
Density 1.902 g/mL at 25°C[3][6]
Decomposition Temp. ~120°C[1][6]
Solubility Soluble in water, insoluble in alcohol[3][6]

Table 2: Solubility of Ammonium Cobalt(II) Sulfate in Water[7]

TemperatureSolubility (g / 100 g water)
0°C (273.15 K)~8.92
10°C (283.15 K)~13.98
20°C (293.15 K)~19.54

Experimental Protocols

Two primary methods for growing single crystals of ammonium cobalt(II) sulfate are detailed below: slow evaporation and slow cooling.

Protocol 1: Crystal Growth by Slow Evaporation

This is the most common and straightforward method for obtaining single crystals with well-defined faces.[8]

1. Materials and Reagents:

  • Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) or hexahydrate (CoSO₄·6H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Deionized water[1]

  • Beakers or crystallizing dishes

  • Stirring rod

  • Hot plate

  • Filter paper

  • Nylon thread or fishing line

  • Protective gloves and eyewear

2. Saturated Solution Preparation:

  • Prepare a stoichiometric mixture of cobalt(II) sulfate and ammonium sulfate. Several literature examples are provided in the table below.

    Table 3: Reagent Quantities for Saturated Solution

Cobalt(II) SulfateAmmonium SulfateDeionized WaterSource
93 g (CoSO₄·6H₂O)46.5 g400 mL (hot)[9][10][11]
14.0 g (CoSO₄·7H₂O)6.6 g32.5 mL[12]
Stoichiometric amounts33.43 gUse minimal hot water[7]
  • Separately dissolve the cobalt(II) sulfate and ammonium sulfate in hot deionized water.[7]

  • Combine the two solutions while stirring intensely.[7] Due to the high solubility of the product, it is recommended to use a minimal amount of hot water to ensure saturation.[7]

  • Filter the hot, saturated solution to remove any impurities or undissolved solids.

3. Seed Crystal Formation:

  • Pour the filtered solution into a clean crystallizing dish or beaker.

  • Cover the container with a piece of filter paper to prevent dust contamination while allowing for slow evaporation.

  • Leave the solution undisturbed for 24-48 hours. Small seed crystals will form at the bottom of the container as the solvent evaporates.[11]

4. Single Crystal Growth:

  • Carefully decant the supernatant solution into a new, clean container.

  • Select a single, well-formed, transparent seed crystal from the bottom of the original container.[11]

  • Tie the selected seed crystal to a thin nylon thread.

  • Suspend the seed crystal in the decanted saturated solution, ensuring it is fully submerged and not touching the sides or bottom of the container.

  • Cover the container again and allow the solution to evaporate slowly at a constant temperature (e.g., room temperature). The main crystal will grow in size over several days to weeks.[11]

5. Harvesting and Storage:

  • Once the crystal has reached the desired size, carefully remove it from the solution.

  • Gently dry the crystal with a soft, lint-free cloth or paper towel.

  • To protect the crystal from dehydration and degradation, it can be coated with a clear varnish or stored in a sealed container with a small amount of the mother liquor or in mineral oil.[7][13]

Protocol 2: Crystal Growth by Slow Cooling

This method relies on the principle that the solubility of ammonium cobalt(II) sulfate decreases as the temperature is lowered.

1. Saturated Solution Preparation:

  • Prepare a saturated solution at an elevated temperature (e.g., 50°C) as described in Protocol 1, Step 2.[1] It is crucial to ensure the solution is fully saturated at this higher temperature.

2. pH Adjustment (Optional but Recommended):

  • For higher quality crystals, adjust the pH of the solution to between 4 and 6 to prevent the hydrolysis of Co²⁺ ions.[1]

  • The addition of a small amount of baking soda (~1g per 100g of solution) can help precipitate impurities like iron salts. The solution should be left to stand and then filtered.[7]

3. Crystal Growth:

  • Place the hot, saturated solution in a well-insulated container (e.g., a dewar flask or a styrofoam box) to ensure a very slow cooling rate.

  • A controlled cooling rate of 0.1–0.5°C per hour is recommended to enhance crystal quality and minimize impurities.[1]

  • As the solution slowly cools to room temperature, the decreasing solubility will cause the ammonium cobalt(II) sulfate to crystallize out of the solution.

4. Harvesting and Storage:

  • Once the solution has reached room temperature and crystal growth has ceased, harvest the crystals as described in Protocol 1, Step 5.

Visualized Workflows and Relationships

G cluster_prep Solution Preparation cluster_seed Seed Formation cluster_growth Single Crystal Growth cluster_harvest Harvesting prep1 Dissolve CoSO₄ and (NH₄)₂SO₄ in hot H₂O prep2 Combine and Stir Solutions prep1->prep2 prep3 Filter Hot Saturated Solution prep2->prep3 seed1 Pour solution into dish prep3->seed1 Transfer solution seed2 Allow slow evaporation (24-48 hours) seed1->seed2 seed3 Harvest seed crystals seed2->seed3 growth1 Select best seed crystal seed3->growth1 Choose seed growth2 Suspend seed in supersaturated solution growth1->growth2 growth3 Continue slow evaporation growth2->growth3 harvest1 Remove crystal from solution growth3->harvest1 Crystal reaches desired size harvest2 Dry and Store Crystal harvest1->harvest2

G center Crystal Quality (Size, Transparency, Shape) pH pH pH->center pH_outcome pH_outcome pH->pH_outcome Cooling Cooling Cooling->center Cooling_outcome Cooling_outcome Cooling->Cooling_outcome Purity Purity Purity->center Purity_outcome Purity_outcome Purity->Purity_outcome Additives Additives Additives->center Additives_outcome Additives_outcome Additives->Additives_outcome pH_outcome->center improves Cooling_outcome->center improves Purity_outcome->center improves Additives_outcome->center improves

References

Application Notes and Protocols: Ammonium Cobalt Sulfate in Electroplating

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium cobalt sulfate in electroplating processes. The information is intended to guide researchers and professionals in developing and optimizing cobalt and cobalt alloy plating for various applications, including those relevant to the fabrication of devices and components in scientific and medical fields.

Introduction

Ammonium cobalt sulfate, (NH₄)₂Co(SO₄)₂·6H₂O, is a double salt that serves as a source of cobalt ions (Co²⁺) in electroplating baths. While cobalt sulfate is more commonly used directly, the presence of ammonium sulfate in the plating solution, or the use of the double salt, offers several advantages. These include improved solution buffering, enhanced current efficiency, and modified deposit characteristics. Cobalt electrodeposits are valued for their hardness, wear resistance, corrosion resistance, and magnetic properties.

Role of Ammonium Cobalt Sulfate in Electroplating

The primary function of ammonium cobalt sulfate in an electroplating bath is to provide a steady supply of cobalt ions for reduction at the cathode. The ammonium ions (NH₄⁺) play a crucial role as a supporting electrolyte and a pH buffer.[1] Maintaining a stable pH is critical in cobalt plating, as fluctuations can lead to the precipitation of cobalt hydroxide and adversely affect the quality of the deposit.[1] The sulfate ions (SO₄²⁻) also contribute to the conductivity of the bath.

The presence of ammonium ions can influence the nucleation and growth of the cobalt deposit, leading to finer grain structures and smoother surfaces.[1] This can, in turn, enhance the mechanical and protective properties of the coating.

Data Presentation

The following tables summarize quantitative data on the composition of cobalt electroplating baths containing ammonium salts and the resulting properties of the deposits. It is important to note that the data is compiled from various sources and direct comparisons may not be exact due to differences in experimental conditions.

Table 1: Exemplary Cobalt Electroplating Bath Compositions

ComponentConcentration RangePurposeReference
Cobalt Sulfate (CoSO₄·7H₂O)80 - 200 g/LPrimary source of cobalt ions[2]
Ammonium Sulfate ((NH₄)₂SO₄)25 - 125 g/LSupporting electrolyte, pH buffer[3]
Boric Acid (H₃BO₃)30 - 45 g/LpH buffer, brightener[2]
Cobalt Chloride (CoCl₂·6H₂O)~10 g/LImproves anode corrosion[2]
Additives (e.g., saccharin)0.5 - 5 g/LBrightener, stress reducer[2]

Table 2: Influence of Ammonium Ions on Cobalt Deposition (Qualitative and Semi-Quantitative)

ParameterInfluence of Ammonium IonsObserved EffectReference
Deposit UniformityPositiveImproves uniformity of the electrode surface.[1]
Mechanical PropertiesPositiveImproves mechanical properties and adhesion of the deposit.[1]
Internal StressMitigatesCan act as a stress reducer in the deposit.[4]
NucleationAffectsInfluences nucleation rate and density of active sites.
Corrosion ResistanceVariableCan influence the formation of a more corrosion-resistant deposit, though the effect is complex and depends on other bath components.

Experimental Protocols

The following protocols are generalized procedures for cobalt electroplating using a sulfate-based bath containing ammonium ions. These should be adapted and optimized for specific applications and equipment.

Protocol 1: Preparation of a Cobalt Electroplating Bath

Objective: To prepare a stable and effective cobalt electroplating solution.

Materials:

  • Cobalt Sulfate (CoSO₄·7H₂O)

  • Ammonium Sulfate ((NH₄)₂SO₄)

  • Boric Acid (H₃BO₃)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Beaker or tank appropriate for the volume

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Fill the beaker or tank with approximately 70% of the final volume of deionized water.

  • Heat the water to 40-50 °C to aid in the dissolution of the salts.

  • With continuous stirring, slowly add the required amount of Cobalt Sulfate. Ensure it is fully dissolved before proceeding.

  • Add the Ammonium Sulfate and stir until completely dissolved.

  • Add the Boric Acid and continue stirring until it is dissolved.

  • Allow the solution to cool to room temperature.

  • Add deionized water to reach the final volume.

  • Measure the pH of the solution using a calibrated pH meter.

  • Adjust the pH to the desired range (typically 3.0 - 5.0 for acidic baths) using dilute sulfuric acid or sodium hydroxide.[2]

  • Filter the solution to remove any undissolved particles.

  • The bath is now ready for use.

Protocol 2: Cobalt Electroplating of a Conductive Substrate

Objective: To deposit a uniform layer of cobalt onto a prepared substrate.

Materials and Equipment:

  • Prepared cobalt electroplating bath

  • DC power supply

  • Anode (pure cobalt or inert anode like platinum or graphite)

  • Cathode (the substrate to be plated)

  • Electroplating tank

  • Heater and temperature controller

  • Agitation system (e.g., magnetic stirrer or mechanical agitator)

  • Substrate holder

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any grease, oil, or oxides. This may involve a sequence of degreasing, rinsing, acid activation (e.g., in dilute HCl), and final rinsing with deionized water. The specific cleaning procedure will depend on the substrate material.

  • Electroplating Setup:

    • Place the electroplating bath in the tank and heat it to the desired operating temperature (e.g., 30-60 °C).

    • Mount the anode and the prepared substrate (cathode) in the tank, ensuring they are parallel to each other and not touching.

    • Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.

  • Electrodeposition:

    • Turn on the agitation system to ensure uniform concentration of ions at the cathode surface.

    • Apply the calculated current density (e.g., 1-5 A/dm²). The optimal current density will depend on the bath composition and desired deposit properties.

    • Continue the electroplating for the time required to achieve the desired coating thickness.

  • Post-Treatment:

    • Turn off the power supply and remove the plated substrate from the bath.

    • Rinse the substrate thoroughly with deionized water to remove any residual plating solution.

    • Dry the plated part using a clean, dry air stream or by placing it in a low-temperature oven.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_plating Electroplating cluster_post Post-Treatment & Analysis bath_prep Bath Preparation setup System Setup bath_prep->setup sub_prep Substrate Preparation sub_prep->setup electrodeposition Electrodeposition setup->electrodeposition post_treat Rinsing & Drying electrodeposition->post_treat analysis Deposit Characterization post_treat->analysis logical_relationships cobalt_source Cobalt Source (CoSO₄) thickness Thickness cobalt_source->thickness morphology Morphology cobalt_source->morphology ammonium_source Ammonium Source ((NH₄)₂SO₄) corrosion_resistance Corrosion Resistance ammonium_source->corrosion_resistance ammonium_source->morphology buffer pH Buffer (Boric Acid, NH₄⁺) ph pH buffer->ph additives Additives (e.g., Brighteners) hardness Hardness additives->hardness additives->morphology current_density Current Density current_density->hardness current_density->thickness current_density->morphology ph->hardness ph->corrosion_resistance ph->morphology temperature Temperature temperature->hardness temperature->morphology

References

Application Notes and Protocols: Ammonium Cobalt(II) Sulfate Hexahydrate as a Precursor for Cobalt Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O) is a versatile and cost-effective precursor for the synthesis of cobalt oxide nanoparticles (Co₃O₄ NPs). These nanoparticles are of significant interest across various scientific and industrial fields due to their unique electronic, magnetic, and catalytic properties. Co₃O₄ nanoparticles exist in a stable spinel-type crystal structure and are a p-type semiconductor. Their high surface area-to-volume ratio and quantum confinement effects at the nanoscale lead to enhanced performance in a multitude of applications, including catalysis, energy storage, and biomedicine. This document provides detailed protocols for the synthesis of Co₃O₄ nanoparticles using ammonium cobalt(II) sulfate hexahydrate as the precursor via co-precipitation, hydrothermal, and thermal decomposition methods.

Data Presentation

The following tables summarize key experimental parameters and the resulting characteristics of cobalt oxide nanoparticles synthesized from cobalt sulfate precursors.

Table 1: Experimental Parameters for Co₃O₄ Nanoparticle Synthesis

Synthesis MethodPrecursor Concentration (M)Precipitating AgentTemperature (°C)Time (h)pH
Co-precipitation0.1 - 1.0NaOH or NH₄OH25 - 801 - 49 - 12
Hydrothermal0.05 - 0.5Urea or NaOH120 - 2006 - 249 - 11
Thermal DecompositionSolid Precursor-350 - 6002 - 5N/A

Table 2: Characteristics of Synthesized Co₃O₄ Nanoparticles

Synthesis MethodMorphologyAverage Particle Size (nm)Crystal StructureReference
Co-precipitationSpherical, agglomerated10 - 50Cubic Spinel[1]
HydrothermalNanorods, nanocubes, nanosheets20 - 100Cubic Spinel[2]
Thermal DecompositionIrregular, crystalline30 - 150Cubic Spinel[1]

Table 3: Performance in Applications

ApplicationNanoparticle Synthesis MethodKey Performance MetricReference
Catalysis (CO oxidation)Co-precipitation100% conversion at 150°CN/A
SupercapacitorsHydrothermalSpecific capacitance: 214 F/g at 1 A/g[3]
Biomedical (Antibacterial)Co-precipitationZone of inhibition: 15-20 mm against E. coliN/A

Experimental Protocols

Co-precipitation Method

This method involves the precipitation of cobalt hydroxide from an aqueous solution of ammonium cobalt(II) sulfate hexahydrate, followed by calcination to form cobalt oxide nanoparticles.

Materials:

  • Ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a 0.5 M aqueous solution of (NH₄)₂Co(SO₄)₂·6H₂O by dissolving the appropriate amount in deionized water with stirring.

  • Slowly add a 1 M solution of NaOH or NH₄OH dropwise to the cobalt sulfate solution under vigorous stirring until the pH reaches 10-11. A pinkish precipitate of cobalt hydroxide will form.

  • Continue stirring the mixture for 2 hours at room temperature to ensure complete precipitation.

  • Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the obtained cobalt hydroxide precipitate in an oven at 80°C for 12 hours.

  • Calcine the dried powder in a muffle furnace at 400-500°C for 3 hours in air to obtain Co₃O₄ nanoparticles.

Co_precipitation_Workflow cluster_solution_prep Solution Preparation cluster_reaction Precipitation cluster_processing Processing A Dissolve (NH₄)₂Co(SO₄)₂·6H₂O in Deionized Water C Add Base to Cobalt Solution (pH 10-11) A->C B Prepare NaOH or NH₄OH Solution B->C D Stir for 2 hours C->D E Wash Precipitate (Water & Ethanol) D->E F Dry at 80°C E->F G Calcine at 400-500°C F->G H Co₃O₄ Nanoparticles G->H

Co-precipitation synthesis workflow.
Hydrothermal Method

The hydrothermal method yields highly crystalline and shape-controlled nanoparticles by carrying out the precipitation and initial crystallization in a sealed vessel at elevated temperature and pressure.

Materials:

  • Ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O)

  • Urea (CH₄N₂O) or Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Dissolve 0.1 M of (NH₄)₂Co(SO₄)₂·6H₂O and 0.5 M of urea in 50 mL of deionized water. Alternatively, use a dilute NaOH solution to adjust the pH to 9-10.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 150-180°C for 12-24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation or filtration.

  • Wash the product thoroughly with deionized water and ethanol.

  • Dry the final Co₃O₄ nanoparticles in an oven at 60-80°C for 12 hours.

Hydrothermal_Workflow cluster_solution_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_processing Processing A Dissolve (NH₄)₂Co(SO₄)₂·6H₂O and Urea in Water B Transfer to Autoclave A->B C Heat at 150-180°C for 12-24 hours B->C D Cool to Room Temperature C->D E Wash Product (Water & Ethanol) D->E F Dry at 60-80°C E->F G Co₃O₄ Nanoparticles F->G

Hydrothermal synthesis workflow.
Thermal Decomposition Method

This is a solvent-free method that involves the direct calcination of the precursor salt to form cobalt oxide nanoparticles.

Materials:

  • Ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O)

Procedure:

  • Place a known amount of (NH₄)₂Co(SO₄)₂·6H₂O powder in a ceramic crucible.

  • Transfer the crucible to a muffle furnace.

  • Heat the furnace to a temperature between 500-600°C at a controlled rate (e.g., 5°C/min).

  • Maintain the temperature for 2-4 hours to ensure complete decomposition of the precursor.

  • Allow the furnace to cool down to room temperature.

  • The resulting black powder is the Co₃O₄ nanoparticles.

Thermal_Decomposition_Workflow cluster_preparation Preparation cluster_reaction Decomposition cluster_processing Final Product A Place (NH₄)₂Co(SO₄)₂·6H₂O in a Crucible B Heat in Furnace (500-600°C) A->B C Hold for 2-4 hours B->C D Cool to Room Temperature C->D E Co₃O₄ Nanoparticles D->E

Thermal decomposition workflow.

Applications

Cobalt oxide nanoparticles synthesized from ammonium cobalt(II) sulfate hexahydrate exhibit excellent properties for various applications.

Catalysis

Co₃O₄ nanoparticles are effective catalysts for various oxidation reactions, including the oxidation of carbon monoxide and volatile organic compounds. Their high surface area and the presence of both Co²⁺ and Co³⁺ oxidation states contribute to their catalytic activity.

Energy Storage

These nanoparticles are promising electrode materials for supercapacitors and lithium-ion batteries.[3] The high specific capacitance and good cycling stability of Co₃O₄ nanoparticles are attributed to their pseudocapacitive nature, arising from fast and reversible Faradaic reactions at the electrode-electrolyte interface.[3]

Biomedical Applications

Co₃O₄ nanoparticles have demonstrated significant potential in biomedical fields. They exhibit antibacterial activity against various pathogens.[4] Their magnetic properties also make them suitable for applications in magnetic resonance imaging (MRI) and targeted drug delivery.[4]

Conclusion

Ammonium cobalt(II) sulfate hexahydrate is a viable and economical precursor for producing cobalt oxide nanoparticles with tunable properties. The synthesis methods outlined in this document—co-precipitation, hydrothermal, and thermal decomposition—offer routes to obtaining Co₃O₄ nanoparticles with characteristics suitable for a wide range of applications in research and industry. The choice of synthesis method will depend on the desired particle size, morphology, and crystallinity for the specific application.

References

Application Notes and Protocols for Magnetic Susceptibility Measurements of Tutton's Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tutton's salts are a series of isomorphous double salts with the general formula M'₂M''(SO₄)₂·6H₂O, where M' is a monovalent cation (commonly NH₄⁺, K⁺, Rb⁺, or Cs⁺) and M'' is a divalent metal cation (such as V²⁺, Cr²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, or Cu²⁺)[1]. In these salts, the divalent metal ion is octahedrally coordinated by six water molecules, forming the [M''(H₂O)₆]²⁺ complex. This well-defined coordination environment makes Tutton's salts excellent model systems for studying the magnetic properties of transition metal ions.

Magnetic susceptibility is a fundamental property of matter that quantifies the degree to which a material is magnetized in an applied magnetic field. For paramagnetic materials, such as most Tutton's salts containing transition metals with unpaired electrons, the magnetic susceptibility is positive and its measurement provides valuable insights into the electronic structure, oxidation state, and coordination environment of the metal center. This information is crucial in various fields, including coordination chemistry, materials science, and drug development, where understanding the magnetic properties of metal complexes is essential.

This document provides detailed application notes and experimental protocols for the determination of the magnetic susceptibility of Tutton's salts using common laboratory techniques: the Gouy method, the Faraday method, and Superconducting Quantum Interference Device (SQUID) magnetometry.

Principles of Magnetic Susceptibility

The magnetic susceptibility (χ) of a material is a dimensionless quantity that relates the induced magnetization (M) to the applied magnetic field strength (H) according to the equation:

M = χH

Materials can be classified based on their magnetic susceptibility:

  • Diamagnetic materials have a small, negative susceptibility (χ < 0) and are weakly repelled by a magnetic field. This property is inherent to all matter and arises from the orbital motion of electrons.

  • Paramagnetic materials have a positive susceptibility (χ > 0) and are attracted to a magnetic field. This behavior is due to the presence of unpaired electrons.

  • Ferromagnetic, Antiferromagnetic, and Ferrimagnetic materials exhibit much stronger and more complex magnetic behaviors due to collective interactions between magnetic moments.

For paramagnetic substances, the molar magnetic susceptibility (χₘ) is often related to the effective magnetic moment (µₑₑ) by the following equation, which is derived from the Curie Law:

χₘ = (Nₐµ₀µₑₑ²)/(3kₙT)

where:

  • Nₐ is Avogadro's number

  • µ₀ is the permeability of free space

  • kₙ is the Boltzmann constant

  • T is the absolute temperature

For many first-row transition metal ions, the effective magnetic moment can be approximated by the spin-only formula:

µₑₑ = √[n(n+2)] µₙ

where:

  • n is the number of unpaired electrons

  • µₙ is the Bohr magneton

Experimental Methods for Magnetic Susceptibility Measurement

The Gouy Method

The Gouy method is a relatively simple and widely used technique for measuring the magnetic susceptibility of powdered or liquid samples. It relies on measuring the apparent change in mass of a sample when it is suspended in a magnetic field.

  • Apparatus Setup:

    • Assemble the Gouy balance, which consists of an analytical balance, a sample tube (Gouy tube), and a powerful electromagnet.

    • Position the electromagnet such that the poles are close together, creating a region of high, homogeneous magnetic field.

    • Suspend the empty Gouy tube from the balance so that its bottom is in the center of the magnetic field and its top is in a region of negligible field.

  • Calibration:

    • Accurately weigh the empty Gouy tube with the magnetic field off (m_empty,off).

    • Turn on the electromagnet to the desired field strength and weigh the empty tube again (m_empty,on). The difference is due to the diamagnetism of the tube material.

    • Fill the Gouy tube to a reference mark with a standard paramagnetic substance of known magnetic susceptibility, such as Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O) or mercury(II) tetrathiocyanatocobaltate(II) (Hg[Co(SCN)₄]).

    • Weigh the filled tube with the magnetic field off (m_std,off) and on (m_std,on).

    • Calculate the apparent change in mass for the standard (Δm_std = m_std,on - m_std,off).

    • Use the known susceptibility of the standard to calibrate the apparatus.

  • Sample Measurement:

    • Empty and clean the Gouy tube.

    • Fill the tube to the same reference mark with the powdered Tutton's salt sample.

    • Weigh the sample-filled tube with the magnetic field off (m_sample,off) and on (m_sample,on).

    • Calculate the apparent change in mass for the sample (Δm_sample = m_sample,on - m_sample,off).

  • Data Analysis:

    • The mass susceptibility (χ_g) of the sample can be calculated using the following relation: χ_g,sample = (Δm_sample / Δm_std) * (m_std / m_sample) * χ_g,std where m_std and m_sample are the masses of the standard and the sample, respectively.

    • Calculate the molar magnetic susceptibility (χ_m) by multiplying the mass susceptibility by the molar mass (M) of the Tutton's salt: χ_m = χ_g * M

Gouy_Method_Workflow cluster_prep Preparation & Calibration cluster_measurement Sample Measurement cluster_analysis Data Analysis A Setup Gouy Balance B Weigh Empty Tube (Field Off & On) A->B C Weigh Standard-Filled Tube (Field Off & On) B->C D Calculate Δm_std C->D E Weigh Sample-Filled Tube (Field Off & On) F Calculate Δm_sample E->F G Calculate Mass Susceptibility (χ_g) F->G H Calculate Molar Susceptibility (χ_m) G->H I Calculate Effective Magnetic Moment (µ_eff) H->I

Caption: Workflow for magnetic susceptibility measurement using the Gouy method.

The Faraday Method

The Faraday method is more sensitive than the Gouy method and requires a smaller sample size. In this technique, a small sample is placed in a region of a non-uniform magnetic field where the product of the field strength and the field gradient is constant. The force experienced by the sample is directly proportional to its magnetic susceptibility.

  • Apparatus Setup:

    • Assemble the Faraday balance, which includes a sensitive microbalance, a sample holder (often a small quartz bucket), and a magnet with specially shaped pole pieces to create a region of constant H(dH/dz).

    • The sample holder is suspended from the microbalance and positioned within this constant force region.

  • Calibration:

    • Calibrate the balance using a substance with a well-known magnetic susceptibility, such as Hg[Co(SCN)₄].

    • Measure the force (apparent mass change) on the calibrant at a specific magnetic field strength. This allows for the determination of the constant C, which depends on the magnetic field and the geometry of the setup.

  • Sample Measurement:

    • Place a small, accurately weighed amount of the Tutton's salt sample into the sample holder.

    • Measure the force on the sample with the magnetic field on (F_on) and off (F_off). The net magnetic force is F_mag = F_on - F_off.

  • Data Analysis:

    • The mass susceptibility (χ_g) is calculated using the formula: F_mag = χ_g * m * H * (dH/dz) where m is the mass of the sample.

    • Alternatively, using the calibration constant C: χ_g,sample = (F_mag,sample / F_mag,calibrant) * (m_calibrant / m_sample) * χ_g,calibrant

    • Calculate the molar magnetic susceptibility (χ_m) by multiplying χ_g by the molar mass of the Tutton's salt.

Faraday_Method_Workflow cluster_prep Preparation & Calibration cluster_measurement Sample Measurement cluster_analysis Data Analysis A Setup Faraday Balance B Position Calibrant in Constant Force Region A->B C Measure Force on Calibrant (Field On & Off) B->C D Determine Calibration Constant C->D E Weigh Tutton's Salt Sample F Position Sample in Constant Force Region E->F G Measure Force on Sample (Field On & Off) F->G H Calculate Mass Susceptibility (χ_g) G->H I Calculate Molar Susceptibility (χ_m) H->I

Caption: Workflow for magnetic susceptibility measurement using the Faraday method.

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the most sensitive instrument for measuring magnetic properties. It can detect extremely small magnetic moments and is capable of measurements over a wide range of temperatures and magnetic fields.

  • Sample Preparation:

    • Accurately weigh a small amount of the Tutton's salt sample (typically a few milligrams).

    • Place the sample in a suitable sample holder, such as a gelatin capsule or a straw, ensuring it is securely packed to prevent movement during measurement.

  • Instrument Setup:

    • Cool down the SQUID magnetometer with liquid helium.

    • Center the sample in the superconducting detection coils.

  • Measurement:

    • The SQUID measures the magnetic moment of the sample as it is moved through the detection coils.

    • Measurements can be performed as a function of temperature (typically from 2 K to 400 K) at a constant applied magnetic field (M vs. T).

    • Alternatively, measurements can be made as a function of the applied magnetic field at a constant temperature (M vs. H).

  • Data Analysis:

    • The SQUID software directly provides the magnetic moment (m) of the sample in emu.

    • The magnetization (M) is calculated by dividing the magnetic moment by the sample volume or mass.

    • The magnetic susceptibility (χ) is determined from the slope of the initial linear portion of the M vs. H curve (χ = M/H).

    • The molar magnetic susceptibility (χ_m) is calculated from the mass susceptibility and the molar mass.

SQUID_Workflow cluster_prep Sample Preparation cluster_measurement SQUID Measurement cluster_analysis Data Analysis A Weigh Tutton's Salt Sample B Pack Sample in Holder A->B C Cool Down SQUID D Center Sample C->D E Measure Magnetic Moment (vs. T and/or H) D->E F Obtain Magnetic Moment Data E->F G Calculate Magnetization (M) F->G H Determine Magnetic Susceptibility (χ) G->H I Calculate Molar Susceptibility (χ_m) H->I

Caption: Workflow for magnetic susceptibility measurement using a SQUID magnetometer.

Data Presentation: Magnetic Properties of Ammonium Tutton's Salts

The following table summarizes the theoretical and experimental magnetic properties of a series of ammonium Tutton's salts, (NH₄)₂M''(SO₄)₂·6H₂O, at room temperature (298 K). The theoretical values are calculated based on the spin-only formula, assuming a high-spin octahedral environment for the M²⁺ ion.

Divalent Metal Ion (M²⁺)Electron ConfigurationNumber of Unpaired Electrons (n)Theoretical Spin-Only Effective Magnetic Moment (µₑₑ) (µₙ)Theoretical Molar Magnetic Susceptibility (χₘ) (x 10⁻⁸ m³/mol)Experimental Molar Magnetic Susceptibility (χₘ) (x 10⁻⁸ m³/mol)
V²⁺33.871.87-
Cr²⁺d⁴44.902.99-
Mn²⁺d⁵55.924.37-
Fe²⁺d⁴44.902.993.01[2]
Co²⁺33.871.87-
Ni²⁺22.831.00-
Cu²⁺d⁹11.730.37-

Conclusion

The measurement of magnetic susceptibility is a powerful tool for the characterization of Tutton's salts and other coordination compounds. The choice of experimental method—Gouy, Faraday, or SQUID—will depend on the required sensitivity, sample availability, and the specific research question. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately determine and interpret the magnetic properties of these important materials. By comparing experimental results with theoretical predictions, a deeper understanding of the electronic structure and bonding in these systems can be achieved.

References

Application Notes and Protocols for the Use of Ammonium Cobalt(II) Sulfate in Biochemical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium cobalt(II) sulfate ((NH₄)₂Co(SO₄)₂·6H₂O) is a crystalline solid that serves as a reliable source of cobalt(II) ions in a variety of biochemical applications.[1] Its utility in biochemical studies stems from the role of cobalt as a cofactor in some enzymes and its ability to substitute for other divalent cations, such as zinc(II) and magnesium(II), in metalloenzymes.[1][2] This allows for the investigation of enzyme mechanisms, protein structure, and cellular signaling pathways.

Application Notes

Enzyme Kinetics and Mechanistic Studies

Ammonium cobalt(II) sulfate is frequently utilized as a source of Co²⁺ ions to replace the native metal ions in metalloenzymes. This substitution is a powerful tool for elucidating the catalytic mechanism and the role of the metal ion in enzyme function. The paramagnetic nature of Co²⁺ also makes it a useful spectroscopic probe.

  • Rationale for Use:

    • Mechanistic Elucidation: By comparing the kinetic parameters of the native and cobalt-substituted enzymes, researchers can infer the role of the metal ion in substrate binding, catalysis, and product release.[2]

    • Spectroscopic Probes: The d-d electronic transitions of Co²⁺ provide distinct UV-Vis absorption features that are sensitive to the coordination environment of the metal ion, offering insights into the geometry and ligand binding at the active site.

    • Probing Metal Ion Binding Sites: Competition studies with other divalent cations can help to characterize the affinity and specificity of metal binding sites within a protein.

Protein Crystallization

Ammonium sulfate is a widely used precipitant in protein crystallization.[3][4] Ammonium cobalt(II) sulfate can be used as a dual-purpose reagent, acting as both a precipitant and a source of cobalt ions for co-crystallization with metalloproteins or for phasing in X-ray crystallography. The formation of Tutton's salt, (NH₄)₂Co(SO₄)₂·6H₂O, can influence crystal packing and quality.[5]

  • Advantages in Crystallography:

    • Phasing: The anomalous scattering of X-rays by the cobalt atom can be used to solve the phase problem in X-ray crystallography.

    • Structural Insights: Co-crystallization with cobalt can help to identify and characterize metal-binding sites within a protein structure.

    • Improved Crystal Quality: In some cases, the presence of specific ions can improve crystal quality and diffraction resolution.

Investigation of Cellular Signaling Pathways

Cobalt ions have been shown to influence various cellular signaling pathways, often by mimicking hypoxic conditions.[2] While many studies use cobalt chloride for this purpose, ammonium cobalt(II) sulfate can serve as an alternative source of Co²⁺ ions.

  • Key Signaling Pathways Affected by Cobalt:

    • Hypoxia-Inducible Factor (HIF-1α) Pathway: Co²⁺ stabilizes the HIF-1α transcription factor, leading to the upregulation of genes involved in the response to low oxygen levels.[2]

    • Mitogen-Activated Protein Kinase (MAPK) Pathways: Cobalt ions have been shown to activate p38 and ERK1/2 MAPK pathways, which are involved in cellular stress responses, proliferation, and differentiation.[6][7]

Quantitative Data

The following tables summarize representative data from studies involving cobalt-substituted enzymes and protein crystallization with ammonium sulfate. Note that the specific cobalt salt used is not always specified in the literature; ammonium cobalt(II) sulfate is a suitable source for such applications.

Table 1: Kinetic Parameters of a Cobalt-Substituted Metallo-β-lactamase

Enzyme VariantMetal IonK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Native BcIIZn²⁺5015003.0 x 10⁷
Substituted BcIICo²⁺1008008.0 x 10⁶

This table presents hypothetical data based on typical findings for cobalt-substituted metallo-β-lactamases to illustrate the comparative kinetic analysis.

Table 2: Representative Protein Crystallization Conditions Using Ammonium Sulfate

ProteinProtein Concentration (mg/mL)Ammonium Sulfate Concentration (M)pHTemperature (°C)
Lysozyme20-400.8 - 1.24.520
Catalase10-201.5 - 2.07.04
Thaumatin15-301.0 - 1.56.522

This table provides examples of typical starting conditions for protein crystallization using ammonium sulfate. These can be adapted for use with ammonium cobalt(II) sulfate.[4]

Experimental Protocols

Protocol 1: Preparation and Kinetic Analysis of a Cobalt-Substituted Enzyme

This protocol describes a general method for preparing a cobalt-substituted metalloenzyme and performing a basic kinetic analysis.

Materials:

  • Apo-enzyme (metal-free enzyme)

  • Ammonium cobalt(II) sulfate hexahydrate

  • Substrate for the enzyme

  • Chelating agent (e.g., EDTA)

  • Buffer solution appropriate for the enzyme

  • Spectrophotometer

Procedure:

  • Preparation of Apo-enzyme:

    • Dialyze the purified native enzyme against a buffer containing a chelating agent (e.g., 10 mM EDTA) for 24-48 hours at 4°C to remove the native metal ion.

    • Subsequently, dialyze extensively against a metal-free buffer to remove the chelating agent.

  • Reconstitution with Cobalt:

    • Prepare a stock solution of ammonium cobalt(II) sulfate (e.g., 100 mM) in metal-free water.

    • Incubate the apo-enzyme with a 2-5 fold molar excess of ammonium cobalt(II) sulfate for 1-2 hours at 4°C.

    • Remove excess cobalt by dialysis against the working buffer.

  • Enzyme Activity Assay:

    • Prepare a series of substrate concentrations in the working buffer.

    • Initiate the enzymatic reaction by adding a known concentration of the cobalt-substituted enzyme.

    • Monitor the reaction progress (e.g., change in absorbance) over time using a spectrophotometer.

    • Determine the initial reaction velocities (V₀) for each substrate concentration.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters K_m and V_max.

Protocol 2: Protein Crystallization using the Hanging-Drop Vapor Diffusion Method

This protocol outlines the steps for setting up a protein crystallization experiment using ammonium cobalt(II) sulfate as a precipitant.

Materials:

  • Purified protein solution (5-20 mg/mL)

  • Ammonium cobalt(II) sulfate stock solution (e.g., 2.0 M)

  • Buffer solution for the protein

  • 24-well crystallization plate

  • Siliconized glass cover slips

  • Pipettes and tips

Procedure:

  • Prepare the Reservoir Solution:

    • In the wells of the crystallization plate, prepare a range of reservoir solutions with varying concentrations of ammonium cobalt(II) sulfate (e.g., 1.0 M to 1.8 M) in the appropriate buffer.

  • Set up the Hanging Drop:

    • On a clean cover slip, pipette 1-2 µL of the purified protein solution.

    • Add 1-2 µL of the reservoir solution from one of the wells to the protein drop.

    • Gently mix by pipetting up and down, avoiding bubbles.

  • Seal the Well:

    • Invert the cover slip and place it over the corresponding well, ensuring a good seal with the grease or oil on the rim of the well.

  • Incubation and Observation:

    • Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).

    • Periodically observe the drops under a microscope for the formation of crystals over several days to weeks.

Visualizations

Enzyme_Metal_Substitution cluster_native Native Metalloenzyme cluster_apo Apo-enzyme Preparation cluster_substituted Cobalt Substitution NativeEnzyme Enzyme(Native Metal) ApoEnzyme Apo-enzyme (Metal-free) NativeEnzyme->ApoEnzyme + Chelating Agent - Dialysis CoEnzyme Enzyme(Co²⁺) ApoEnzyme->CoEnzyme + (NH₄)₂Co(SO₄)₂ - Dialysis

Metal substitution in a metalloenzyme.

Protein_Crystallization_Workflow A Purified Protein Solution C Mix Protein and Precipitant (Hanging Drop) A->C B Precipitant Solution ((NH₄)₂Co(SO₄)₂) B->C D Seal in Vapor Diffusion Chamber C->D E Equilibration and Water Vapor Transfer D->E F Supersaturation E->F G Crystal Nucleation and Growth F->G

Hanging-drop protein crystallization workflow.

HIF1a_Signaling_Pathway Co2 Co²⁺ (from (NH₄)₂Co(SO₄)₂) PHD Prolyl Hydroxylase (PHD) Co2->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates (in normoxia) VHL VHL E3 Ligase HIF1a->VHL Binds to hydroxylated HIF-1α HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Stabilizes and dimerizes with Proteasome Proteasome VHL->Proteasome Targets for degradation Proteasome->HIF1a Degrades HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binds to TargetGenes Target Gene Transcription (e.g., VEGF, EPO) HRE->TargetGenes Initiates

Simplified HIF-1α signaling pathway modulation by cobalt ions.

References

Application Notes and Protocols: High-Purity Synthesis of Cobalt Ammonium Sulfate Hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cobalt Ammonium Sulfate, specifically the hexahydrate form ((NH₄)₂Co(SO₄)₂·6H₂O), is a double salt belonging to the Tutton's salt family. These salts are characterized by a monoclinic crystal structure.[1][2] The compound typically appears as pink-to-red crystals, is soluble in water, and has a molecular weight of 395.23 g/mol .[3][4] Its applications are diverse, serving as a precursor in materials science, a catalyst, and as a reagent in analytical chemistry.[3] The synthesis of high-purity cobalt ammonium sulfate is crucial for these applications, as impurities can significantly alter its chemical and physical properties.

The most common and effective method for synthesizing this compound is through controlled crystallization from an aqueous solution containing stoichiometric amounts of cobalt(II) sulfate and ammonium sulfate.[1][3] Key parameters for achieving high purity include precise control of stoichiometry, pH, and the cooling rate during crystallization.

Experimental Protocol

This protocol details the synthesis of high-purity cobalt ammonium sulfate hexahydrate via the cooling crystallization method.

1. Materials and Equipment

  • Chemicals:

    • Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O, ≥99% purity)

    • Ammonium sulfate ((NH₄)₂SO₄, ≥99% purity)

    • Deionized water

    • Ethanol or Acetone (for washing)

    • Dilute sulfuric acid and/or ammonium hydroxide (for pH adjustment)

  • Equipment:

    • 250 mL Beakers

    • Magnetic stirrer with hotplate

    • pH meter or pH indicator strips

    • Glass stirring rod

    • Watch glass

    • Crystallization dish

    • Büchner funnel and vacuum filtration flask

    • Filter paper

    • Spatula

    • Desiccator for drying

2. Step-by-Step Synthesis Procedure

Step 1: Preparation of Precursor Solutions

  • Calculate the required mass of reactants based on a 1:1 molar ratio. To synthesize approximately 39.5 g of the product, you will need:

    • 28.11 g of Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O, M.W. 281.10 g/mol )

    • 13.21 g of Ammonium sulfate ((NH₄)₂SO₄, M.W. 132.14 g/mol )

  • In a 250 mL beaker, dissolve 28.11 g of CoSO₄·7H₂O in a minimal amount of deionized water (e.g., 50-75 mL), warming the solution to approximately 50°C and stirring until the salt is fully dissolved.

  • In a separate beaker, dissolve 13.21 g of (NH₄)₂SO₄ in a minimal amount of warm deionized water.

Step 2: Reaction and Crystallization

  • While stirring, slowly add the ammonium sulfate solution to the cobalt sulfate solution.

  • Gently heat the combined solution to ensure complete dissolution of both salts.

  • Calibrate a pH meter and measure the pH of the solution. The optimal pH range for preventing the hydrolysis of cobalt ions is 4-6.[3] If necessary, adjust the pH by adding dilute sulfuric acid dropwise (to lower pH) or dilute ammonium hydroxide (to raise pH).

  • Cover the beaker with a watch glass to prevent contamination.

  • Turn off the heat and allow the solution to cool to room temperature as slowly as possible. For best results, place the beaker in an insulated container or a water bath that is allowed to cool gradually. A slow cooling gradient (e.g., 0.1–0.5°C per hour) is ideal for forming large, high-purity crystals.[3]

  • Once at room temperature, pink-to-red crystals of cobalt ammonium sulfate hexahydrate should have precipitated. For maximum yield, the solution can be further cooled in an ice bath for a few hours.

Step 3: Isolation and Purification

  • Set up a vacuum filtration apparatus with a Büchner funnel.

  • Decant the supernatant liquid and transfer the crystalline slurry into the funnel.

  • Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any soluble impurities from the mother liquor.

  • Perform a final wash with a small volume of ethanol or acetone.[1] This helps to displace the water and facilitates faster drying.

Step 4: Drying

  • Carefully remove the filter paper with the crystals from the funnel.

  • Spread the crystals on a watch glass or a petri dish and allow them to air-dry at room temperature.

  • Alternatively, for more thorough drying, place the crystals in a desiccator under vacuum.

  • Caution: Do not oven-dry the crystals at high temperatures, as the compound begins to decompose around 120°C.[3][4]

3. Safety Precautions

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Cobalt salts are moderately toxic if ingested and can cause skin and eye irritation.[4]

  • Handle all chemicals in a well-ventilated area or a fume hood.

Data Presentation

The following table summarizes key quantitative and qualitative data for the synthesis of high-purity cobalt ammonium sulfate hexahydrate.

ParameterValueReference(s)
Chemical Formula (NH₄)₂Co(SO₄)₂·6H₂O[3][4]
Molecular Weight 395.23 g/mol [3][4]
Appearance Pink-to-red Crystalline Solid[3]
Crystal System Monoclinic[1][2]
Stoichiometric Ratio 1:1 molar ratio (CoSO₄ : (NH₄)₂SO₄)[3]
Recommended pH 4.0 - 6.0[3]
Crystallization Temp. Slow cooling from 50°C to room temperature[3]
Decomposition Temp. ~120 °C[3][4]
Expected Purity >99% with careful technique[4]
Reported Yield 59% to 98.5% (highly condition-dependent)[5]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis process.

G A Prepare Precursor Solutions 1:1 Molar Ratio of CoSO₄·7H₂O & (NH₄)₂SO₄ in DI Water B Combine Solutions & Adjust pH Target pH: 4-6 A->B Mix C Slow Cooling & Crystallization From 50°C to Room Temperature B->C Cool D Isolate Crystals (Vacuum Filtration) C->D Filter E Wash Crystals (Cold DI Water, then Ethanol) D->E Purify F Drying (Air dry or in desiccator) E->F Dry G High-Purity (NH₄)₂Co(SO₄)₂·6H₂O Crystals F->G Final Product

Caption: Synthesis workflow for high-purity cobalt ammonium sulfate.

References

Application Notes and Protocols: Ammonium Cobalt Sulfate in Solid-State Physics Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O) is a double salt belonging to the Tutton's salt family.[1][2] These compounds are notable for their isomorphous series, where different divalent metals can be substituted into the crystal lattice, allowing for systematic studies of physical properties.[3][4] In solid-state physics, ammonium cobalt sulfate serves as a model system for investigating paramagnetism, low-temperature phase transitions, and the influence of crystal structure on physical properties. Its well-defined monoclinic crystal structure and the presence of the Jahn-Teller active Co²⁺ ion make it a subject of interest for studies in magnetism and crystallography.[3]

These notes provide an overview of the key applications and experimental protocols relevant to the use of ammonium cobalt sulfate in solid-state physics research.

Data Presentation: Physical and Chemical Properties

Quantitative data for ammonium cobalt(II) sulfate hexahydrate are summarized below.

Table 1: General Physical and Chemical Properties

PropertyValueCitations
Chemical Formula (NH₄)₂Co(SO₄)₂·6H₂O
Molar Mass 395.23 g/mol [5]
Appearance Pink to red crystalline solid[5]
Density 1.902 g/mL at 25 °C[5]
Melting Point 120 °C (decomposes)[5]
Solubility Soluble in water, insoluble in alcohol

Table 2: Crystallographic Data

PropertyValueCitations
Crystal System Monoclinic[2][3]
Space Group P2₁/a[2][3]
Lattice Parameters a = 9.23 Å, b = 12.49 Å, c = 6.23 Å
β = 106.9°
Unit Cell Volume 687.2 ų
Formulas per Unit Cell (Z) 2[3]

Table 3: Magnetic and Dielectric Properties

PropertyValueNotesCitations
Magnetic Behavior ParamagneticThe material follows the Weiss law (χ(T + Δ) = C) at temperatures down to approximately 70 K.
Weiss Constant (Δ) 22This value is from historical data and may require re-evaluation with modern magnetometry techniques.
Magneton Number 24.75This value is from historical data.
Dielectric Constant (k) Data not readily available in the literature.The dielectric constant can be determined experimentally. See Protocol 3 for the methodology.

Experimental Protocols

Protocol 1: Synthesis of Ammonium Cobalt Sulfate Single Crystals

This protocol details the slow evaporation method for growing high-quality single crystals of (NH₄)₂Co(SO₄)₂·6H₂O.

Materials:

  • Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Deionized water

  • Beakers

  • Stirring hot plate

  • Filter paper

  • Petri dish or crystallizing dish

  • Nylon thread

Procedure:

  • Solution Preparation: Prepare a saturated aqueous solution by dissolving stoichiometric amounts of cobalt(II) sulfate heptahydrate and ammonium sulfate in deionized water. A common ratio is 93g of CoSO₄·7H₂O and 46.5g of (NH₄)₂SO₄ in approximately 400 mL of hot water.

  • Dissolution: Gently heat the solution on a stirring hot plate to ensure complete dissolution of the salts. Do not boil the solution.

  • Filtration: Filter the hot, saturated solution through filter paper to remove any insoluble impurities.

  • Crystallization: Cover the beaker with perforated parafilm or filter paper to allow for slow evaporation at room temperature, away from vibrations and direct sunlight.

  • Seed Crystal Selection: After a few days, small seed crystals will form at the bottom of the beaker. Select a well-formed, transparent crystal.

  • Crystal Growth: Tie the selected seed crystal to a nylon thread and suspend it in the filtered mother liquor.

  • Harvesting: Allow the crystal to grow for several days to weeks, depending on the desired size. Once the desired size is achieved, carefully remove the crystal from the solution and dry it with a lint-free cloth.

Protocol 2: Structural Characterization by Single-Crystal X-ray Diffraction (XRD)

This protocol outlines the steps for determining the crystal structure of a synthesized crystal.

Equipment:

  • Single-crystal X-ray diffractometer

  • Goniometer head

  • Microscope

Procedure:

  • Crystal Selection and Mounting: Select a small, high-quality single crystal (typically < 0.5 mm in all dimensions) with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable adhesive or oil.

  • Data Collection:

    • Mount the goniometer head onto the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of scans to determine the unit cell parameters and crystal system.

    • Set up a data collection strategy to measure the intensities of a large number of reflections over a wide range of diffraction angles (2θ). Data is typically collected at a controlled temperature (e.g., 100 K or 298 K).

  • Data Reduction:

    • Integrate the raw diffraction images to obtain the intensity and position of each reflection.

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods to determine the initial positions of the atoms (the structural model).

    • Refine the structural model against the experimental data using least-squares methods. This process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

    • The final refined structure will provide precise bond lengths, bond angles, and crystallographic information as presented in Table 2.

Protocol 3: Measurement of Magnetic and Dielectric Properties

A. Magnetic Susceptibility Measurement

Equipment:

  • Superconducting Quantum Interference Device (SQUID) magnetometer or Vibrating Sample Magnetometer (VSM)

Procedure:

  • Sample Preparation: Select a high-quality single crystal or prepare a powdered sample of known mass.

  • Measurement:

    • Mount the sample in a sample holder (e.g., a gelatin capsule or a straw).

    • Measure the magnetic moment as a function of temperature (typically from 2 K to 300 K) under a constant applied magnetic field (e.g., 1000 Oe).

    • Measure the magnetic moment as a function of the applied magnetic field at a constant low temperature (e.g., 2 K).

  • Data Analysis:

    • Calculate the magnetic susceptibility (χ) from the measured magnetic moment.

    • Plot the inverse magnetic susceptibility (1/χ) versus temperature (T).

    • Fit the linear portion of the curve to the Curie-Weiss law, 1/χ = (T - θ)/C, to determine the Weiss constant (θ) and the Curie constant (C).

B. Dielectric Constant Measurement

Equipment:

  • LCR meter

  • Parallel plate capacitor fixture

  • Temperature-controlled chamber

Procedure:

  • Sample Preparation:

    • Select a single crystal with parallel and flat opposite faces.

    • Apply a conductive material (e.g., silver paint) to the two parallel faces to act as electrodes.

    • Measure the thickness (d) and area (A) of the crystal.

  • Measurement:

    • Place the prepared crystal between the electrodes of the parallel plate capacitor fixture inside the temperature-controlled chamber.

    • Measure the capacitance (C) of the sample as a function of frequency (e.g., 1 kHz to 1 MHz) at various temperatures.

  • Data Analysis:

    • Calculate the dielectric constant (k or εᵣ) using the formula for a parallel plate capacitor: k = (C * d) / (ε₀ * A) , where ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).

    • Analyze the frequency and temperature dependence of the dielectric constant and dielectric loss (tan δ) to understand the polarization mechanisms in the material.

Visualizations

Experimental_Workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Prepare Saturated Aqueous Solution (CoSO₄ + (NH₄)₂SO₄) dissolve Heat and Dissolve start->dissolve filter Hot Filtration dissolve->filter evaporate Slow Evaporation (Seed Crystal Formation) filter->evaporate grow Suspend Seed Crystal in Mother Liquor evaporate->grow harvest Harvest and Dry Single Crystal grow->harvest xrd Single-Crystal XRD harvest->xrd magnetic Magnetic Susceptibility (SQUID/VSM) harvest->magnetic dielectric Dielectric Spectroscopy (LCR Meter) harvest->dielectric xrd_data Crystal Structure (Lattice Parameters, Space Group) xrd->xrd_data mag_data Magnetic Properties (Paramagnetism, Weiss Constant) magnetic->mag_data diel_data Dielectric Properties (Dielectric Constant, Loss Tangent) dielectric->diel_data

Caption: Experimental workflow for ammonium cobalt sulfate.

Structure_Property_Relationship Structure-Property Relationships Structure Crystal Structure (Monoclinic, P2₁/a) Co_ion [Co(H₂O)₆]²⁺ Octahedra (Local Environment of Co²⁺) Structure->Co_ion defines H_Bonding Hydrogen Bonding Network (NH₄⁺, SO₄²⁻, H₂O) Structure->H_Bonding enables Thermal Thermal Properties (Decomposition at 120 °C) Structure->Thermal influences Composition Chemical Composition ((NH₄)₂Co(SO₄)₂·6H₂O) Composition->Structure determines Magnetic Magnetic Properties (Paramagnetism) Co_ion->Magnetic governs Optical Optical Properties Co_ion->Optical influences H_Bonding->Thermal stabilizes up to

Caption: Structure-property relationships in ammonium cobalt sulfate.

References

Application Notes and Protocols for Doping Ammonium Cobalt Sulfate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of doped ammonium cobalt sulfate hexahydrate crystals, [(NH₄)₂Co(SO₄)₂·6H₂O], a member of the Tutton salt family. The inclusion of various dopants allows for the tuning of its physical and chemical properties, making it a material of interest for applications such as UV light filters and sensors.

Introduction

Ammonium cobalt sulfate hexahydrate is a crystalline compound belonging to the monoclinic crystal system. The process of doping, or creating mixed crystals, involves the co-crystallization of ammonium cobalt sulfate with isomorphous salts of other divalent metals, such as nickel or zinc. This results in the incorporation of the dopant metal ion into the crystal lattice, thereby altering its properties. The primary methods for synthesizing these doped crystals are slow evaporation of an aqueous solution and controlled cooling crystallization.

Experimental Protocols

Slow Evaporation Method for Mixed Crystal Growth

This method is suitable for growing large, high-quality single crystals by allowing the solvent to evaporate slowly from a saturated solution, leading to gradual crystallization.

Materials:

  • Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Dopant metal sulfate hydrate (e.g., Nickel(II) sulfate hexahydrate, NiSO₄·6H₂O)

  • Deionized water

Protocol:

  • Solution Preparation: Prepare a saturated aqueous solution by dissolving stoichiometric amounts of cobalt(II) sulfate heptahydrate, ammonium sulfate, and the desired dopant sulfate in deionized water. For example, to grow (NH₄)₂Ni₀.₃Co₀.₇(SO₄)₂·6H₂O, a molar ratio of 0.3:0.7:2 for NiSO₄·6H₂O : CoSO₄·7H₂O : (NH₄)₂SO₄ should be used. A specific recipe involves adding 46.5 g of (NH₄)₂SO₄ and 93 g of CoSO₄ to 400 ml of very hot water.[1]

  • Stirring and Dissolution: Gently heat the solution while stirring continuously until all salts have completely dissolved.

  • Filtration: Filter the hot, saturated solution to remove any insoluble impurities.

  • Crystallization: Cover the beaker with a perforated lid (e.g., filter paper with small holes) to allow for slow evaporation at a constant temperature. Place the beaker in a vibration-free environment.

  • Crystal Harvesting: After a few days to weeks, single crystals will form. Carefully remove the desired crystals from the solution.

  • Drying: Gently dry the harvested crystals with filter paper.

Cooling Crystallization Method

This technique is effective for producing a larger quantity of smaller crystals and for studying the kinetics of crystallization.

Materials:

  • Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O, ≥99.8%)

  • Ammonium sulfate ((NH₄)₂SO₄, ≥99%)

  • Deionized water

Protocol:

  • Solution Preparation: Dissolve 220 g of cobalt(II) sulfate heptahydrate in 200 mL of deionized water to create a cobalt solution.[2]

  • Dopant/Impurity Addition: Introduce the desired amount of ammonium sulfate as the "dopant" or impurity. Concentrations can be varied, for example, from 1.25 g/L to 5 g/L of NH₄⁺ ions.[2]

  • Homogenization: Heat the solution to 60°C and stir at 300 rpm for 30 minutes to ensure a homogeneous solution.[2]

  • Controlled Cooling: Cool the solution to a specific initial temperature (e.g., 25°C, 30°C, 35°C, or 40°C) to induce crystallization.[2]

  • Crystal Seeding: Introduce a small, uniform seed crystal (e.g., 0.154 mm in size) to promote controlled crystal growth.[2]

  • Crystal Recovery: Once crystallization is complete, filter the solution to collect the crystals.

  • Washing and Drying: Wash the crystals with a small amount of a non-solvent like ethanol or acetone to remove any residual mother liquor and then dry them.[3]

Data Presentation

The properties of doped ammonium cobalt sulfate crystals are highly dependent on the type and concentration of the dopant. The following tables summarize key quantitative data from the literature.

Table 1: Crystallographic Parameters of Doped Ammonium Cobalt Sulfate Hexahydrate Crystals

Crystal CompositionCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Reference
(NH₄)₂Ni₀.₃Co₀.₇(SO₄)₂·6H₂OMonoclinicP2₁/c6.245512.50659.2303106.995689.49[4]
(NH₄)₂Co₀.₁₇Ni₀.₈₃(SO₄)₂·6H₂OMonoclinicP2₁/c6.243212.47289.1967106.988684.90[5]
(NH₄)₂Co(SO₄)₂·6H₂OMonoclinicP2₁/a9.2312.496.23106.9687.2[2]

Table 2: Effect of Ammonium Ion Impurity on Cobalt Sulfate Hexahydrate Crystal Purity

Ammonium Ion Concentration (g/L)Crystal Purity (%)
099.97 ± 0.07
1.2599.85 ± 0.14
2.599.8 ± 0.2
3.7599.78 ± 0.16
5~98.97 (Purity reduced by ~1%)

Data adapted from a study on the influence of ammonium impurities on cobalt sulfate hexahydrate crystallization.[2]

Visualizations

The following diagrams illustrate the experimental workflows for the described doping techniques.

Slow_Evaporation_Workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_post Post-Processing start Start dissolve Dissolve Stoichiometric Salts in Hot Water start->dissolve stir Stir Until Complete Dissolution dissolve->stir filter Filter Hot Solution stir->filter evaporate Slow Evaporation at Constant Temp. filter->evaporate harvest Harvest Crystals evaporate->harvest dry Dry Crystals harvest->dry end End dry->end Cooling_Crystallization_Workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_post Post-Processing start Start dissolve Dissolve CoSO4·7H2O in Water start->dissolve add_dopant Add (NH4)2SO4 (Dopant) dissolve->add_dopant homogenize Heat (60°C) and Stir (300 rpm) add_dopant->homogenize cool Cool to Target Temperature homogenize->cool seed Introduce Seed Crystal cool->seed crystallize Allow Crystallization to Complete seed->crystallize filter Filter to Collect Crystals crystallize->filter wash Wash with Ethanol/ Acetone filter->wash dry Dry Crystals wash->dry end End dry->end

References

Troubleshooting & Optimization

how to prevent impurity incorporation in ammonium cobalt sulfate crystals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent impurity incorporation during the synthesis of ammonium cobalt sulfate crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in ammonium cobalt sulfate crystals and where do they come from?

A1: Common impurities include metallic cations such as iron, zinc, magnesium, manganese, and aluminum, as well as anions like chlorides and nitrates.[1][2][3] These can originate from several sources:

  • Starting Materials: The initial cobalt sulfate and ammonium sulfate may contain trace impurities.

  • Process Solvents: Using tap water or low-grade solvents can introduce various ions, such as Cl⁻ and NO₃⁻.[4]

  • Hydrometallurgical Processes: In industrial settings, ammonia used as a leaching or saponification agent can remain as an impurity.[5][6]

  • Side Reactions: An excess of one of the primary sulfate salts can alter the crystal's stoichiometry and shape.[1]

  • Equipment Contamination: Leaching from reactors or stirring equipment can introduce metals like iron.[7]

Q2: How critical is pH control for preventing impurities?

A2: pH control is one of the most critical parameters. A pH between 4 and 6 is recommended to prevent the hydrolysis of Co²⁺ ions, which can lead to the formation of unwanted cobalt hydroxides.[4] Additionally, careful pH adjustment can be used as a purification step. For instance, raising the pH allows for the selective precipitation of impurities like iron(III) hydroxide, which can then be removed via filtration before crystallization.[1][7] While a broad pH range of 0.3 to 7.5 may yield a product, staying within the 4-6 range is optimal for purity in a controlled laboratory setting.[4][8]

Q3: Does the cooling rate during crystallization affect the final purity?

A3: Yes, the cooling rate is crucial. A slow and controlled cooling rate, on the order of 0.1–0.5°C per hour, is recommended.[4] Rapid cooling increases supersaturation too quickly, which can lead to the formation of smaller, less perfect crystals and increases the likelihood of trapping impurities within the crystal lattice. Slow cooling allows for more orderly crystal growth, giving impurities time to diffuse away from the growing crystal face, resulting in higher purity.

Q4: How do I effectively remove iron contamination from my cobalt solution?

A4: Iron is a common contaminant that can be removed by precipitation. The process involves two key steps:

  • Oxidation: Ensure all iron is in the ferric (Fe³⁺) state. This can be achieved by adding a strong oxidizing agent, such as hydrogen peroxide, to the solution.[2]

  • Precipitation: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute ammonia solution, to raise the pH.[1][7] Iron(III) hydroxide is much less soluble than cobalt hydroxide and will precipitate out of the solution at a lower pH. The precipitate can then be easily removed by filtration, leaving a purified cobalt solution ready for crystallization.[1]

Q5: Can additives be used to improve crystal quality?

A5: Yes, certain additives can have a positive effect. For example, the addition of surfactants containing sodium lauryl sulfate has been shown to improve the transparency and produce sharper-edged crystals.[1] Additives can influence crystal habit and prevent agglomeration, but they should be used judiciously as they can also become a source of impurity if not chosen carefully.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Crystals appear cloudy, opaque, or milky. 1. Excess of one of the starting sulfates (cobalt or ammonium).[1] 2. Inclusion of specific impurities like potassium sulfate.[1] 3. Solution was cooled too rapidly, trapping solvent or fine precipitates.1. Ensure you are using precise stoichiometric amounts of reactants. 2. Check the purity of your starting materials. 3. Perform a recrystallization step: dissolve the crystals in minimal hot deionized water and cool slowly to reform higher-purity crystals.
Final crystal color is pale or off-color (e.g., lighter pink). Incorporation of other metal ions, such as zinc or magnesium, which can form mixed Tutton's salts.[1]1. Analyze starting materials for trace metal contaminants using a technique like ICP-AES. 2. Implement a purification step prior to crystallization, such as selective precipitation or the use of chelating agents.
Analysis shows low purity despite using high-grade reagents. 1. Contamination from the solvent (e.g., using tap water instead of deionized water).[4] 2. Incorrect pH, leading to co-precipitation of cobalt hydroxides.[4] 3. Crystallization occurred too quickly.1. Always use high-purity, deionized water for all solutions. 2. Monitor and adjust the pH of the solution to be within the 4–6 range before cooling.[4] 3. Reduce the cooling rate and introduce gentle stirring to maintain homogeneity.
Formation of fine powder instead of well-defined crystals. Spontaneous nucleation due to excessively high supersaturation. This can be caused by cooling too fast or evaporating too much solvent.1. Slow down the cooling or evaporation rate. 2. Consider using seed crystals to promote controlled growth on existing surfaces rather than new nucleation.

Data Presentation

Table 1: Effect of Ammonium (NH₄⁺) Impurity on Cobalt Sulfate Crystallization Purity

This table summarizes data on how adding ammonium sulfate to a cobalt sulfate solution affects the purity of the resulting crystals. The formation of ammonium cobalt sulfate (a Tutton's salt) is desired, but the data illustrates how impurity levels can be understood when starting from a different salt.

NH₄⁺ Concentration (g/L)Resulting Crystal Purity (%)Key ObservationReference
099.97 ± 0.07Baseline purity of cobalt sulfate hexahydrate.[5]
1.2599.85 ± 0.14Slight decrease in purity due to surface adsorption.[5]
2.5099.80 ± 0.20Purity remains relatively stable.[5]
3.7599.78 ± 0.16A threshold for impurity adsorption appears to be reached.[5][6][5][6]
5.0099.09 ± 0.25Significant purity drop as the crystal structure shifts to fully incorporate ammonium, forming Tutton's salt.[5][6][5][6]

Table 2: Key Experimental Parameters for High-Purity Synthesis

ParameterRecommended Value / MethodRationaleReference
pH 4–6Prevents hydrolysis of Co²⁺ ions and co-precipitation of hydroxides.[4]
Solvent Deionized WaterAvoids introduction of interfering anions like Cl⁻ and NO₃⁻.[4]
Cooling Rate 0.1–0.5°C / hourMinimizes impurity trapping and promotes the growth of large, well-ordered crystals.[4]
Reactant Ratio StoichiometricAn excess of either cobalt sulfate or ammonium sulfate can lead to changes in crystal shape and composition.[1][1]
Pre-Purification RecommendedRemoval of contaminants like iron via precipitation before crystallization significantly enhances final purity.[1][7][1][7]

Experimental Protocols & Visualizations

Protocol 1: Synthesis and Purification by Controlled Cooling Crystallization

This protocol outlines the standard laboratory procedure for synthesizing high-purity ammonium cobalt sulfate hexahydrate.

Methodology:

  • Preparation of Solutions: Separately dissolve stoichiometric amounts of cobalt(II) sulfate hexahydrate and ammonium sulfate in hot deionized water. For example, to prepare 100g of the final product, use 66.57g of CoSO₄·7H₂O (or its molar equivalent) and 33.43g of (NH₄)₂SO₄.[1]

  • Mixing and pH Adjustment: Combine the two solutions with stirring. Gently heat if necessary to ensure everything is dissolved. Allow the solution to cool slightly and measure the pH. Adjust the pH to between 4.0 and 6.0 using a dilute sulfuric acid or ammonia solution.[4]

  • Impurity Removal (Optional but Recommended): If iron contamination is suspected, raise the pH to precipitate iron(III) hydroxide, and filter the hot solution through a fine filter paper to remove the precipitate. Re-adjust the pH to the 4-6 range.

  • Controlled Cooling: Cover the vessel to prevent evaporation and contamination. Place it in a programmable water bath or a well-insulated container to facilitate slow cooling from approximately 50°C to room temperature at a rate no faster than 0.5°C/hour.[4]

  • Crystal Harvesting: Once crystallization is complete, separate the crystals from the mother liquor by vacuum filtration.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any adherent mother liquor.

  • Drying: Dry the crystals in a desiccator or at room temperature. Do not heat, as the compound decomposes around 120°C.[4]

G cluster_prep Preparation cluster_purify Purification cluster_cryst Crystallization A Dissolve CoSO₄ in Hot DI Water C Combine Solutions A->C B Dissolve (NH₄)₂SO₄ in Hot DI Water B->C D Adjust pH to 4-6 C->D E Filter to Remove Precipitated Impurities D->E If necessary F Controlled Slow Cooling (0.1-0.5 °C/hr) D->F E->F G Harvest Crystals (Filtration) F->G H Wash with Cold DI Water G->H I Dry at Room Temp H->I J High-Purity (NH₄)₂Co(SO₄)₂·6H₂O I->J

Caption: Workflow for the synthesis and purification of ammonium cobalt sulfate.

Diagram: Troubleshooting Logic for Impurity Issues

This diagram provides a logical workflow for diagnosing and addressing common purity problems encountered during crystallization.

G Problem Problem Detected: Low Purity or Poor Crystal Quality Q1 Was pH maintained between 4-6? Problem->Q1 Q2 Was cooling slow and controlled? Q1->Q2 Yes S1 Solution: Adjust pH and recrystallize Q1->S1 No Q3 Were high-purity reagents & DI water used? Q2->Q3 Yes S2 Solution: Recrystallize with a slower cooling rate (0.1-0.5 °C/hr) Q2->S2 No Q4 Is iron or other metal contamination suspected? Q3->Q4 Yes S3 Solution: Repeat experiment with purified reagents/solvent Q3->S3 No S4 Solution: Implement pre-purification step (e.g., precipitation of hydroxides) Q4->S4 Yes End Purity Improved S1->End S2->End S3->End S4->End

Caption: A decision tree for troubleshooting impurity issues in crystallization.

References

optimizing the yield and purity of (NH₄)₂Co(SO₄)₂·6H₂O synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of ammonium cobalt(II) sulfate hexahydrate?

A1: The synthesis is based on the crystallization of a double salt from a solution containing stoichiometric amounts of cobalt(II) sulfate and ammonium sulfate in water. The chemical equation is: CoSO₄ + (NH₄)₂SO₄ + 6H₂O → (NH₄)₂Co(SO₄)₂·6H₂O

Q2: What are the common methods for synthesizing (NH₄)₂Co(SO₄)₂·6H₂O?

A2: The two primary methods are slow evaporation and cooling crystallization. Slow evaporation of a saturated solution at a constant temperature can produce large, high-quality crystals. Cooling crystallization involves dissolving the reactants at a higher temperature and then slowly cooling the solution to induce crystallization, which is often faster but may yield smaller crystals.

Q3: What is the expected color of the final product?

A3: Ammonium cobalt(II) sulfate hexahydrate crystals are typically pink to red. The color of the solution should be pink or red. A brownish tint may indicate the presence of impurities, such as iron.

Q4: How does pH affect the synthesis process?

A4: Maintaining a slightly acidic pH, typically between 4 and 6, is crucial. This helps to prevent the hydrolysis of Co²⁺ ions, which can lead to the formation of cobalt hydroxide precipitates and reduce the purity of the final product.[1]

Q5: What is the role of temperature in the crystallization process?

A5: Temperature significantly influences the solubility of the reactants and the rate of crystal growth. For cooling crystallization, dissolving the salts at an elevated temperature (e.g., 50-70°C) followed by slow cooling allows for controlled crystal formation. The final crystallization temperature can also impact the yield, with lower temperatures generally favoring higher yields.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete crystallization. 2. Solution not sufficiently saturated. 3. Cooling rate is too fast. 4. Incorrect stoichiometry of reactants.1. Allow more time for crystallization or cool to a lower temperature (e.g., 0-5°C). 2. Evaporate some of the solvent to increase concentration before cooling. 3. Employ a slower cooling rate (e.g., 0.1–0.5°C/hr) to allow for complete crystal formation.[1] 4. Ensure a 1:1 molar ratio of cobalt(II) sulfate to ammonium sulfate.
Poor Crystal Quality (e.g., small, irregular, or clustered crystals) 1. Rapid cooling or evaporation. 2. Presence of impurities. 3. Agitation during crystal growth.1. Decrease the cooling rate or slow down the evaporation process. 2. Purify the reactants or the final product by recrystallization. 3. Avoid disturbing the solution once crystallization has begun.
Cloudy or Opaque Crystals 1. Excess of one of the sulfate salts. 2. Rapid precipitation trapping solvent or impurities within the crystal lattice.1. Ensure precise stoichiometric ratios of the starting materials. 2. Slow down the rate of crystallization through slower cooling or evaporation.
Off-color Crystals (e.g., brownish tint) 1. Presence of iron(III) impurities. 2. Oxidation of cobalt(II) to cobalt(III).1. If iron is suspected, adjust the pH to be slightly basic with ammonia to precipitate iron(III) hydroxide, then filter before proceeding with crystallization. 2. Ensure the reaction is not exposed to strong oxidizing agents.
Formation of a Precipitate Other Than the Desired Crystals 1. pH is too high, causing cobalt hydroxide to precipitate. 2. Presence of contaminating ions that form insoluble salts.1. Adjust the pH of the solution to the recommended range of 4-6 using dilute sulfuric acid.[1] 2. Use deionized water and high-purity starting materials.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield

Starting Materials pH Crystallization Temperature (°C) Crystallization Time Yield (%) Reference
Cobalt(II) sulfate heptahydrate, Ammonium sulfate5.025-2720 hours78.5[2]
Spent galvanic cobalt electrolyte, Ammonium sulfate, Sulfuric acid0.5020-2220 hours95.2[2]
Spent galvanic cobalt electrolyte, Ammonium sulfate4.91-34 days98.5[2]
Spent chemical cobalt solution, Ammonium sulfate, Sulfuric acid0.4526-282 days65.7[2]

Experimental Protocols

Protocol 1: Synthesis by Slow Cooling Crystallization
  • Preparation of Solutions:

    • Prepare a solution of cobalt(II) sulfate (e.g., CoSO₄·7H₂O) in deionized water.

    • In a separate beaker, prepare a saturated solution of ammonium sulfate in deionized water.

  • Mixing and Dissolution:

    • Heat both solutions to approximately 60-70°C and stir until all solids are dissolved.

    • Add the ammonium sulfate solution to the cobalt(II) sulfate solution in a 1:1 molar ratio.

  • pH Adjustment:

    • Check the pH of the mixed solution. If necessary, adjust to a pH between 4 and 6 using a few drops of dilute sulfuric acid.

  • Crystallization:

    • Cover the beaker to prevent contamination and allow it to cool slowly to room temperature. For higher yield, the solution can be placed in an ice bath after reaching room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold deionized water, followed by a rinse with ethanol to aid in drying.

    • Dry the crystals in a desiccator or at room temperature.

Protocol 2: Purification by Recrystallization
  • Dissolution:

    • Place the impure (NH₄)₂Co(SO₄)₂·6H₂O crystals in a beaker.

    • Add a minimum amount of hot deionized water (around 60-70°C) and stir until the crystals are completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash with a small amount of cold deionized water and then with ethanol.

    • Dry the purified crystals.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_reaction 2. Reaction cluster_crystallization 3. Crystallization cluster_isolation 4. Product Isolation prep_co Dissolve CoSO₄·7H₂O in deionized water mix Mix solutions (1:1 molar ratio) prep_co->mix prep_nh4 Dissolve (NH₄)₂SO₄ in deionized water prep_nh4->mix heat Heat to 60-70°C mix->heat ph_adjust Adjust pH to 4-6 heat->ph_adjust cool Slow cooling to room temperature ph_adjust->cool filter Vacuum filtration cool->filter wash Wash with cold H₂O and Ethanol filter->wash dry Dry the crystals wash->dry product Pure (NH₄)₂Co(SO₄)₂·6H₂O dry->product

Caption: Experimental workflow for the synthesis of (NH₄)₂Co(SO₄)₂·6H₂O.

troubleshooting_guide cluster_yield Problem: Low Yield cluster_purity Problem: Poor Purity cluster_quality Problem: Poor Crystal Quality start Start: Synthesis Issue q_yield Low Yield? start->q_yield sol_yield1 Increase saturation q_yield->sol_yield1 Yes q_purity Poor Purity/ Off-color? q_yield->q_purity No sol_yield2 Decrease cooling rate sol_yield1->sol_yield2 sol_yield3 Check stoichiometry sol_yield2->sol_yield3 end Problem Resolved sol_yield3->end q_color Brownish tint? q_purity->q_color Yes q_quality Poor Crystal Quality? q_purity->q_quality No sol_iron Remove Fe impurity q_color->sol_iron Yes sol_recrystallize Recrystallize product q_color->sol_recrystallize No sol_iron->end sol_recrystallize->end sol_quality1 Slow down crystallization q_quality->sol_quality1 Yes q_quality->end No sol_quality2 Ensure solution is still sol_quality1->sol_quality2 sol_quality2->end

References

Technical Support Center: Control of Ammonium Cobalt Sulfate Crystal Morphology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the crystal morphology of ammonium cobalt sulfate, (NH₄)₂Co(SO₄)₂·6H₂O.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of ammonium cobalt sulfate.

Problem Potential Cause(s) Recommended Solution(s)
Cloudy or Opaque Crystals 1. Presence of suspended impurities (e.g., iron salts).[1] 2. Incorrect stoichiometry (excess of one of the sulfate salts).[1]1. Adjust the solution pH by adding a small amount of baking soda (~1g per 100g of solution) to precipitate impurities, then filter the solution before crystallization.[1] 2. Ensure the correct molar ratio of cobalt sulfate to ammonium sulfate is used. Prepare solutions separately and mix them to ensure homogeneity.[1]
Small, Needle-like, or Poorly Formed Crystals 1. Supersaturation level is too high, leading to rapid nucleation. 2. Cooling rate is too fast.1. Reduce the concentration of the precursor solutions. 2. Decrease the cooling rate. Allow the solution to cool slowly at room temperature or in a controlled water bath. Insulating the crystallization vessel can also help.
Formation of a Polycrystalline Mass Instead of Single Crystals 1. Spontaneous nucleation on dust particles or container imperfections. 2. Lack of a seed crystal to guide growth.1. Filter the supersaturated solution before cooling to remove any particulate matter. 2. Introduce a single, high-quality seed crystal into the slightly supersaturated solution to promote controlled growth.
Inconsistent Crystal Shape Between Batches 1. Variation in reactant stoichiometry.[1] 2. Presence of unintentional impurities. 3. Slight variations in pH.1. Accurately weigh reactants and use a precise molar ratio of cobalt(II) sulfate to ammonium sulfate. 2. Use high-purity reagents and deionized water. 3. Measure and control the pH of the solution before initiating crystallization.
Low Crystal Yield 1. The solution was not sufficiently supersaturated. 2. Incomplete crystallization due to insufficient cooling time or final temperature.1. Increase the initial concentration of the reactants, ensuring they remain fully dissolved at the starting temperature. 2. Allow for a longer crystallization period and/or lower the final cooling temperature, based on solubility data.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for controlling the crystal morphology of ammonium cobalt sulfate?

A1: The crystal morphology of ammonium cobalt sulfate, a Tutton's salt, is primarily controlled by manipulating the kinetics and thermodynamics of the crystallization process. This involves controlling the rate of nucleation and the subsequent growth of the crystal faces. Key parameters that can be adjusted include reactant concentrations (stoichiometry), pH, temperature, cooling rate, and the use of additives.

Q2: How does pH affect the crystal quality?

A2: The pH of the crystallization solution can significantly impact the quality of the resulting crystals. The addition of a mild base, such as baking soda, can help to precipitate common impurities like iron salts, which can otherwise be incorporated into the crystal lattice, causing defects and opacity.[1] A cleaner solution generally results in more transparent and well-defined crystals.

Q3: What is the role of surfactants in the crystallization process?

A3: Surfactants, or surface-active agents, can be used as additives to modify crystal habit. They work by preferentially adsorbing to specific crystallographic faces. This adsorption inhibits the growth of these faces, allowing other faces to grow more rapidly, thus changing the overall shape of the crystal. For instance, the addition of sodium lauryl sulfate can lead to more transparent and sharp-edged crystals.[1]

Q4: Does the concentration of ammonium ions affect the final product?

A4: Yes, the concentration of ammonium ions is critical. A sufficient concentration is required to ensure the formation of the double salt, ammonium cobalt sulfate, rather than the crystallization of cobalt sulfate alone. At lower concentrations (e.g., below 3.75 g/L in a cobalt sulfate solution), ammonium ions may act as an impurity, decreasing the crystal growth rate.[2][3] At higher concentrations (e.g., 5 g/L), the formation of the Tutton's salt is favored, leading to an increased crystal growth rate.[2][3]

Q5: How can I grow large single crystals?

A5: Growing large single crystals requires conditions that favor crystal growth over nucleation. This is typically achieved by:

  • Starting with a solution that is only slightly supersaturated.

  • Introducing a single, high-quality seed crystal.

  • Maintaining a very slow cooling rate or allowing for slow evaporation of the solvent at a constant temperature.

  • Ensuring the solution is free from impurities and particulate matter.

Experimental Protocols

Protocol 1: Standard Synthesis of Ammonium Cobalt Sulfate Crystals by Cooling

This protocol outlines the standard method for producing well-formed ammonium cobalt sulfate crystals.

  • Solution Preparation:

    • Prepare two separate solutions:

      • Solution A: Dissolve cobalt(II) sulfate hexahydrate (CoSO₄·6H₂O) in hot deionized water.

      • Solution B: Dissolve an equimolar amount of ammonium sulfate ((NH₄)₂SO₄) in hot deionized water.

  • Mixing:

    • While stirring vigorously, add Solution B to Solution A.[1]

  • Purification (Optional):

    • If impurities are suspected, add a small quantity of baking soda (~1g per 100g of solution) to the hot, mixed solution to precipitate impurities.[1]

    • Let the precipitate settle, then filter the hot solution into a clean crystallization vessel.

  • Crystallization:

    • Cover the vessel to prevent contamination and allow it to cool slowly to room temperature. To promote larger crystals, insulate the vessel to slow the cooling rate.

  • Harvesting and Washing:

    • Once crystallization is complete, decant the mother liquor.

    • Wash the crystals with a small amount of cold ethanol or acetone to remove any remaining solution.[1]

    • Dry the crystals on filter paper.

Protocol 2: Controlled Growth Using a Seed Crystal

This protocol is designed for growing a large, single crystal.

  • Prepare a Supersaturated Solution: Follow steps 1-3 from Protocol 1. Allow the solution to cool until it is slightly supersaturated at room temperature.

  • Select a Seed Crystal: Choose a small, well-formed crystal from a previous crystallization to act as the seed.

  • Suspend the Seed Crystal: Tie the seed crystal with a fine thread and suspend it in the middle of the supersaturated solution, ensuring it does not touch the sides or bottom of the container.

  • Controlled Growth: Cover the container and store it in a location with a stable temperature, away from vibrations. Growth will occur over several days to weeks as the solvent slowly evaporates or as the solution undergoes very slow cooling.

  • Harvesting: Once the crystal has reached the desired size, carefully remove it from the solution and dry it.

Data Presentation

Table 1: Influence of Key Parameters on Crystal Morphology
Parameter Condition Expected Outcome on Crystal Morphology Reference
Stoichiometry Equimolar ratio of CoSO₄ and (NH₄)₂SO₄Formation of characteristic monoclinic crystals of the Tutton's salt.[1]
Excess of one sulfate saltAltered crystal shape, potentially leading to poorly formed or different habits.[1]
pH Slightly alkaline (e.g., by adding baking soda)Improved transparency and sharper edges due to precipitation of impurities.[1]
Additives Presence of surfactants (e.g., sodium lauryl sulfate)Enhanced transparency and well-defined edges.[1]
Cooling Rate SlowFewer, larger crystals.General Crystallization Principle
FastNumerous, smaller crystals.General Crystallization Principle
Ammonium Ion Concentration Low (< 3.75 g/L)Acts as an impurity in CoSO₄·6H₂O crystallization, decreasing growth rate.[2][3]
High (> 5 g/L)Promotes the formation of (NH₄)₂Co(SO₄)₂·6H₂O, increasing growth rate.[2][3]

Visualizations

experimental_workflow Experimental Workflow for Crystal Morphology Control cluster_prep Solution Preparation cluster_control Morphology Control Point cluster_cryst Crystallization cluster_result Expected Outcome prep_coso4 Dissolve CoSO4·6H2O in hot DI water mix Mix Solutions (with stirring) prep_coso4->mix prep_nh4so4 Dissolve (NH4)2SO4 in hot DI water prep_nh4so4->mix control_ph Adjust pH (e.g., baking soda) mix->control_ph Optional control_additive Add Surfactant (e.g., SLS) mix->control_additive Optional filter Filter Hot Solution (if purified) control_ph->filter control_additive->filter cool_slow Slow Cooling filter->cool_slow cool_fast Fast Cooling filter->cool_fast seed_growth Seed Crystal Growth filter->seed_growth large_crystals Large, Well-formed Crystals cool_slow->large_crystals small_crystals Small, Numerous Crystals cool_fast->small_crystals single_crystal Large Single Crystal seed_growth->single_crystal harvest Harvest, Wash, and Dry Crystals large_crystals->harvest small_crystals->harvest single_crystal->harvest

Caption: Experimental workflow for controlling ammonium cobalt sulfate crystal morphology.

logical_relationships Parameter Influence on Crystal Characteristics cluster_params Controllable Parameters cluster_processes Crystallization Processes cluster_outcomes Resulting Crystal Characteristics cooling_rate Cooling Rate nucleation Nucleation Rate cooling_rate->nucleation influences purity Solution Purity (pH, Additives) growth Growth Rate purity->growth affects quality Crystal Quality (Shape, Transparency) purity->quality directly impacts stoichiometry Stoichiometry stoichiometry->quality determines size Crystal Size nucleation->size inversely number Crystal Number nucleation->number directly growth->size directly

References

Technical Support Center: Characterization of Mixed Tutton's Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and characterization of mixed Tutton's salts.

Frequently Asked Questions (FAQs)

Q1: What are mixed Tutton's salts and why are they challenging to characterize?

Mixed Tutton's salts are double salt hydrates with the general formula A₂--INVALID-LINK--₂·6H₂O, where A is a monovalent cation (e.g., K⁺, NH₄⁺), and M' and M'' are two different divalent metal cations that randomly occupy the same crystallographic site.[1][2] This random distribution of cations introduces compositional heterogeneity and potential lattice strain, which can complicate their characterization compared to their pure, single-metal counterparts. Key challenges include confirming the actual stoichiometric incorporation of the two metals into the crystal lattice, understanding the impact of this mixing on the crystal structure and thermal stability, and dealing with potential crystal defects.[3][4]

Q2: How can I control the stoichiometry of the divalent metals in the final mixed crystal?

Achieving the desired stoichiometric ratio of the divalent metals in the grown crystal is a significant challenge. While starting with a specific molar ratio of the precursor salts in the solution is the first step, this does not guarantee the same ratio in the final crystal.[5] The final incorporation is influenced by several factors including:

  • Solvent evaporation rate: A slow and controlled evaporation rate is crucial for uniform crystal growth.[2][4]

  • pH of the solution: Maintaining a stable pH can influence the crystallization process.[6]

  • Temperature: Consistent temperature during crystal growth is essential.[7]

Troubleshooting: If the desired stoichiometry is not achieved, consider adjusting the initial molar ratio of the precursor salts in the solution and carefully controlling the evaporation rate and temperature.

Q3: My mixed Tutton's salt crystals are of poor quality (e.g., small, irregular shape, defects). How can I improve them?

The quality of the grown crystals is critical for accurate characterization. Poor crystal quality can arise from factors such as a rapid evaporation rate, impurities in the reagents, or fluctuations in temperature.

Troubleshooting:

  • Slow down the evaporation: Cover the crystallization vessel with a perforated lid or place it in a controlled environment to slow down the solvent evaporation.[8]

  • Use high-purity reagents: Ensure the precursor salts and solvent are of high purity to avoid the incorporation of impurities that can act as nucleation sites and hinder large crystal growth.[9]

  • Maintain a constant temperature: Use a temperature-controlled bath or oven to maintain a stable temperature during crystallization.[7]

  • Control pH: For some systems, controlling the pH of the growth solution can improve crystal quality.[6]

Troubleshooting Guides

Problem 1: Discrepancy between the expected and experimentally determined metal ratio.

Symptoms:

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Energy-Dispersive X-ray Spectroscopy (EDS) results show a different metal ratio than the one used in the initial synthesis solution.[1][9]

Possible Causes:

  • Differential incorporation rates of the divalent metal ions into the crystal lattice.[3]

  • Lack of precise control over the solvent evaporation rate.[4]

Solutions:

  • Iterative Synthesis: Adjust the initial molar ratio of the precursor salts in the solution based on the experimental results from the previous batch to progressively approach the desired stoichiometry.

  • Controlled Evaporation: Employ the slow solvent evaporation method in a controlled environment to ensure a steady crystal growth rate, which can lead to more uniform incorporation of the metal ions.[1][5]

Problem 2: Broad or overlapping peaks in Powder X-ray Diffraction (PXRD) patterns.

Symptoms:

  • PXRD patterns show broad peaks, indicating small crystallite size or lattice strain.

  • Difficulty in distinguishing between the peaks of the mixed crystal and potential minor phases of the pure salts.

Possible Causes:

  • Formation of a solid solution with a range of lattice parameters.

  • Presence of microstrains due to the random distribution of the different-sized divalent cations.

  • Poor crystallinity of the sample.

Solutions:

  • Rietveld Refinement: Utilize Rietveld refinement of the PXRD data to model the crystal structure, which can help in determining the lattice parameters and confirming the formation of a single-phase mixed crystal.[1][3]

  • Annealing: In some cases, gentle annealing of the crystals (at temperatures below their decomposition point) might help to reduce lattice strain and improve crystallinity.

Problem 3: Ambiguous results from thermal analysis (TGA/DTA/DSC).

Symptoms:

  • Thermogravimetric analysis (TGA) shows unexpected mass loss steps or a gradual, non-distinct dehydration process.

  • Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) curves show broad or multiple endothermic peaks for dehydration.

Possible Causes:

  • The presence of surface-adsorbed water in addition to the coordinated water molecules.

  • The mixed-metal nature of the salt can lead to a less defined dehydration pathway compared to the pure salts.[5]

  • The release of the six water molecules may occur in multiple, closely spaced steps.[2][4]

Solutions:

  • Controlled Heating Rate: Use a slow heating rate in the TGA/DSC experiment to better resolve the different dehydration steps.

  • High-Purity Atmosphere: Ensure a dry and inert atmosphere (e.g., nitrogen or argon) during the analysis to avoid reactions with atmospheric moisture.

  • Comparison with Pure Salts: Always run TGA/DTA/DSC on the corresponding pure Tutton's salts under the same conditions for a clear comparison of their thermal behavior.[9]

Experimental Protocols

Synthesis of Mixed Tutton's Salts by Slow Solvent Evaporation

This method is commonly used for growing single crystals of mixed Tutton's salts.[1][5][8]

Methodology:

  • Preparation of the Saturated Solution:

    • Separately weigh the precursor salts (e.g., K₂SO₄, M'SO₄·nH₂O, and M''SO₄·mH₂O) in the desired molar ratio.[1][5]

    • Dissolve the salts in a minimal amount of deionized water in a beaker with continuous stirring.

    • Gently heat the solution (e.g., to 330 K or 50 °C) to ensure complete dissolution and achieve saturation.[1][5]

  • Crystallization:

    • Cover the beaker with a perforated lid (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

    • Place the beaker in a location with a stable temperature and minimal vibrations.

    • Allow the solution to stand for several days to a week for the crystals to form and grow.[8]

  • Crystal Harvesting:

    • Once crystals of suitable size have formed, carefully remove them from the solution using tweezers or by decanting the mother liquor.

    • Gently wash the crystals with a small amount of cold deionized water or ethanol to remove any residual mother liquor and then dry them on a filter paper.

Characterization Techniques: Data Acquisition and Analysis

The following table summarizes key characterization techniques and their purpose in the analysis of mixed Tutton's salts.

TechniquePurposeKey Parameters to Analyze
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) To determine the elemental composition and the actual molar ratio of the divalent metals in the crystal.Concentration of M' and M''
Powder X-ray Diffraction (PXRD) To identify the crystal phase, determine the lattice parameters, and confirm the formation of a single-phase solid solution.[3][10]2θ peak positions, peak intensities, lattice parameters (a, b, c, β), space group (typically P2₁/a or P2₁/c).[1][10]
Single-Crystal X-ray Diffraction To solve the detailed crystal structure, including bond lengths, bond angles, and the coordination environment of the metal ions.Unit cell dimensions, atomic coordinates, bond parameters.
Raman Spectroscopy To probe the vibrational modes of the different molecular groups (SO₄²⁻, NH₄⁺, H₂O, and the metal-water octahedra) and to qualitatively characterize the crystalline structure.[9]Wavenumbers of vibrational bands.
Thermogravimetry (TG) / Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) To study the thermal stability of the crystals and the dehydration process.[3][11]Onset temperature of decomposition, mass loss percentages, dehydration enthalpy.[1][3]

Quantitative Data Summary

The following tables present a summary of representative quantitative data for mixed Tutton's salts from the literature.

Table 1: Lattice Parameters of a Mixed Tutton's Salt Compared to its Pure Components.

Compounda (Å)b (Å)c (Å)β (°)Space Group
(NH₄)₂Co(SO₄)₂·6H₂O9.3112.526.24106.9P2₁/c
(NH₄)₂Ni(SO₄)₂·6H₂O9.2412.466.25106.9P2₁/c
(NH₄)₂Co₀.₃Ni₀.₇(SO₄)₂·6H₂O9.2612.486.25106.9P2₁/c
(Data sourced from a study on (NH₄)₂NiₓCo₁₋ₓ(SO₄)₂·6H₂O mixed crystals)[9]

Table 2: Thermal Analysis Data for Mixed Tutton's Salts.

CompoundThermal Stability Onset (°C)Dehydration Enthalpy (kJ/mol)Energy Storage Density (GJ/m³)
K₂Mn₀.₀₃Ni₀.₉₇(SO₄)₂·6H₂O~96->1.3
K₂Mn₀.₁₈Cu₀.₈₂(SO₄)₂·6H₂O~68->1.3
(K₀.₈₆Na₀.₁₄)₂Ni(SO₄)₂·6H₂O~92349.81.79
K₂V₀.₄₇Ni₀.₅₃(SO₄)₂·6H₂O~85~360~1.84
(Data compiled from various studies on mixed Tutton's salts for thermochemical heat storage)[1][3]

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Mixed Tutton's Salt Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Precursor Salts (A₂SO₄, M'SO₄, M''SO₄) dissolution Dissolution in H₂O start->dissolution evaporation Slow Solvent Evaporation dissolution->evaporation crystals Mixed Tutton's Salt Crystals evaporation->crystals icp ICP-OES / EDS crystals->icp pxrd PXRD crystals->pxrd scxrd Single-Crystal XRD crystals->scxrd raman Raman Spectroscopy crystals->raman thermal TGA / DTA / DSC crystals->thermal composition Elemental Composition icp->composition structure Crystal Structure & Phase pxrd->structure detailed_structure Detailed Structure scxrd->detailed_structure vibrational Vibrational Modes raman->vibrational stability Thermal Stability thermal->stability

Caption: Workflow for the synthesis and characterization of mixed Tutton's salts.

Logical Relationship of Characterization Challenges

challenges_relationship cluster_root_cause Root Cause cluster_consequences Consequences cluster_manifestations Experimental Manifestations random_dist Random Cation Distribution (M' and M'') stoichiometry Stoichiometry Control Issues random_dist->stoichiometry lattice_strain Lattice Strain & Defects random_dist->lattice_strain thermal_behavior Altered Thermal Behavior random_dist->thermal_behavior icp_discrepancy ICP/EDS Discrepancy stoichiometry->icp_discrepancy pxrd_broadening PXRD Peak Broadening lattice_strain->pxrd_broadening poor_quality Poor Crystal Quality lattice_strain->poor_quality thermal_ambiguity Ambiguous Thermal Data thermal_behavior->thermal_ambiguity

Caption: Relationship between the root cause and experimental challenges.

References

improving the stability of ammonium cobalt(II) sulfate hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of ammonium cobalt(II) sulfate hexahydrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.

Troubleshooting Guide

This guide is designed to help you quickly diagnose and resolve common issues related to the stability of ammonium cobalt(II) sulfate hexahydrate.

Issue IDProblemPossible CausesSuggested Solutions
ACSH-S01Color Change (Pink/Red to Bluish/Purple) Dehydration due to exposure to low humidity or elevated temperatures.1. Immediately transfer the compound to a desiccator with a suitable desiccant (e.g., silica gel). 2. Store in a tightly sealed container in a temperature-controlled environment. 3. For future use, handle the compound in a low-humidity environment (e.g., a glove box).
ACSH-S02Clumping or Caking of the Crystalline Powder Absorption of moisture from the atmosphere (hygroscopicity).1. Store the compound in a desiccator. 2. If clumping is minor, gently break up the aggregates with a clean, dry spatula before weighing. 3. For long-term storage, consider vacuum sealing the container.
ACSH-S03Formation of a Cloudy or Precipitated Solution 1. pH of the solvent is too high, leading to the formation of cobalt(II) hydroxide. 2. Use of a solvent in which the salt is not fully soluble.1. Adjust the pH of the aqueous solution to a slightly acidic range (pH 4-6) using a dilute non-interfering acid (e.g., sulfuric acid). 2. Ensure the use of deionized water for preparing solutions. The compound is soluble in water but insoluble in ethanol and acetone.[1]
ACSH-S04Inconsistent Experimental Results Degradation of the compound due to improper storage or handling, leading to a change in the concentration of the active cobalt(II) species.1. Always use freshly opened or properly stored ammonium cobalt(II) sulfate hexahydrate for sensitive experiments. 2. Re-evaluate your storage and handling procedures based on the guidelines provided in this document.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for ammonium cobalt(II) sulfate hexahydrate?

A1: The primary causes of degradation are exposure to high humidity, which leads to deliquescence (dissolving in absorbed water), and exposure to temperatures above 120°C, which causes dehydration and decomposition.[2][3] The compound is hygroscopic and will absorb moisture from the air, leading to caking and eventual degradation.[4][5]

Q2: How should I properly store ammonium cobalt(II) sulfate hexahydrate to ensure its stability?

A2: To ensure maximum stability, store the compound in a cool, dry place, away from direct sunlight and heat.[6] The container should be tightly sealed to prevent moisture absorption. For long-term storage or for use in highly sensitive applications, storing the compound in a desiccator containing a desiccant such as silica gel is highly recommended.

Q3: Can the color of the compound indicate its quality?

A3: Yes, a change in color can be an indicator of degradation. The hexahydrate form is typically pink-to-red. A shift towards a bluish or purplish hue can indicate partial dehydration to a lower hydrate or anhydrous form.

Q4: What is the effect of pH on the stability of solutions prepared with this compound?

A4: The pH of aqueous solutions is crucial for maintaining the stability of the cobalt(II) ion. In neutral to alkaline solutions, cobalt(II) ions can precipitate as cobalt(II) hydroxide. To ensure the stability of the dissolved compound, it is recommended to maintain a slightly acidic pH (4-6).[2]

Q5: Are there any incompatibilities I should be aware of?

A5: Yes, ammonium cobalt(II) sulfate hexahydrate should not be stored with strong oxidizing agents.[6] It is also insoluble in ethanol and acetone.[1]

Data Presentation

Table 1: Hygroscopicity of Ammonium Cobalt(II) Sulfate Hexahydrate (Illustrative Data)
Relative Humidity (%)Water Uptake (% by weight)Physical State
< 40< 0.1Crystalline, free-flowing
40 - 600.1 - 0.5Crystalline, minor clumping may occur
60 - 800.5 - 2.0Significant clumping and caking
> 80> 2.0Deliquescence (dissolves in absorbed water)
Table 2: Thermal Stability of Ammonium Cobalt(II) Sulfate Hexahydrate
Temperature (°C)Mass Loss (%)Event
< 1200Stable
120 - 250~27.3Loss of six water molecules (dehydration)
> 250>27.3Decomposition of the anhydrous salt

Note: The theoretical mass loss for the six water molecules in (NH₄)₂Co(SO₄)₂·6H₂O is approximately 27.3%. The decomposition of the anhydrous salt occurs at higher temperatures and involves the release of ammonia and sulfur oxides.[4]

Experimental Protocols

Protocol 1: Standard Storage and Handling of Ammonium Cobalt(II) Sulfate Hexahydrate

Objective: To provide a standardized procedure for the storage and handling of ammonium cobalt(II) sulfate hexahydrate to maintain its stability and purity.

Materials:

  • Ammonium cobalt(II) sulfate hexahydrate

  • Tightly sealing, opaque container

  • Desiccator

  • Silica gel desiccant

  • Spatula

  • Analytical balance

  • Gloves and safety glasses

Procedure:

  • Upon receipt, inspect the container for any damage.

  • Store the sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.

  • For long-term storage, place the sealed container inside a desiccator containing a desiccant (e.g., silica gel).

  • When handling the compound, wear appropriate personal protective equipment (gloves, safety glasses).

  • To minimize exposure to atmospheric moisture, work in a low-humidity environment if possible (e.g., a glove box).

  • Promptly and securely reseal the container after each use.

  • Avoid cross-contamination by using clean and dry spatulas for dispensing the compound.

Protocol 2: Preparation of a Stabilized Aqueous Solution of Ammonium Cobalt(II) Sulfate Hexahydrate

Objective: To prepare a stable aqueous solution of ammonium cobalt(II) sulfate hexahydrate for experimental use.

Materials:

  • Ammonium cobalt(II) sulfate hexahydrate

  • Deionized water

  • 0.1 M Sulfuric acid (or other suitable dilute acid)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

Procedure:

  • Calculate the required mass of ammonium cobalt(II) sulfate hexahydrate to achieve the desired concentration.

  • Weigh the compound accurately using an analytical balance.

  • Add approximately 80% of the final volume of deionized water to a volumetric flask.

  • While stirring, slowly add the weighed ammonium cobalt(II) sulfate hexahydrate to the water.

  • Continue stirring until the salt is completely dissolved.

  • Measure the pH of the solution.

  • If the pH is above 6, add 0.1 M sulfuric acid dropwise while monitoring the pH until it is in the range of 4-6.

  • Add deionized water to the volumetric flask to reach the final desired volume.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Store the solution in a tightly sealed container, protected from light.

Visualizations

StabilityTroubleshooting Troubleshooting Workflow for Ammonium Cobalt(II) Sulfate Hexahydrate start Instability Issue Observed color_change Color Change (Pink to Blue/Purple)? start->color_change clumping Clumping or Caking? color_change->clumping No dehydration Probable Dehydration color_change->dehydration Yes solution_issue Issue in Solution (Cloudy/Precipitate)? clumping->solution_issue No hygroscopicity Probable Hygroscopicity clumping->hygroscopicity Yes ph_problem Probable pH Issue solution_issue->ph_problem Yes store_desiccator Store in Desiccator dehydration->store_desiccator control_humidity Control Humidity During Handling dehydration->control_humidity hygroscopicity->store_desiccator adjust_ph Adjust Solution pH to 4-6 ph_problem->adjust_ph

Caption: Troubleshooting workflow for stability issues.

StabilityFactors Key Factors Affecting Stability stability Ammonium Cobalt(II) Sulfate Hexahydrate Stability humidity High Humidity stability->humidity temperature High Temperature (>120°C) stability->temperature ph High pH in Solution stability->ph impurities Impurities stability->impurities deliquescence Deliquescence / Caking humidity->deliquescence dehydration Dehydration / Decomposition temperature->dehydration precipitation Precipitation (Co(OH)₂) ph->precipitation destabilization Crystal Lattice Destabilization impurities->destabilization deliquescence->stability dehydration->stability precipitation->stability destabilization->stability

Caption: Factors influencing compound stability.

References

Technical Support Center: Thermal Analysis of Hydrated Salts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the thermal analysis of hydrated salts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of hydrated materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal analysis techniques for studying hydrated salts?

The most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] TGA measures the change in mass of a sample as a function of temperature or time, making it ideal for determining the water content of hydrated salts.[2][3] DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions such as melting, crystallization, and dehydration.[1] Often, these techniques are used simultaneously (simultaneous TGA-DSC) to correlate mass loss with thermal events.[1]

Q2: Why is the heating rate a critical parameter in the analysis of hydrated salts?

The heating rate can significantly influence the results of TGA and DSC analyses.[4] A high heating rate can shift dehydration peaks to higher temperatures due to kinetic effects.[4][5] This can lead to overlapping dehydration steps, making it difficult to resolve individual water loss events.[6] In some cases, rapid heating can cause the salt to melt before dehydration is complete, which can alter the dehydration mechanism and affect the accuracy of the results.[5][7] Conversely, a very slow heating rate can improve the resolution of thermal events but will increase the experiment time.

Q3: How does the furnace atmosphere affect the dehydration process?

The atmosphere within the thermal analyzer can influence the dehydration of hydrated salts. Performing the analysis in a "self-generated atmosphere," where the evolved water vapor is contained, can help separate melting and dehydration processes.[8] The partial pressure of water vapor in the furnace can affect the temperature at which dehydration occurs.[9] For kinetic studies, it is crucial to control the atmosphere, often using an inert gas like nitrogen at a specific flow rate.[6]

Q4: What are the key considerations for sample preparation?

Proper sample preparation is crucial for obtaining reproducible and accurate results.[10] Key considerations include:

  • Sample Mass: A smaller sample mass is generally preferred to minimize thermal gradients within the sample.

  • Particle Size: Grinding the sample to a uniform, small particle size can improve heat transfer and prevent issues related to water diffusion from large crystals.[11]

  • Crucible Type: The choice of crucible (e.g., aluminum, platinum) and whether it is open, sealed, or has a pinhole can significantly affect the results by controlling the escape of evolved gases.[6] Using a lid with a pinhole can create a quasi-sealed environment, which can aid in separating thermal events.[6]

Troubleshooting Guides

Problem: My TGA curve shows overlapping dehydration steps.

Q: I am analyzing a hydrated salt that is supposed to lose water in multiple steps, but my TGA curve shows a single, broad mass loss. How can I resolve the individual dehydration events?

A: Overlapping dehydration steps are a common issue, often caused by a heating rate that is too fast for the distinct thermal events to be resolved.

Troubleshooting Steps:

  • Reduce the Heating Rate: Lowering the heating rate (e.g., to 1-5°C/min) can often improve the separation of dehydration steps.[4][6]

  • Use Controlled Rate Thermal Analysis (CRTA): If available, CRTA or quasi-isothermal thermogravimetry can be very effective.[6] In this mode, the instrument maintains a constant temperature when a weight change is detected and only resumes heating after the weight stabilizes, allowing for excellent separation of events.[6]

  • Modify the Atmosphere: Using a quasi-sealed pan with a pinhole lid can increase the partial pressure of water vapor around the sample, which can help to better separate the dehydration steps.[6]

Problem: My DSC results for a hydrated salt are not reproducible.

Q: I am running DSC on a hydrated salt, but the peak temperatures and enthalpy values are inconsistent between runs. What could be the cause?

A: Reproducibility issues in the DSC analysis of hydrated salts can stem from several factors, including supercooling, variations in sample preparation, and the influence of the experimental setup.

Troubleshooting Steps:

  • Check for Supercooling: Salt hydrates are prone to supercooling, where the material remains in a liquid state below its freezing point. This can lead to inconsistent crystallization exotherms. Stepwise DSC methods can be beneficial in these cases.[11]

  • Standardize Sample Preparation: Ensure that the sample mass and particle size are consistent for each run. Variations in surface area can affect hydration/dehydration kinetics.[11]

  • Control the Atmosphere: The presence of environmental moisture can affect the results. Ensure a consistent and controlled purge gas environment.[11]

  • Use an Appropriate Heating/Cooling Rate: While endothermic events (melting/dehydration) are often reproducible at heating rates up to 10°C/min, exothermic events (crystallization/hydration) can be very unstable.[11] Experiment with different rates to find the optimal conditions for your sample.

Problem: The sample appears to melt during the TGA experiment.

Q: During the TGA analysis of my hydrated salt, I observed that the sample melts. How does this affect the results and how can I prevent it?

A: Melting during dehydration can be problematic as it can reduce the surface area of the material, limiting the diffusion of water vapor and altering the kinetics of the dehydration process.[5]

Troubleshooting Steps:

  • Lower the Heating Rate: As with resolving overlapping peaks, a lower heating rate can often ensure that dehydration occurs before the melting point is reached.[4] For example, with MgSO₄·7H₂O, heating rates above 1 K/min can lead to melting.[5]

  • Use Simultaneous TGA-DSC: This allows you to distinguish between a melting endotherm (no mass loss) and a dehydration endotherm (with mass loss), helping you to understand the process.[5]

  • Control the Atmosphere: The presence of water vapor can influence the melting behavior. Experiment with different purge gases or sealed pans.

Problem: The total mass loss in my TGA does not match the theoretical water content.

Q: I have calculated the theoretical percentage of water in my hydrate, but the mass loss measured by TGA is different. What are the possible reasons for this discrepancy?

A: A mismatch between theoretical and experimental water content can be due to several factors, from the sample itself to the experimental procedure.

Troubleshooting Steps:

  • Ensure Complete Dehydration: Make sure the final temperature in your TGA method is high enough to drive off all water molecules. Some hydrates have strongly bound water that is released at higher temperatures. Heat the sample to a constant mass, meaning that after reheating, the mass does not change significantly (e.g., by more than 0.03 g for a 1 g sample).[12]

  • Check for Decomposition: Overheating the sample can cause it to decompose, leading to a greater mass loss than expected.[12] Review the literature for the decomposition temperature of your anhydrous salt.

  • Verify Sample Purity: The sample may not be a pure hydrate or may have already partially dehydrated before the analysis.

  • Instrument Calibration: Ensure that the TGA balance is properly calibrated. Any residue buildup on the sample holder or balance mechanism can affect accuracy.[13][14] Regular cleaning and firing of the support rods are recommended.[13]

Experimental Protocols & Data

Protocol: Determining the Water Content of a Hydrated Salt using TGA

This protocol outlines the general steps for determining the stoichiometry of a hydrated salt like CuSO₄·xH₂O.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the hydrated salt into a clean TGA crucible (e.g., alumina or platinum).

    • Record the initial mass precisely.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the furnace atmosphere to a continuous flow of an inert gas, such as nitrogen, at a rate of 20-50 mL/min.

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the final dehydration step but below the decomposition temperature of the anhydrous salt (e.g., 300°C for CuSO₄·5H₂O).

      • Hold at the final temperature for a few minutes to ensure complete water loss.

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Identify the temperature ranges where mass loss occurs. The plateaus between mass loss steps represent stable intermediate hydrates or the final anhydrous salt.

    • Calculate the percentage mass loss for each step and the total mass loss.

    • From the total mass loss, determine the number of moles of water per mole of the anhydrous salt to find the formula of the hydrate.[3][15]

Data Presentation: Effect of Heating Rate on Dehydration

The heating rate can significantly alter the observed dehydration temperatures. Faster rates generally shift peaks to higher temperatures.

Hydrated SaltHeating Rate (°C/min)Dehydration Peak Temperature (°C)Reference
MgSO₄·7H₂O1~50[4]
MgSO₄·7H₂O>1>50 (with potential melting)[4][5]
Generic Hydrate5T₁-
Generic Hydrate10T₂ (> T₁)-
Generic Hydrate20T₃ (> T₂)-

Table 1: Illustrative effect of heating rate on the dehydration temperature of hydrated salts.

Visualizations

Troubleshooting Workflow for TGA/DSC Analysis

TGA_DSC_Troubleshooting cluster_start cluster_problem cluster_solutions cluster_end Start Unexpected TGA/DSC Result Problem Identify Anomaly: - Overlapping Peaks - Irreproducible Results - Sample Melting - Incorrect Mass Loss Start->Problem HeatingRate Adjust Heating Rate (e.g., lower to 1-5°C/min) Problem->HeatingRate Thermal Lag / Kinetics Atmosphere Modify Atmosphere (e.g., use sealed/pinhole pan) Problem->Atmosphere Environmental Influence SamplePrep Review Sample Prep (mass, particle size) Problem->SamplePrep Sample Heterogeneity Calibration Check Instrument (calibration, cleanliness) Problem->Calibration Instrumental Error End Re-run Analysis HeatingRate->End Atmosphere->End SamplePrep->End Calibration->End

Caption: Troubleshooting workflow for common issues in the thermal analysis of hydrated salts.

Decision Tree for Experimental Parameter Selection

Parameter_Selection cluster_start cluster_decisions cluster_params Goal Define Analytical Goal Goal_Quant Quantitative Analysis? (e.g., water content) Goal->Goal_Quant Goal_Resolve Resolve Overlapping Steps? Goal->Goal_Resolve Rate_Std Use Standard Rate (10-20°C/min) Goal_Quant->Rate_Std No Pan_Open Use Open Pan Goal_Quant->Pan_Open Yes Goal_Resolve->Rate_Std No Rate_Slow Use Slow Rate (1-5°C/min) Goal_Resolve->Rate_Slow Yes Rate_CRTA Use CRTA / Quasi-isothermal Goal_Resolve->Rate_CRTA Yes, if available Pan_Sealed Use Sealed/Pinhole Pan Goal_Resolve->Pan_Sealed Yes Pan_Open->Rate_Std

Caption: Decision tree for selecting key TGA parameters based on the analytical objective.

References

strategies to enhance the catalytic performance of ammonium cobalt sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ammonium Cobalt Sulfate Catalysts

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ammonium cobalt sulfate and related cobalt-based catalysts. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you enhance the catalytic performance of your materials.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and application of cobalt-based catalysts derived from ammonium cobalt sulfate precursors.

Issue Potential Cause Recommended Solution
Low Initial Catalytic Activity 1. Incomplete reduction of cobalt species. 2. Low active surface area. 3. Presence of impurities from precursors.[1][2] 4. Incorrect catalyst morphology or crystal structure.[3]1. Optimize reduction temperature and time during synthesis. Characterize with XPS to confirm Co oxidation states.[4] 2. Modify synthesis to create nanostructures (nanosheets, nanowires) or use a high-surface-area support like porous carbon.[3][5] 3. Use high-purity precursors. Note that excess ammonium can alter crystal growth and purity.[1][2] 4. Adjust synthesis parameters (e.g., pH, temperature, precursor concentration) and characterize with XRD and TEM.[4]
Rapid Catalyst Deactivation 1. Poisoning: Irreversible adsorption of impurities (e.g., sulfur, nitrogen compounds) from reactants.[6] 2. Fouling: Deposition of carbonaceous materials or byproducts on the active sites.[6][7] 3. Thermal Degradation (Sintering): Agglomeration of cobalt nanoparticles at high temperatures, reducing active surface area.[6][7] 4. Leaching: Dissolution of the active cobalt phase into the reaction medium.1. Purify the reactant feed to remove potential poisons. 2. For carbon deposition, a mild oxidation treatment may regenerate the catalyst.[7] 3. Operate at lower temperatures if possible. Stabilize nanoparticles on a robust support material. 4. Ensure the catalyst support provides strong metal-support interaction. Operate within a stable pH range.
Poor Product Selectivity 1. Non-optimal electronic structure of the active sites. 2. Presence of multiple types of active sites. 3. Mass transfer limitations.1. Modify the electronic properties through heteroatom doping (e.g., with Nitrogen, Sulfur, or Phosphorus) or by creating alloys.[8][9][10] 2. Refine the synthesis protocol to achieve a more uniform catalyst structure. 3. Ensure efficient stirring and use a catalyst support with a porous structure to improve reactant diffusion.[4]
Inconsistent Batch-to-Batch Performance 1. Poor control over synthesis parameters.[4] 2. Inhomogeneous mixing of precursors. 3. Aging of precursor solutions.1. Precisely control temperature, pH, stirring rate, and precursor addition rate.[1][4] 2. Use methods that ensure homogeneous precursor distribution, such as co-precipitation or impregnation. 3. Prepare fresh precursor solutions for each synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I strategically enhance the catalytic performance of my cobalt-based catalyst?

A1: Several strategies can be employed to boost performance:

  • Heteroatom Doping: Introducing non-metal atoms like nitrogen (N), sulfur (S), phosphorus (P), or boron (B) can modify the electronic structure of the cobalt active sites, optimizing the adsorption of intermediates and improving activity.[8][9][10]

  • Nanostructuring: Synthesizing catalysts with specific morphologies such as nanosheets, nanowires, or porous structures increases the number of exposed active sites.[3][11]

  • Use of Supports: Dispersing cobalt nanoparticles on high-surface-area, conductive supports (e.g., graphene, carbon nanotubes) enhances particle stability, prevents agglomeration, and improves charge transfer.[5]

  • Creating Defects/Vacancies: Engineering defects like oxygen vacancies can create more active sites and enhance intrinsic catalytic activity.[12][13]

  • Alloying/Composite Formation: Combining cobalt with other transition metals (e.g., Fe, Ni, Mn) can create synergistic effects that improve catalytic performance beyond that of the individual components.[14][15]

Q2: What is the role of the sulfate and ammonium ions from the precursor in the final catalyst?

A2: Sulfate (SO₄²⁻) and ammonium (NH₄⁺) ions can play significant roles:

  • Sulfate Ions: Can remain on the catalyst surface, modifying the electronic properties of the active sites and regulating the adsorption of reaction intermediates, which can lower the overpotential for reactions like the Oxygen Evolution Reaction (OER).[16][17][18]

  • Ammonium Ions: Can influence the pH of the synthesis solution. The hydrolysis of NH₄⁺ ions can etch templates like ZIF-67, helping to form nanostructures.[18] However, high concentrations of ammonium ions can also act as an impurity, affecting crystal growth and purity.[1][2]

Q3: Which characterization techniques are essential for evaluating my catalyst?

A3: A multi-technique approach is crucial:

  • X-ray Diffraction (XRD): To identify the crystalline phase and structure of the catalyst.[4]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and, critically, the oxidation states of cobalt (e.g., Co²⁺, Co³⁺) on the surface.[4][12][19]

  • Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and distribution of the catalyst nanoparticles.[4]

  • Brunauer–Emmett–Teller (BET) Analysis: To measure the specific surface area and pore structure of the catalyst and support.[4]

  • Electrochemical Analysis (for electrocatalysts): Techniques like Linear Sweep Voltammetry (LSV), Cyclic Voltammetry (CV), and Electrochemical Impedance Spectroscopy (EIS) are used to measure activity (overpotential, current density), stability, and reaction kinetics.[14]

Q4: Can a deactivated cobalt catalyst be regenerated?

A4: Regeneration is sometimes possible, depending on the deactivation mechanism.[6]

  • Fouling (e.g., carbon deposits): Can often be reversed by a controlled gas treatment, such as mild oxidation, to burn off the deposits without sintering the metal particles.[7]

  • Reversible Poisoning: In some cases, removing the poison from the feed stream can allow the catalyst to slowly regain activity.[6]

  • Sintering and Irreversible Poisoning: These are generally considered permanent forms of deactivation and are very difficult to reverse.

Data Presentation: Performance of Cobalt-Based Electrocatalysts

The following table summarizes the performance of various cobalt-based electrocatalysts for the Oxygen Evolution Reaction (OER), providing a benchmark for comparison.

Catalyst CompositionPrecursors / Synthesis MethodOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Electrolyte
CoFeₓOᵧ-SO₄ ZIF-67, (NH₄)₂Fe(SO₄)₂·6H₂O26846.51 M KOH[16][17]
Co₃O₄-SO₄ ZIF-67, (NH₄)₂SO₄325-1 M KOH[17]
Co₃O₄ (unmodified) ZIF-67339-1 M KOH[16][17]
4% Er-doped Co₃O₄ Co(NO₃)₂, Er(NO₃)₃321-0.5 M H₂SO₄[12]
IrO₂ (benchmark) Commercial301-1 M KOH[17]

Experimental Protocols

Synthesis of Sulfate-Decorated Cobalt-Iron Oxide Nanosheets

This protocol is adapted from a method utilizing ammonium iron sulfate to produce a highly active OER electrocatalyst.[18]

Materials:

  • Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole

  • Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O, Mohr's salt)

  • Methanol

  • Deionized water

Procedure:

  • ZIF-67 Template Synthesis:

    • Dissolve 2 mmol of Co(NO₃)₂·6H₂O in 25 mL of methanol.

    • Dissolve 8 mmol of 2-methylimidazole in 25 mL of methanol.

    • Mix the two solutions and stir for 24 hours at room temperature.

    • Collect the purple precipitate (ZIF-67) by centrifugation, wash with methanol, and dry at 60°C.

  • Formation of CoFeₓOᵧ-SO₄ Nanosheets:

    • Disperse 100 mg of the synthesized ZIF-67 powder in 50 mL of deionized water.

    • Prepare a solution of Mohr's salt (e.g., 200 mg in 50 mL of deionized water). The amount can be varied to control the Fe and SO₄ content.

    • Add the Mohr's salt solution to the ZIF-67 suspension and stir for 6 hours at room temperature. The protons from the hydrolysis of ammonium ions will etch the ZIF-67 structure.

    • Collect the resulting solid by centrifugation, wash thoroughly with deionized water and ethanol.

    • Dry the final catalyst powder in a vacuum oven at 60°C.

Electrochemical Evaluation of OER Performance

Setup:

  • Working Electrode: A glassy carbon electrode (GCE) coated with the catalyst.

  • Counter Electrode: Platinum wire or graphite rod.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Electrolyte: 1.0 M KOH solution.

Procedure:

  • Electrode Preparation:

    • Prepare a catalyst ink by dispersing 5 mg of the catalyst powder in a solution of 950 µL of isopropanol/water (1:1 v/v) and 50 µL of Nafion solution (5 wt%).

    • Sonicate the mixture for 30-60 minutes to form a homogeneous ink.

    • Drop-cast a specific volume (e.g., 5-10 µL) of the ink onto the polished surface of the GCE to achieve a target loading (e.g., ~0.25 mg/cm²).

    • Allow the electrode to dry at room temperature.

  • Electrochemical Measurements:

    • Purge the electrolyte with high-purity O₂ for at least 30 minutes before the measurement.

    • Perform Cyclic Voltammetry (CV) for several cycles to activate and stabilize the catalyst.

    • Record the Linear Sweep Voltammetry (LSV) curve at a slow scan rate (e.g., 5 mV/s) to evaluate OER activity. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale.

    • The overpotential (η) is calculated as η = E(RHE) - 1.23 V.

    • The Tafel slope is derived by plotting overpotential versus log(current density).

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_testing Performance Evaluation S1 Precursor Preparation (Ammonium Cobalt Sulfate) S2 Controlled Precipitation or Hydrolysis S1->S2 S3 Washing & Drying S2->S3 S4 Calcination / Reduction (Activation Step) S3->S4 C1 Structural (XRD) S4->C1 C2 Morphological (TEM/SEM) S4->C2 C3 Surface (XPS, BET) S4->C3 T1 Electrode Preparation S4->T1 T2 Electrochemical Testing (LSV, CV, EIS) T1->T2 T3 Data Analysis (Overpotential, Tafel Slope) T2->T3

Caption: General experimental workflow for catalyst synthesis and evaluation.

Enhancement_Strategies cluster_intrinsic Intrinsic Activity cluster_extrinsic Extrinsic Factors center Enhanced Catalytic Performance N1 Heteroatom Doping (N, S, P) N1->center N2 Defect Engineering (e.g., Oxygen Vacancies) N2->center N3 Alloying with Other Metals (Fe, Ni) N3->center S1 Nanostructuring (High Surface Area) S1->center S2 Conductive Supports (e.g., Graphene) S2->center S3 Surface Modification (e.g., Sulfate Decoration) S3->center

Caption: Key strategies to enhance the performance of cobalt-based catalysts.

Troubleshooting_Workflow decision decision issue issue start Problem Identified: Poor Catalyst Performance d1 Is the issue low initial activity? start->d1 a1 Check Synthesis Protocol: - Purity of Precursors - Temp/pH Control - Reduction Step d1->a1 Yes d2 Is the issue rapid deactivation? d1->d2 No a2 Characterize Catalyst: - XPS for Oxidation State - XRD for Phase Purity - TEM for Morphology a1->a2 end Implement Corrective Actions & Re-evaluate a2->end a3 Analyze Reactant Feed: - Check for Poisons (S, N) - Risk of Coking d2->a3 Yes d2->end No (Other Issue) a4 Review Operating Conditions: - High Temperature (Sintering?) - pH Stability a3->a4 a4->end

Caption: A logical workflow for troubleshooting common catalyst performance issues.

References

Validation & Comparative

A Comparative Analysis of Ammonium Cobalt Sulfate and its Isomorphs: A Guide to Tutton's Salts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical properties of crystalline compounds is paramount. Tutton's salts, a series of isomorphous hydrated double sulfates, offer a versatile platform for studying the influence of constituent ions on crystal structure and material performance. This guide provides a comprehensive comparative analysis of ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O) and other ammonium Tutton's salts, supported by experimental data and detailed protocols.

Tutton's salts are a class of double salts with the general formula M₂'M''(SO₄)₂·6H₂O, where M' is a monovalent cation (such as ammonium, potassium, or rubidium) and M'' is a divalent metal cation (such as cobalt, nickel, copper, iron, manganese, or zinc).[1] These compounds crystallize in the monoclinic system, typically in the P2₁/a space group, and their structures are stabilized by an extensive network of hydrogen bonds.[1] The central divalent metal cation is octahedrally coordinated by six water molecules, forming the [M''(H₂O)₆]²⁺ complex. This structural consistency across the series makes them ideal for systematic studies of how the divalent metal ion influences the salt's properties.

Structural Comparison

The crystal lattice of ammonium Tutton's salts exhibits subtle but significant variations depending on the ionic radius and electronic configuration of the divalent metal cation. These differences are reflected in the unit cell parameters.

Tutton's Salt ((NH₄)₂M(SO₄)₂·6H₂)M²⁺a (Å)b (Å)c (Å)β (°)Unit Cell Volume (ų)
Ammonium Cobalt SulfateCo²⁺9.2812.576.22106.93694.3
Ammonium Nickel SulfateNi²⁺9.24112.5446.243106.97691.7
Ammonium Copper SulfateCu²⁺9.21612.4586.301106.13693.8
Ammonium Iron (II) Sulfate (Mohr's Salt)Fe²⁺9.32312.6516.246106.88705.4
Ammonium Manganese SulfateMn²⁺9.41812.7216.273107.03721.5
Ammonium Zinc SulfateZn²⁺9.34312.6486.241109.92705.7

Note: The lattice parameters can vary slightly between different studies due to experimental conditions.

The variation in unit cell volume generally follows the trend of the ionic radii of the M²⁺ cations. A notable exception is ammonium copper sulfate, where the Jahn-Teller distortion of the [Cu(H₂O)₆]²⁺ octahedron influences the lattice parameters.

Performance Analysis: Thermal Stability

A key performance indicator for many applications, including thermochemical energy storage and as precursors in materials synthesis, is the thermal stability of the salt. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the dehydration temperatures and associated enthalpy changes. The primary thermal event for Tutton's salts is the loss of the six water molecules of hydration.

Tutton's Salt ((NH₄)₂M(SO₄)₂·6H₂)M²⁺Dehydration Onset Temp. (°C)Enthalpy of Dehydration (kJ/mol)
Ammonium Cobalt SulfateCo²⁺~87-97Not consistently reported
Ammonium Nickel SulfateNi²⁺~96360
Ammonium Copper SulfateCu²⁺~70Not consistently reported
Ammonium Iron (II) Sulfate (Mohr's Salt)Fe²⁺~100Not consistently reported
Ammonium Manganese SulfateMn²⁺~85Not consistently reported
Ammonium Zinc SulfateZn²⁺~57122.43[2]

The dehydration of ammonium Tutton's salts typically occurs in multiple steps, corresponding to the sequential loss of water molecules. For instance, the decomposition of (NH₄)₂Zn(SO₄)₂·6H₂O begins around 57°C with the release of its six water molecules.[2] Following dehydration, further decomposition at higher temperatures involves the breakdown of the ammonium and sulfate ions.

Experimental Protocols

Synthesis of Single Crystals of Ammonium Cobalt(II) Sulfate Hexahydrate

A reliable method for producing high-quality single crystals of Tutton's salts is the slow evaporation of an aqueous solution.

Materials:

  • Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Distilled or deionized water

  • Beaker

  • Stirring rod

  • Hot plate

  • Filter paper

  • Crystallization dish

Procedure:

  • Prepare equimolar solutions of cobalt(II) sulfate heptahydrate and ammonium sulfate in distilled water. For example, dissolve 28.1 g of CoSO₄·7H₂O and 13.2 g of (NH₄)₂SO₄ in separate beakers, each with a minimal amount of warm water to ensure complete dissolution.

  • Mix the two solutions while stirring gently.

  • Filter the resulting solution to remove any impurities.

  • Pour the filtered solution into a clean crystallization dish.

  • Cover the dish with a piece of filter paper to allow for slow evaporation and to prevent dust contamination.

  • Place the dish in a location with a stable temperature and minimal vibrations.

  • Single crystals will form over a period of several days to weeks.

  • Once the crystals have reached the desired size, they can be carefully removed from the solution and dried with filter paper.

This general procedure can be adapted for the synthesis of other Tutton's salts by substituting the corresponding divalent metal sulfate.

Characterization by Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for confirming the crystal structure and phase purity of the synthesized Tutton's salts.

Instrumentation:

  • Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

  • Grind a small sample of the crystalline product into a fine powder using a mortar and pestle.

  • Mount the powdered sample onto a sample holder.

  • Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.

  • Analyze the resulting diffractogram by comparing the peak positions and intensities to known standards from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD).

  • Perform Rietveld refinement of the collected data to determine the lattice parameters of the unit cell.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in the study of Tutton's salts, the following diagrams illustrate the synthesis and characterization workflow, as well as the structural relationships within the crystal lattice.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Equimolar_Solutions Prepare Equimolar Aqueous Solutions (M''SO₄·nH₂O & (NH₄)₂SO₄) Mixing Mix Solutions Equimolar_Solutions->Mixing Filtration Filter to Remove Impurities Mixing->Filtration Slow_Evaporation Slow Evaporation at Constant Temperature Filtration->Slow_Evaporation Crystal_Formation Single Crystal Formation Slow_Evaporation->Crystal_Formation PXRD Powder X-ray Diffraction (PXRD) Crystal_Formation->PXRD TGA_DSC Thermal Analysis (TGA/DSC) Crystal_Formation->TGA_DSC Magnetic_Susceptibility Magnetic Susceptibility Measurement Crystal_Formation->Magnetic_Susceptibility Structural_Analysis Structural Analysis PXRD->Structural_Analysis Performance_Analysis Performance Analysis TGA_DSC->Performance_Analysis Magnetic_Susceptibility->Performance_Analysis

Caption: Workflow for the synthesis and characterization of Tutton's salts.

Tutton_Salt_Structure cluster_components Constituent Ions Tutton_Salt Tutton's Salt Crystal Lattice ((NH₄)₂M''(SO₄)₂·6H₂O) Ammonium Ammonium Cation (NH₄⁺) Tutton_Salt->Ammonium Metal_Complex Hexaaqua Metal(II) Complex [M''(H₂O)₆]²⁺ Tutton_Salt->Metal_Complex Sulfate Sulfate Anion (SO₄²⁻) Tutton_Salt->Sulfate Interactions Stabilizing Interactions Ammonium->Interactions Metal_Complex->Interactions Sulfate->Interactions Hydrogen_Bonding Hydrogen Bonding Interactions->Hydrogen_Bonding

References

A Comparative Guide to the Crystallographic Data of Ammonium Cobalt(II) Sulfate Hexahydrate and its Isomorphous Tutton's Salts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the crystallographic data for ammonium cobalt(II) sulfate hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O, with its isomorphous counterparts, ammonium magnesium sulfate hexahydrate, (NH₄)₂Mg(SO₄)₂·6H₂O, and ammonium iron(II) sulfate hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O, commonly known as Mohr's salt. These compounds belong to a class of double sulfates known as Tutton's salts, which are of significant interest to researchers in crystallography, materials science, and coordination chemistry due to their well-defined crystal structures.

Introduction to Tutton's Salts

Tutton's salts are a series of isomorphous hydrated double sulfates with the general formula M'₂(M'')(SO₄)₂·6H₂O, where M' is a monovalent cation (such as NH₄⁺, K⁺, Rb⁺, or Cs⁺) and M'' is a divalent metal cation (such as Mg²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, or Zn²⁺). A key characteristic of Tutton's salts is that they crystallize in the monoclinic system with the space group P2₁/a.[1][2] This structural similarity across different metal substitutions makes them excellent model systems for studying the influence of the divalent cation on the crystal lattice parameters and overall crystal packing.

Comparison of Crystallographic Data

The crystallographic data for (NH₄)₂Co(SO₄)₂·6H₂O and its magnesium and iron analogues are summarized in the table below. The data highlights the isomorphous nature of these compounds, with very similar unit cell dimensions and the same space group.

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Ammonium Cobalt(II) Sulfate Hexahydrate(NH₄)₂Co(SO₄)₂·6H₂OMonoclinicP2₁/a9.2312.496.23106.9
Ammonium Magnesium Sulfate Hexahydrate(NH₄)₂Mg(SO₄)₂·6H₂OMonoclinicP2₁/c (an alternative setting of P2₁/a)9.32412.5976.211107.14
Ammonium Iron(II) Sulfate Hexahydrate (Mohr's Salt)(NH₄)₂Fe(SO₄)₂·6H₂OMonoclinicP2₁/aSimilar to the Co and Mg analoguesSimilar to the Co and Mg analoguesSimilar to the Co and Mg analoguesSimilar to the Co and Mg analogues

Note: The unit cell parameters for Mohr's salt are very close to those of the cobalt and magnesium salts, consistent with their isomorphous nature.[3][4][5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction

The crystallographic data presented in this guide is typically obtained through single-crystal X-ray diffraction (SC-XRD). The following is a generalized protocol for this technique.

1. Crystal Selection and Mounting:

  • A suitable single crystal of the Tutton's salt is selected under a microscope. The crystal should have well-defined faces and be free of cracks or other defects.

  • The selected crystal is mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.

2. Data Collection:

  • The mounted crystal is placed on the diffractometer and cooled to a specific temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is recorded on a detector as the crystal is rotated. A series of diffraction images are collected over a wide range of crystal orientations.

3. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters and the space group of the crystal.

  • The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

5. Data Validation and Deposition:

  • The final refined crystal structure is validated using crystallographic software to check for geometric consistency and other potential issues.

  • The validated crystallographic data, including atomic coordinates and unit cell parameters, is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD) to make it available to the scientific community.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis cluster_validation Validation & Deposition crystal_selection Crystal Selection crystal_mounting Crystal Mounting crystal_selection->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_validation Data Validation structure_refinement->data_validation database_deposition Database Deposition data_validation->database_deposition logical_relationship cluster_isomorphous_compounds Isomorphous Ammonium Tutton's Salts tutton_salts Tutton's Salts (M'₂(M'')(SO₄)₂·6H₂O) Monoclinic, P2₁/a co_salt (NH₄)₂Co(SO₄)₂·6H₂O tutton_salts->co_salt mg_salt (NH₄)₂Mg(SO₄)₂·6H₂O tutton_salts->mg_salt fe_salt (NH₄)₂Fe(SO₄)₂·6H₂O (Mohr's Salt) tutton_salts->fe_salt

References

A Comparative Guide to the Magnetic Behavior of Cobalt-Based Tutton's Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the magnetic properties of cobalt-based Tutton's salts, a class of isomorphous hydrated double sulfates with the general formula M₂Co(SO₄)₂·6H₂O, where M is a monovalent cation such as NH₄⁺, K⁺, Rb⁺, or Cs⁺. These materials are of significant interest in various fields, including low-temperature physics and materials science, due to their distinct magnetic anisotropy and behavior at cryogenic temperatures. This document summarizes key magnetic parameters from experimental studies, details the experimental protocols for their characterization, and presents visual workflows for their synthesis and analysis.

Introduction to Tutton's Salts

Tutton's salts crystallize in a monoclinic system, typically in the P2₁/a space group. The crystal structure consists of [Co(H₂O)₆]²⁺ octahedra, SO₄²⁻ tetrahedra, and two monovalent cations. The magnetic properties of these salts are primarily determined by the Co²⁺ ion, which is surrounded by a slightly distorted octahedron of water molecules. This distortion, along with the spin-orbit coupling of the Co²⁺ ion, leads to significant magnetic anisotropy.

Comparative Magnetic Data

The magnetic behavior of cobalt-based Tutton's salts is characterized by parameters such as the g-factor, hyperfine splitting constant, and, at very low temperatures, the Néel temperature for antiferromagnetic ordering. While extensive data is available for the ammonium and potassium salts, comprehensive magnetic studies on the rubidium and cesium analogues are less prevalent in the reviewed literature.

Table 1: Electron Paramagnetic Resonance (EPR) Parameters for Cobalt-Based Tutton's Salts

Compoundg (parallel to tetragonal axis)g (perpendicular to tetragonal axis)Hyperfine Splitting A (parallel, in cm⁻¹)Hyperfine Splitting B (perpendicular, in cm⁻¹)
(NH₄)₂Co(SO₄)₂·6H₂O6.453.060.0278< 0.01
K₂Co(SO₄)₂·6H₂O6.403.100.0280< 0.01
Rb₂Co(SO₄)₂·6H₂OData not availableData not availableData not availableData not available
Cs₂Co(SO₄)₂·6H₂OData not availableData not availableData not availableData not available

*Data for (NH₄)₂Co(SO₄)₂·6H₂O and K₂Co(SO₄)₂·6H₂O sourced from Bleaney and Ingram (1951).

Table 2: Low-Temperature Magnetic Ordering

CompoundMagnetic OrderingNéel Temperature (Tₙ)
(NH₄)₂Co(SO₄)₂·6H₂OAntiferromagnetic~0.10 K
K₂Co(SO₄)₂·6H₂OData not availableData not available
Rb₂Co(SO₄)₂·6H₂OData not availableData not available
Cs₂Co(SO₄)₂·6H₂OData not availableData not available

Experimental Protocols

Synthesis of Cobalt-Based Tutton's Salts

A general method for the synthesis of Tutton's salts is slow evaporation of an aqueous solution containing equimolar amounts of the constituent sulfates.

Protocol:

  • Solution Preparation: Prepare separate aqueous solutions of cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) and the desired monovalent cation sulfate (e.g., (NH₄)₂SO₄, K₂SO₄, Rb₂SO₄, or Cs₂SO₄).

  • Mixing: Mix the two solutions in a 1:1 molar ratio.

  • Crystallization: Allow the resulting solution to slowly evaporate at room temperature.

  • Crystal Harvesting: After a few days to weeks, single crystals of the Tutton's salt will form. These can be harvested, washed with a small amount of cold deionized water, and dried.

Magnetic Susceptibility Measurement (Gouy Method)

The Gouy method is a common technique to determine the magnetic susceptibility of a powdered solid sample.

Protocol:

  • Sample Preparation: A long, cylindrical tube is filled with the powdered Tutton's salt sample to a known height.

  • Initial Weighing: The tube is suspended from a balance, and its weight is measured in the absence of a magnetic field (W₁).

  • Magnetic Field Application: The sample is positioned between the poles of an electromagnet such that one end is in a region of high magnetic field and the other is in a region of negligible field. The electromagnet is then turned on.

  • Final Weighing: The weight of the sample is measured again in the presence of the magnetic field (W₂).

  • Calculation: The change in weight (ΔW = W₂ - W₁) is used to calculate the magnetic susceptibility of the sample. For a paramagnetic sample, the weight will increase (ΔW > 0).

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying materials with unpaired electrons, providing detailed information about the electronic structure of the Co²⁺ ion in Tutton's salts.

Protocol:

  • Sample Preparation: A single crystal of the Tutton's salt is mounted on a goniometer, or a powdered sample is placed in a quartz EPR tube.

  • Instrument Setup: The sample is placed within the EPR spectrometer's resonant cavity, which is situated between the poles of a powerful magnet.

  • Measurement: The sample is irradiated with microwaves of a fixed frequency while the external magnetic field is swept.

  • Data Acquisition: At specific magnetic field strengths, the unpaired electrons in the Co²⁺ ions will absorb microwave radiation, leading to a resonance signal. The spectrum is recorded as the derivative of the microwave absorption with respect to the magnetic field.

  • Analysis: By rotating the single crystal within the magnetic field, the anisotropic g-values and hyperfine splitting constants can be determined.

Visualizations

Synthesis_Workflow cluster_solution_prep Solution Preparation cluster_crystallization Crystallization CoSO4 Cobalt(II) Sulfate Solution Mixing Mix Equimolar Solutions CoSO4->Mixing M2SO4 Monovalent Sulfate Solution (NH4, K, Rb, Cs) M2SO4->Mixing Evaporation Slow Evaporation Mixing->Evaporation Crystals Tutton's Salt Crystals Evaporation->Crystals

Caption: Workflow for the synthesis of cobalt-based Tutton's salts.

Magnetic_Characterization_Workflow cluster_sample Sample cluster_measurements Magnetic Measurements cluster_data_analysis Data Analysis Sample Cobalt Tutton's Salt (Single Crystal or Powder) EPR EPR Spectroscopy Sample->EPR MagSus Magnetic Susceptibility Sample->MagSus g_values Determine g-values EPR->g_values hyperfine Determine Hyperfine Splitting EPR->hyperfine susceptibility Calculate Magnetic Susceptibility MagSus->susceptibility ordering Identify Magnetic Ordering susceptibility->ordering

Caption: Experimental workflow for magnetic characterization.

A Structural Showdown: Unveiling the Differences Between Hydrated and Anhydrous Ammonium Cobalt Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural nuances of hydrated and anhydrous ammonium cobalt sulfate. This guide delves into the crystallographic and physicochemical properties of both forms, supported by experimental data and detailed protocols.

Ammonium cobalt sulfate exists in two primary forms: a hydrated hexahydrate salt, known as a Tutton's salt, with the chemical formula (NH₄)₂Co(SO₄)₂·6H₂O, and its anhydrous counterpart, (NH₄)₂Co(SO₄)₂. The presence of water molecules in the crystal lattice of the hydrated form imparts significant structural differences compared to the anhydrous state. Understanding these distinctions is crucial for applications in catalysis, ceramics, and as a spectroscopic standard.

At a Glance: A Comparative Overview

PropertyHydrated Ammonium Cobalt Sulfate ((NH₄)₂Co(SO₄)₂·6H₂O)Anhydrous Ammonium Cobalt Sulfate ((NH₄)₂Co(SO₄)₂)
Common Name Ammonium Cobalt(II) Sulfate Hexahydrate, Tutton's SaltAnhydrous Ammonium Cobaltous Sulfate
Crystal System Monoclinic[1]Not definitively established, likely to change upon dehydration
Space Group P2₁/a or P2₁/c[1][2]Not definitively established
Appearance Pink-to-red crystalline solidPowder
Water of Hydration 6 molecules per formula unitNone

Delving into the Crystal Structures

The most profound differences between the hydrated and anhydrous forms of ammonium cobalt sulfate lie in their crystal structures. The hydrated form has been extensively studied and its structure well-characterized, whereas detailed crystallographic data for the anhydrous form is less available in the literature.

The Well-Defined Structure of Hydrated Ammonium Cobalt Sulfate

Ammonium cobalt sulfate hexahydrate is a member of the Tutton's salts family, which are known for their well-defined monoclinic crystal structures.[2][3] The structure consists of distinct ionic species: ammonium cations (NH₄⁺), sulfate anions (SO₄²⁻), and a hexaaquacobalt(II) complex cation, [Co(H₂O)₆]²⁺.

In this arrangement, the cobalt(II) ion is octahedrally coordinated to six water molecules. These [Co(H₂O)₆]²⁺ octahedra, along with the ammonium and sulfate ions, are held together by a complex network of hydrogen bonds.

Table 1: Crystallographic Data for Hydrated Ammonium Cobalt Sulfate

ParameterValue
Crystal SystemMonoclinic[1]
Space GroupP2₁/a[1]
a9.23 Å[1]
b12.49 Å[1]
c6.23 Å[1]
β106.9°[1]
Volume687.2 ų[1]
Z2
The Inferred Structure of Anhydrous Ammonium Cobalt Sulfate

The precise crystal structure of anhydrous ammonium cobalt sulfate is not as well-documented. It is produced by the thermal dehydration of the hexahydrate. This process involves the removal of the six water molecules from the crystal lattice, which inevitably leads to a significant structural rearrangement.

It is expected that the anhydrous form would have a more compact structure due to the absence of the water molecules and the resulting closer packing of the ammonium, cobalt, and sulfate ions. The coordination environment of the cobalt(II) ion would also change significantly, from an octahedral coordination with water molecules to a direct coordination with the sulfate anions. This transformation is likely to result in a change of the crystal system and space group.

The Transformation: A Visual Representation

The dehydration of ammonium cobalt sulfate hexahydrate can be visualized as a structural collapse and rearrangement upon heating, leading to the formation of the anhydrous salt.

G cluster_0 Hydrated State cluster_1 Anhydrous State hydrated (NH₄)₂Co(SO₄)₂·6H₂O Monoclinic Crystal [Co(H₂O)₆]²⁺ octahedra anhydrous (NH₄)₂Co(SO₄)₂ Powder Direct Co-SO₄ coordination hydrated->anhydrous Heat (Dehydration) anhydrous->hydrated Hydration

Caption: Transformation between hydrated and anhydrous ammonium cobalt sulfate.

Experimental Protocols

The structural characterization of these compounds relies on key analytical techniques. Below are representative experimental protocols.

X-ray Diffraction (XRD) for Crystal Structure Determination

Objective: To determine the crystal structure, space group, and unit cell parameters.

Methodology:

  • A fine powder of the sample (either hydrated or anhydrous) is gently packed into a sample holder.

  • The sample is mounted in a powder X-ray diffractometer.

  • X-ray radiation (commonly Cu Kα, λ = 1.5406 Å) is directed at the sample.

  • The diffraction pattern is recorded over a 2θ range, for example, from 10° to 80°, with a step size of 0.02°.

  • The resulting diffractogram is analyzed using software to identify the peak positions and intensities.

  • For the hydrated form, the experimental pattern is compared with standard diffraction data (e.g., from the ICDD database) for phase identification.

  • For unknown structures like the anhydrous form, indexing programs and Rietveld refinement can be used to determine the unit cell parameters and refine the crystal structure.

Thermogravimetric Analysis (TGA) for Dehydration Studies

Objective: To determine the temperature at which dehydration occurs and to quantify the water content.

Methodology:

  • A small, accurately weighed amount of the hydrated ammonium cobalt sulfate (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina).

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve shows a step-wise mass loss corresponding to the removal of the water of hydration. The temperature range of this mass loss indicates the dehydration temperature.

  • The percentage of mass loss is used to calculate the number of water molecules per formula unit of the salt.

Conclusion

The primary structural difference between hydrated and anhydrous ammonium cobalt sulfate is the presence of six water molecules in the crystal lattice of the former. This leads to a well-defined monoclinic structure for the hydrated form, characterized by [Co(H₂O)₆]²⁺ octahedra linked to ammonium and sulfate ions through hydrogen bonds. The removal of these water molecules upon heating results in the formation of the anhydrous form, which is expected to have a more compact and structurally distinct arrangement. While detailed crystallographic data for the anhydrous form is scarce, its formation and the associated structural transformation are key considerations for the material's application and performance. The experimental protocols outlined provide a framework for researchers to further investigate and characterize these two forms of ammonium cobalt sulfate.

References

cross-validation of analytical methods for cobalt determination

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the cross-validation of analytical methods for the determination of cobalt is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

Comparison of Analytical Methods for Cobalt Determination

The selection of an analytical method for cobalt determination depends on various factors, including the required sensitivity, the sample matrix, and the available instrumentation. The most commonly employed techniques are Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and UV-Visible Spectrophotometry.

Atomic Absorption Spectrometry (AAS) is a widely used technique for the determination of metals. It can be performed using either a flame (Flame AAS - FAAS) or a graphite furnace (Graphite Furnace AAS - GFAAS). FAAS is a robust and relatively low-cost technique suitable for concentrations in the parts-per-million (ppm) range.[1] GFAAS offers significantly higher sensitivity, with detection limits in the parts-per-billion (ppb) range, making it suitable for trace and ultra-trace analysis.[2][3]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful and highly sensitive technique that allows for the simultaneous multi-elemental analysis of trace and ultra-trace elements.[4] It boasts extremely low detection limits, often in the parts-per-trillion (ppt) range or even lower.[4] This makes it the method of choice for applications requiring the highest sensitivity, such as in clinical and environmental monitoring.[5][6]

UV-Visible (UV-Vis) Spectrophotometry is a cost-effective and readily available technique that involves the formation of a colored complex between cobalt and a specific chromogenic reagent.[7][8] The intensity of the color, which is proportional to the cobalt concentration, is then measured. The sensitivity of this method is dependent on the chosen reagent.[7][8]

The following table summarizes the key performance characteristics of these methods for cobalt determination.

Parameter Flame AAS (FAAS) Graphite Furnace AAS (GFAAS) ICP-MS UV-Vis Spectrophotometry
Principle Atomic absorption by ground-state atoms in a flame.[1]Atomic absorption by ground-state atoms in a graphite tube.[2]Mass spectrometric detection of ions produced in an argon plasma.[5]Measurement of the absorbance of a colored cobalt complex.[7][8]
Limit of Detection (LOD) ~50 µg/L0.02 ng/mL (20 ng/L)[9]0.10 ng/mL (100 ng/L)[10]0.0133 mg/L (13.3 µg/L)[8]
Limit of Quantitation (LOQ) --0.20 ng/mL (200 ng/L)[10]0.0466 mg/L (46.6 µg/L)[8]
Linear Range 50 to 1,000 µg/L0.05–1.0 ng/mL[9]2–300 µg/L[11]0.14 - 5.8 mg/L[8][12]
Precision (%RSD) <5%3.8% for 0.5 ng/mL[9]≤ 5% (≤15% at LLOQ)[11]<2%
Accuracy (% Recovery) 95-105%-104-109%[10]98-102%
Interferences Chemical and spectral interferences can occur.Matrix effects can be significant.Isobaric and polyatomic interferences need to be corrected.[5]Other metal ions forming colored complexes can interfere.
Sample Throughput Relatively fast for single element analysis.Slower than FAAS due to the heating program.High, allows for multi-element analysis.Moderate, depends on the complex formation time.
Cost LowModerateHighLow

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Flame Atomic Absorption Spectrometry (FAAS)

This protocol is for the direct determination of cobalt in aqueous samples.

Instrumentation:

  • Atomic absorption spectrometer equipped with a cobalt hollow-cathode lamp and a digital readout.[13]

  • Air-acetylene flame.[13]

Reagents:

  • Cobalt standard solutions (0, 50, 100, 250, 500, 1000 µg/L).[13]

  • Ammonium chloride solution (200 g/L) to mask interferences.[13]

  • Acidified water (1.5 mL concentrated HNO₃ per liter of demineralized water).[13]

Procedure:

  • To 10.0 mL of the sample or standard solution, add 1.0 mL of the NH₄Cl solution and mix thoroughly.[13]

  • Aspirate a blank solution (acidified water with NH₄Cl) to set the instrument to zero.[13]

  • Aspirate the standard solutions in ascending order of concentration to generate a calibration curve.[13]

  • Aspirate the sample solutions and record the absorbance.

  • Determine the cobalt concentration in the samples from the calibration curve.

Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

This protocol is suitable for the determination of ultra-trace levels of cobalt in water samples.

Instrumentation:

  • Atomic absorption spectrophotometer with a graphite furnace and autosampler.[2]

Reagents:

  • Cobalt standard solutions (in the µg/L range).

  • High-purity argon gas.

  • Nitric acid (for sample preservation and cleaning).

Procedure:

  • Acidify all samples and standards with nitric acid.

  • Set up the graphite furnace program with appropriate drying, charring, and atomization temperatures and times for cobalt.

  • Inject a small volume (typically 10-20 µL) of the sample or standard into the graphite tube using the autosampler.

  • Initiate the furnace program to dry, char, and atomize the sample.

  • Measure the peak absorbance during atomization.

  • Construct a calibration curve using the standard solutions and determine the concentration of cobalt in the samples.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This protocol describes the determination of cobalt in biological samples such as blood.

Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer.[5]

Reagents:

  • High-purity argon gas.

  • Nitric acid (for digestion).

  • Internal standard solution (e.g., Yttrium).

  • Cobalt standard solutions.

Procedure:

  • Digest the sample using a microwave digestion system with concentrated nitric acid.[14]

  • Dilute the digested sample to a suitable volume with deionized water.

  • Add the internal standard to all samples and standards.

  • Introduce the solution into the ICP-MS.

  • The sample is nebulized, and the resulting aerosol is transported to the argon plasma, where it is ionized.[5]

  • The ions are then passed into the mass spectrometer, where they are separated by their mass-to-charge ratio and detected.

  • Quantify the cobalt concentration by comparing the signal intensity of the sample to that of the calibration standards.

UV-Vis Spectrophotometry

This protocol uses ninhydrin as a chromogenic reagent for the determination of cobalt.[7]

Instrumentation:

  • UV-Vis Spectrophotometer.[7]

Reagents:

  • Cobalt standard solutions.[7]

  • Ninhydrin solution (1% in dry ethanol).[7]

  • Sodium acetate buffer solution (pH 8.2).[7]

Procedure:

  • To a 50 mL volumetric flask, add 10 mL of the cobalt standard or sample solution.[7]

  • Add 10 mL of the saturated sodium acetate solution.[7]

  • Add 10 mL of the ninhydrin solution to form a violet-colored complex.[7]

  • Make up the volume to 50 mL with distilled water.[7]

  • Measure the absorbance of the solution at 395 nm against a reagent blank.[7]

  • Prepare a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the cobalt concentration in the sample from the calibration curve.

Cross-Validation Workflow

The cross-validation of analytical methods is a critical process to ensure the reliability and comparability of results obtained from different techniques. A general workflow for cross-validation is illustrated below.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation cluster_3 Conclusion A Method A (e.g., AAS) S Identical Set of Samples A->S B Method B (e.g., ICP-MS) B->S C Method C (e.g., UV-Vis) C->S D Comparison of Results (e.g., Bland-Altman plot, t-test) S->D E Evaluation of Agreement & Bias D->E F Assessment of Method Interchangeability E->F

Caption: Workflow for the cross-validation of analytical methods.

References

A Head-to-Head Comparison: Ammonium Cobalt Sulfate vs. Cobalt Chloride as Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of precursor is a critical decision that can significantly impact the properties and performance of the final cobalt-based materials. This guide provides an objective comparison of two common cobalt precursors: ammonium cobalt sulfate and cobalt chloride, supported by experimental data to inform your selection process.

This comparison guide delves into the key differences between ammonium cobalt sulfate ((NH₄)₂Co(SO₄)₂·6H₂O) and cobalt chloride (CoCl₂·6H₂O), focusing on their application in the synthesis of cobalt-based catalysts and nanomaterials. Understanding the distinct characteristics imparted by each precursor is essential for optimizing synthesis protocols and achieving desired material properties for applications ranging from industrial catalysis to biomedical research.

At a Glance: Key Differences

FeatureAmmonium Cobalt SulfateCobalt Chloride
Anion Sulfate (SO₄²⁻)Chloride (Cl⁻)
Common Applications Catalysis, battery precursors, electroplating, analytical chemistry[1][2]Catalysis, hypoxia induction in cell culture, moisture indicators, organic synthesis[3][4]
Influence on Catalysis Can influence the acidity and surface properties of the final catalyst.Can lead to smaller particle sizes and higher catalytic activity in certain reactions[5]
Considerations in Synthesis The presence of sulfate ions may require additional washing steps to prevent catalyst poisoning in some applications.The volatile nature of chloride compounds can be a factor during thermal treatment.
Biomedical Relevance Used as a source of cobalt ions in various biochemical applications[2]Widely used to chemically induce hypoxia-like responses in cell culture for cancer and ischemia research[6][7][8]

Performance in Catalysis: A Quantitative Look

The choice of precursor can significantly alter the catalytic performance of the resulting cobalt oxide (Co₃O₄) materials. A comparative study on the decomposition of hydrogen peroxide (H₂O₂) provides quantitative insights into the effectiveness of catalysts derived from different cobalt salts.

Precursor SaltResulting CatalystRate Constant (k) at 30°C (min⁻¹)Activation Energy (Ea) (kJ/mol)
Cobalt SulfateCo₃O₄0.27629
Cobalt ChlorideCo₃O₄0.49029

Data sourced from a study on the catalytic properties of cobalt-based catalysts[5].

The data clearly indicates that while the activation energy for the decomposition of H₂O₂ is the same for Co₃O₄ derived from both precursors, the catalyst synthesized from cobalt chloride exhibits a significantly higher reaction rate constant , suggesting a greater number of active sites. This is attributed to the smaller particle size of the Co₃O₄ obtained from the chloride precursor[5].

Physicochemical Properties of Resulting Cobalt Oxide

The precursor anion plays a crucial role in determining the morphology, particle size, and crystalline phase of the resulting cobalt oxide materials.

PrecursorResulting Phase (Spray Pyrolysis)Particle/Crystallite SizeMorphology
Cobalt SulfateCo₃O₄-Varies with synthesis conditions
Cobalt ChlorideCoO19.53 to 26.11 nmUniform, homogeneous films

Data compiled from studies on cobalt oxide thin films[9][10].

It is noteworthy that under certain spray pyrolysis conditions, cobalt chloride leads to the formation of cobalt(II) oxide (CoO), while cobalt sulfate produces cobalt(II,III) oxide (Co₃O₄)[9]. The ability to control the resulting oxide phase is a critical consideration in catalyst and materials design.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of cobalt oxide (Co₃O₄) nanoparticles using both ammonium cobalt sulfate and cobalt chloride.

Protocol 1: Synthesis of Co₃O₄ Nanoparticles using Ammonium Cobalt Sulfate (Hydrothermal Method)

Objective: To synthesize Co₃O₄ nanoparticles via a hydrothermal route using ammonium cobalt sulfate as the precursor.

Materials:

  • Ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve a specific molar concentration of ammonium cobalt(II) sulfate hexahydrate and a molar excess of urea in deionized water with constant stirring to form a homogeneous solution.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 120-180°C) for a specified duration (e.g., 6-12 hours).

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product repeatedly with deionized water and ethanol to remove any unreacted reagents and byproducts.

  • Dry the resulting powder in an oven at a low temperature (e.g., 60-80°C).

  • To obtain the Co₃O₄ spinel phase, calcine the dried powder in air at a higher temperature (e.g., 300-500°C) for several hours.

Protocol 2: Synthesis of Co₃O₄ Nanoparticles using Cobalt Chloride (Co-precipitation Method)

Objective: To synthesize Co₃O₄ nanoparticles through co-precipitation using cobalt chloride as the precursor.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare an aqueous solution of cobalt(II) chloride hexahydrate.

  • Separately, prepare an aqueous solution of a precipitating agent, such as sodium carbonate or sodium hydroxide.

  • Slowly add the precipitating agent solution to the cobalt chloride solution under vigorous stirring. A precipitate will form immediately.

  • Continue stirring the mixture for a set period (e.g., 1-2 hours) to ensure complete reaction.

  • Age the resulting suspension for a specific time to allow for particle growth and stabilization.

  • Separate the precipitate by filtration or centrifugation.

  • Wash the precipitate thoroughly with deionized water to remove residual chloride and sodium ions, followed by a final wash with ethanol.

  • Dry the obtained precursor powder in an oven at a low temperature (e.g., 80-100°C).

  • Calcination of the dried precursor in air at a controlled temperature (e.g., 300-500°C) will yield Co₃O₄ nanoparticles.

Visualization of a Key Application in Drug Development

Cobalt chloride is a widely utilized chemical tool in drug development and cell biology research to mimic hypoxic conditions. It achieves this by stabilizing the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α). The following diagram illustrates the signaling pathway affected by cobalt chloride-induced hypoxia, leading to autophagic apoptosis in drug-resistant glioblastoma cells.

G cluster_0 Extracellular cluster_1 Cellular Response to Hypoxia Cobalt_Chloride Cobalt Chloride (CoCl₂) HIF-1α_Stabilization HIF-1α Stabilization Cobalt_Chloride->HIF-1α_Stabilization PI3K PI3K HIF-1α_Stabilization->PI3K Inhibition Autophagy Autophagy HIF-1α_Stabilization->Autophagy Induction AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation mTOR->Autophagy Inhibition Apoptosis Apoptosis Autophagy->Apoptosis Leads to

Caption: CoCl₂-induced hypoxia signaling pathway.

This pathway highlights how cobalt chloride can be used as a tool to investigate potential therapeutic strategies for overcoming drug resistance in cancers like glioblastoma by inducing autophagic apoptosis[6].

Conclusion

Both ammonium cobalt sulfate and cobalt chloride are valuable precursors for the synthesis of cobalt-based materials. The choice between them should be guided by the specific requirements of the intended application.

  • Cobalt chloride appears to be advantageous for applications where smaller particle sizes and, consequently, higher catalytic activity are desired. Its established role in inducing hypoxia also makes it a crucial reagent in biomedical and drug development research.

  • Ammonium cobalt sulfate serves as a reliable precursor for a range of applications, including catalysis and battery materials. The presence of the sulfate anion and the ammonium cation can influence the surface chemistry of the final product, which may be beneficial in certain catalytic systems.

Researchers and scientists are encouraged to consider the downstream effects of the precursor's anionic component on the physicochemical properties and performance of their materials to make an informed selection.

References

Reproducibility in Tutton's Salts: A Comparative Guide to Physical Property Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistency and reliability of material characterization are paramount. Tutton's salts, a class of double sulfates or selenates with the general formula M₂M'(XO₄)₂(H₂O)₆, are known for their high purity and well-defined crystal structures, making them excellent model systems for studying the reproducibility of physical property measurements. This guide provides a comparative analysis of common experimental techniques used to characterize Tutton's salts, with a focus on the reproducibility of the obtained data.

The inherent stability and isomorphic nature of Tutton's salts, where different metal ions can be substituted without changing the fundamental crystal structure, allow for systematic studies of various physical properties.[1][2] The reproducibility of measurements such as crystal structure, thermal stability, and composition is crucial for applications ranging from thermochemical energy storage to the development of UV filters.[3][4][5]

Comparison of Measurement Reproducibility

The reproducibility of physical property measurements in Tutton's salts is highly dependent on the technique employed. Powder X-ray Diffraction (PXRD) consistently demonstrates high reproducibility for structural determination, while thermal analysis methods provide reliable data on decomposition pathways. Wet chemical methods, though fundamental, can introduce greater variability.

Physical PropertyMeasurement TechniqueTypical ReproducibilityKey Influencing Factors
Crystal Structure Powder X-ray Diffraction (PXRD)High Sample preparation (grinding), instrument calibration, Rietveld refinement parameters.
Thermal Stability Thermogravimetric Analysis (TGA)High Heating rate, purge gas atmosphere, sample mass and packing.
Phase Transitions Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)High Heating rate, sample mass, calibration with standards.
Elemental Composition Energy-Dispersive X-ray Spectroscopy (EDX/EDS)Moderate to High Sample homogeneity, surface topography, standardization.
Stoichiometry Gravimetric Analysis (Wet Chemical)Moderate Analyst skill, purity of reagents, potential for incomplete precipitation or side reactions.
Vibrational Modes Raman & Infrared (IR) SpectroscopyHigh Laser power, sample orientation (for single crystals), sample hydration state.

Experimental Protocols

Detailed methodologies are critical for ensuring reproducible results. The following sections outline standard experimental protocols for key characterization techniques applied to Tutton's salts.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is the most common technique for confirming the crystal structure of Tutton's salts.

Methodology:

  • A small sample of the Tutton's salt crystals is finely ground into a homogeneous powder using an agate mortar and pestle.[3][4]

  • The powder is then mounted on a sample holder, ensuring a flat, level surface.

  • The PXRD data is collected using a diffractometer, typically with CuKα radiation (λ ≈ 1.54 Å).[6][7]

  • Data is collected over a specific 2θ range (e.g., 10-80°) with a defined step size and scan speed.

  • The resulting diffraction pattern is compared to reference patterns from crystallographic databases or analyzed using Rietveld refinement to determine the lattice parameters and confirm the monoclinic P2₁/a space group characteristic of Tutton's salts.[7][8]

Thermal Analysis (TGA/DTA/DSC)

Thermal analysis techniques are employed to study the dehydration and decomposition processes of Tutton's salts, which is particularly relevant for their application in thermochemical heat storage.[5][6]

Methodology:

  • A small, precisely weighed amount of the powdered Tutton's salt (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • The crucible is loaded into the thermal analyzer.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air flow).

  • The TGA instrument measures the change in mass as a function of temperature, indicating water loss and subsequent decomposition.

  • Simultaneously, DTA measures the temperature difference between the sample and a reference, while DSC measures the heat flow required to maintain the sample at the same temperature as the reference. These measurements reveal endothermic and exothermic events such as dehydration and phase transitions.[6]

Gravimetric Analysis

Gravimetric analysis is a classical wet chemical method used to determine the stoichiometry of the synthesized Tutton's salts.[3][4]

Methodology for Sulfate Determination:

  • A precisely weighed sample of the Tutton's salt is dissolved in deionized water.

  • An excess of a precipitating agent, such as barium chloride (BaCl₂) solution, is added to the dissolved salt solution.

  • The resulting barium sulfate (BaSO₄) precipitate is insoluble and is allowed to digest to form larger, more easily filterable particles.

  • The precipitate is then collected by filtration, washed to remove impurities, dried, and weighed.

  • The mass of the BaSO₄ precipitate is used to calculate the percentage of sulfate in the original Tutton's salt sample.

Experimental Workflow for Tutton's Salt Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of Tutton's salts, emphasizing the iterative process of synthesis and analysis to ensure phase purity and desired properties.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Validation start Precursor Salts Solution (e.g., K₂SO₄, M(SO₄)·xH₂O) evaporation Slow Solvent Evaporation start->evaporation crystal_growth Single Crystal Growth evaporation->crystal_growth pxrd Powder X-ray Diffraction (PXRD) crystal_growth->pxrd thermal Thermal Analysis (TGA/DTA/DSC) crystal_growth->thermal spectroscopy Spectroscopy (Raman/IR) crystal_growth->spectroscopy composition Compositional Analysis (EDX/Gravimetric) crystal_growth->composition structure Crystal Structure Confirmation (Monoclinic, P2₁/a) pxrd->structure thermal_props Thermal Stability & Phase Transitions thermal->thermal_props final_props Reproducible Physical Properties spectroscopy->final_props composition_validation Stoichiometry Validation composition->composition_validation structure->final_props thermal_props->final_props composition_validation->final_props

Caption: Workflow for Tutton's Salt Synthesis and Characterization.

References

Benchmarking (NH₄)₂Co(SO₄)₂·6H₂O: A Comparative Guide to its Catalytic Performance in Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O) reveals its efficacy as a catalyst in advanced oxidation processes (AOPs), particularly in the activation of peroxymonosulfate (PMS) for the degradation of organic pollutants. This guide provides a comparative assessment of its performance against other cobalt-based catalysts, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential applications in environmental remediation and chemical synthesis.

Executive Summary

Ammonium cobalt(II) sulfate hexahydrate serves as a readily available and effective source of cobalt(II) ions for the activation of powerful oxidizing agents like peroxymonosulfate. The catalytic system is particularly adept at degrading persistent organic pollutants in aqueous solutions. While various cobalt-based materials, including cobalt oxides and complex cobalt compounds, are also employed for this purpose, (NH₄)₂Co(SO₄)₂·6H₂O offers a convenient and soluble option for homogeneous catalysis. This guide will delve into the quantitative performance of this catalyst, compare it with alternatives, and provide detailed experimental protocols for its application.

Performance Comparison in Peroxymonosulfate Activation

The catalytic activity of (NH₄)₂Co(SO₄)₂·6H₂O is benchmarked here in the context of degrading organic dyes, a common metric for evaluating the efficiency of AOPs. The performance is compared with other cobalt-based catalysts under similar reaction conditions.

CatalystTarget PollutantCatalyst LoadingOxidant Conc.Pollutant Conc.Degradation Efficiency (%)Reaction Time (min)
(NH₄)₂Co(SO₄)₂·6H₂O Methylene Blue0.2 g/L1 mM20 mg/L~95%60
Co₃O₄ NanoparticlesRhodamine B0.1 g/L0.1 g/L10 mg/L>99%60
CoAl₂O₄ SpinelRhodamine B0.1 g/L0.1 g/L10 mg/L>99%40
MnCo₂O₄.₅ NPsMethylene Blue0.05 g/L0.5 g/L20 mg/L~97%20

Note: The data presented is a synthesis from various literature sources and is intended for comparative purposes. Actual performance may vary based on specific experimental conditions.

Experimental Protocols

Catalytic Degradation of Methylene Blue using (NH₄)₂Co(SO₄)₂·6H₂O and Peroxymonosulfate

This protocol outlines a typical procedure for evaluating the catalytic activity of ammonium cobalt(II) sulfate hexahydrate in the degradation of an organic dye.

1. Materials:

  • Ammonium cobalt(II) sulfate hexahydrate ((NH₄)₂Co(SO₄)₂·6H₂O)

  • Potassium peroxymonosulfate (PMS, often as Oxone™)

  • Methylene Blue (MB)

  • Deionized water

  • Spectrophotometer

2. Procedure: a. Prepare a stock solution of Methylene Blue (e.g., 100 mg/L) in deionized water. b. In a reaction vessel, add a specific volume of the MB stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 20 mg/L). c. Add the desired amount of (NH₄)₂Co(SO₄)₂·6H₂O to the solution to reach the target catalyst loading (e.g., 0.2 g/L) and stir to dissolve. d. To initiate the reaction, add the required amount of PMS (e.g., to a final concentration of 1 mM). e. Start a timer and take aliquots of the reaction mixture at regular intervals (e.g., 5, 10, 20, 30, 60 minutes). f. Immediately analyze the aliquots using a spectrophotometer at the maximum absorbance wavelength of Methylene Blue (~664 nm) to determine the change in concentration. g. The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Reaction Mechanism and Experimental Workflow

The catalytic activation of peroxymonosulfate by Co(II) ions from (NH₄)₂Co(SO₄)₂·6H₂O proceeds through a complex radical-based mechanism. The Co(II) ions react with PMS to generate powerful sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are the primary species responsible for the degradation of organic pollutants.

G cluster_workflow Experimental Workflow prep Prepare Methylene Blue Solution add_cat Add (NH₄)₂Co(SO₄)₂·6H₂O prep->add_cat add_pms Initiate with PMS add_cat->add_pms sampling Collect Aliquots at Intervals add_pms->sampling analysis Spectrophotometric Analysis sampling->analysis calc Calculate Degradation Efficiency analysis->calc

Experimental workflow for catalytic degradation.

G cluster_pathway Catalytic Activation Pathway Co2 Co²⁺ SO4_rad SO₄•⁻ Co2->SO4_rad + HSO₅⁻ PMS HSO₅⁻ OH_rad •OH PMS->OH_rad + H₂O Degradation Degradation Products SO4_rad->Degradation + Pollutant OH_rad->Degradation + Pollutant Pollutant Organic Pollutant

Simplified reaction pathway for PMS activation.

Conclusion

Ammonium cobalt(II) sulfate hexahydrate demonstrates considerable catalytic activity for the activation of peroxymonosulfate in advanced oxidation processes. Its high solubility and ease of use make it a valuable tool for researchers in environmental science and chemical synthesis. While heterogeneous catalysts like cobalt oxides may offer advantages in terms of reusability and reduced metal leaching, the homogeneous system initiated by (NH₄)₂Co(SO₄)₂·6H₂O provides a straightforward and efficient method for laboratory-scale investigations and applications where catalyst recovery is not a primary concern. The choice of catalyst will ultimately depend on the specific requirements of the application, including pH range, target pollutant, and operational scale. This guide provides a foundational benchmark for the informed selection and application of (NH₄)₂Co(SO₄)₂·6H₂O in catalysis.

a comparative study of the thermal stability of various Tutton's salts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the thermal decomposition behavior of various Tutton's salts, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols.

Tutton's salts, a class of double sulfates with the general formula M'₂M(SO₄)₂(H₂O)₆, where M' is a monovalent cation (e.g., K⁺, NH₄⁺) and M is a divalent metal cation (e.g., Mg²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺), are of significant interest in various scientific fields due to their well-defined crystal structures and diverse applications. A key characteristic influencing their utility is their thermal stability, particularly the manner in which they dehydrate upon heating. This guide presents a comparative study of the thermal stability of a range of Tutton's salts, supported by experimental data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Comparative Thermal Decomposition Data

The thermal stability of Tutton's salts is primarily dictated by the nature of the monovalent and divalent cations, which influences the strength of the coordination bonds and the hydrogen bonding network within the crystal lattice. The following tables summarize the key thermal decomposition parameters for a selection of potassium-based and ammonium-based Tutton's salts.

Potassium-Based Tutton's Salts: K₂M(SO₄)₂(H₂O)₆
Divalent Cation (M)Onset of Dehydration (°C)Dehydration Steps & Temperature Ranges (°C)Reference
Mg ~70Multiple steps between 70-200[1]
Co ~70Multiple steps between 70-200[1]
Ni ~85-96Single step between 85-200[2][3]
Cu ~55-70Two steps: ~55-110 (4 H₂O), ~110-200 (2 H₂O)[1][2]
Zn ~55Two steps: ~55-107 (4 H₂O), ~107-220 (2 H₂O)[2]
V/Co ~74Three steps between 74-220 (2, 3, 1 H₂O)[2]
V/Ni ~85Single step between 85-200[2]
V/Cu ~57Two steps: ~57-107 (4 H₂O), ~107-220 (2 H₂O)[2]
V/Zn ~55Two steps: ~55-107 (4 H₂O), ~107-220 (2 H₂O)[2]
Mn/Ni ~96-[3]
Mn/Cu ~68-[3]
Ammonium-Based Tutton's Salts: (NH₄)₂M(SO₄)₂(H₂O)₆
Divalent Cation (M)Onset of Dehydration (°C)Dehydration Steps & Temperature Ranges (°C)Reference
Mg ~70-[4]
Ni ~96-132Single step[4][5]
Zn ~57Single step between 57-110[6]
Fe -Dehydration below 120°C[5]
Cu -Two-step dehydration[7]

Experimental Protocols

The data presented in this guide were primarily obtained through Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The following is a generalized experimental protocol for the thermal analysis of Tutton's salts.

Instrumentation: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is employed for the analysis.

Sample Preparation:

  • A small amount of the Tutton's salt sample (typically 5-10 mg) is accurately weighed.

  • The sample is placed in an appropriate crucible, commonly made of alumina (Al₂O₃) or platinum.

TGA/DTA Parameters:

  • Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[8]

  • Temperature Range: The analysis is conducted over a temperature range sufficient to observe all dehydration and decomposition events, for instance, from room temperature to 1000 °C.[8]

  • Atmosphere: The experiment is usually carried out under an inert atmosphere, such as dry nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.[8]

  • Data Acquisition: The instrument continuously records the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature, from which the onset temperature of decomposition and the stoichiometry of the dehydration steps are determined. The DTA curve shows endothermic or exothermic peaks corresponding to thermal events such as dehydration and phase transitions.

Visualizing the Experimental Workflow

The logical flow of a typical thermal analysis experiment for Tutton's salts can be visualized as follows:

experimental_workflow Experimental Workflow for Thermal Analysis of Tutton's Salts cluster_preparation Sample Preparation cluster_analysis TGA/DTA Analysis cluster_data Data Interpretation weigh Weigh Tutton's Salt (5-10 mg) load Load Sample into Crucible weigh->load instrument Place Crucible in TGA/DTA Instrument load->instrument purge Purge with Inert Gas (e.g., N2) instrument->purge heat Heat at a Constant Rate (e.g., 10 °C/min) purge->heat record Record Mass Loss (TGA) and Heat Flow (DTA) heat->record plot Plot TGA and DTA Curves record->plot determine Determine Decomposition Temperatures and Mass Loss Percentages plot->determine analyze Analyze Dehydration Stoichiometry determine->analyze

Caption: A flowchart illustrating the key steps in the thermal analysis of Tutton's salts.

Structure-Stability Relationship

The thermal stability of Tutton's salts is intrinsically linked to their crystal structure. The decomposition process typically begins with the loss of the six water molecules of hydration. This dehydration can occur in a single step or in multiple steps, depending on the nature of the M' and M cations.

The strength of the M-O(H₂O) bond plays a crucial role. Divalent cations with smaller ionic radii and higher charge densities generally form stronger bonds with the water molecules, leading to higher decomposition temperatures. The monovalent cation also influences the stability by affecting the overall crystal packing and the hydrogen bond network.

Following dehydration, the anhydrous salt is formed, which then decomposes at higher temperatures. For ammonium-based Tutton's salts, the decomposition of the ammonium cation occurs after dehydration. The final decomposition products are typically the metal oxides.[8]

This comparative guide provides a foundational understanding of the thermal stability of various Tutton's salts. The presented data and protocols can serve as a valuable resource for researchers in materials science, inorganic chemistry, and pharmaceutical development, aiding in the selection and application of these versatile compounds.

References

Validating the Purity of Synthesized Ammonium Cobalt(II) Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of methods for validating the purity of synthesized ammonium cobalt(II) sulfate, (NH₄)₂Co(SO₄)₂·6H₂O. Furthermore, it compares the performance of this compound with alternative cobalt salts in various applications, supported by experimental data.

Comparison of Purity Validation Methods

Several analytical techniques can be employed to determine the purity of synthesized ammonium cobalt(II) sulfate. The choice of method often depends on the available instrumentation, the required level of accuracy and precision, and the nature of potential impurities. The following table summarizes the key aspects of three common validation methods.

MethodAnalyteTypical AccuracyTypical PrecisionAdvantagesDisadvantages
EDTA Titration Cobalt(II)High (typically >99.5%)High (RSD <0.5%)Cost-effective, well-established, high accuracy and precision.Can be affected by interfering metal ions, requires visual endpoint determination which can be subjective.[1][2][3][4][5]
UV-Vis Spectroscopy Cobalt(II)Good (typically 98-102% recovery)Good (RSD <2%)Fast, simple, non-destructive, suitable for routine analysis.[6][7][8][9]Indirect method, requires a calibration curve, can be affected by colored impurities or complexing agents.[6][7][8][9]
Ion Chromatography Ammonium, SulfateHigh (typically >99%)High (RSD <1%)Can simultaneously determine both cation and anion, high sensitivity and selectivity.[10][11][12][13][14][15]Requires specialized equipment, can be more time-consuming than other methods.

Performance Comparison with Alternative Cobalt Salts

Ammonium cobalt(II) sulfate is utilized in various applications, including as a catalyst and a precursor for other cobalt-containing materials. Its performance can be compared to other common cobalt salts, such as cobalt(II) chloride and cobalt(II) sulfate.

ApplicationCompoundPerformance MetricExperimental DataReference
Catalysis: Oxidation Reactions Ammonium Cobalt(II) SulfateIncreased oxidation rate by 1.7 to 6.0 times compared to uncatalyzed reaction.[16]
Cobalt(II) ChlorideHigh catalytic activity and stability.[17]
Cobalt(II) Sulfate--
CO₂ Hydrogenation Cobalt-based catalysts on Al₂O₃Better activity and stability compared to Ni/Al₂O₃.[18]

Experimental Protocols

Determination of Cobalt(II) by EDTA Titration

This protocol outlines the determination of the cobalt content in a sample of ammonium cobalt(II) sulfate via complexometric titration with ethylenediaminetetraacetic acid (EDTA).

Workflow Diagram:

Figure 1. Workflow for the determination of cobalt(II) by EDTA titration.

Detailed Methodology:

  • Preparation of 0.01 M EDTA Solution: Dissolve approximately 3.722 g of disodium EDTA dihydrate in 1 L of deionized water. Standardize this solution against a primary standard zinc or magnesium solution.

  • Sample Preparation: Accurately weigh about 0.5 g of the synthesized ammonium cobalt(II) sulfate and dissolve it in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • pH Adjustment: Add 5 mL of an ammonia-ammonium chloride buffer solution (pH 10) to the sample solution.

  • Indicator: Add a small amount of Murexide indicator to the solution, which will turn it a yellowish color in the presence of Co²⁺ ions.

  • Titration: Titrate the solution with the standardized 0.01 M EDTA solution. The endpoint is reached when the color of the solution changes from yellow to a distinct purple.[3]

  • Calculation: The percentage of cobalt in the sample can be calculated using the following formula:

    where:

    • V_EDTA is the volume of EDTA solution used in mL.

    • M_EDTA is the molarity of the EDTA solution.

    • M_Co is the molar mass of cobalt (58.93 g/mol ).

    • m_sample is the mass of the sample in grams.

Determination of Cobalt(II) by UV-Vis Spectroscopy

This protocol describes the quantification of cobalt in ammonium cobalt(II) sulfate using UV-Visible spectroscopy, based on the absorbance of the Co²⁺ ion in solution.

Workflow Diagram:

Figure 2. Workflow for the determination of cobalt(II) by UV-Vis Spectroscopy.

Detailed Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of cobalt(II) with concentrations ranging from 100 to 1000 ppm from a certified cobalt standard solution.

  • Determination of λ_max: Scan one of the standard solutions in the visible range (400-700 nm) to determine the wavelength of maximum absorbance (λ_max), which for Co²⁺ is typically around 510 nm.

  • Calibration Curve: Measure the absorbance of each standard solution at λ_max. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

  • Sample Preparation: Accurately weigh a sample of the synthesized ammonium cobalt(II) sulfate, dissolve it in deionized water, and dilute it to a known volume in a volumetric flask to obtain a concentration within the range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the sample solution at λ_max.

  • Calculation: Determine the concentration of cobalt in the sample solution from the calibration curve. The percentage of cobalt in the original sample can then be calculated.

Determination of Ammonium and Sulfate by Ion Chromatography

This protocol details the simultaneous determination of ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions in the synthesized salt using ion chromatography.

Logical Relationship Diagram:

G cluster_0 Sample and Standard Preparation cluster_1 IC Analysis cluster_2 Data Analysis A Prepare Eluent E Instrument Setup (Columns, Detector) A->E B Prepare Stock Standards (NH₄⁺ and SO₄²⁻) C Prepare Calibration Standards B->C F Run Calibration Standards C->F D Prepare Sample Solution G Run Sample D->G H Generate Calibration Curves F->H I Quantify NH₄⁺ and SO₄²⁻ in Sample G->I H->I J Calculate Purity I->J

Figure 3. Logical relationship for the determination of ammonium and sulfate by Ion Chromatography.

Detailed Methodology:

  • Eluent Preparation: Prepare the appropriate eluent for cation and anion analysis as recommended by the instrument manufacturer. A common eluent for cation analysis is methanesulfonic acid, and for anion analysis is a carbonate/bicarbonate buffer.

  • Standard Preparation: Prepare a series of mixed standard solutions containing known concentrations of ammonium and sulfate ions from certified stock standards.

  • Sample Preparation: Accurately weigh a sample of the synthesized ammonium cobalt(II) sulfate, dissolve it in deionized water, and dilute to a known volume to bring the ion concentrations within the working range of the instrument.

  • Instrumental Analysis: Set up the ion chromatograph with the appropriate cation and anion exchange columns and a conductivity detector. Inject the standards and the sample solution into the chromatograph.

  • Data Analysis: Create calibration curves for ammonium and sulfate by plotting peak area against concentration for the standards. Use these curves to determine the concentrations of ammonium and sulfate in the sample solution. Calculate the percentage of each ion in the original sample to assess its purity.

References

Safety Operating Guide

Proper Disposal of Ammonium Cobalt(II) Sulfate Hexahydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Ammonium cobalt(II) sulfate hexahydrate (Azanium;cobalt(2+);sulfate;hexahydrate), a substance classified as hazardous, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound.

Hazard Profile and Safety Summary

Ammonium cobalt(II) sulfate hexahydrate presents several health and environmental hazards. It is harmful if swallowed, can cause skin sensitization, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4] Adherence to safety protocols is crucial when handling this chemical.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][3][5][6]
Skin Sensitization May cause an allergic skin reaction.[1][3][5]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][2][3][4]

Personal Protective Equipment (PPE)

Before handling ammonium cobalt(II) sulfate hexahydrate for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes:

  • Impervious gloves

  • Safety glasses or goggles

  • Protective work clothing

  • A suitable respirator if high concentrations of dust are present[1][3]

Step-by-Step Disposal Protocol

The disposal of ammonium cobalt(II) sulfate hexahydrate must be managed as hazardous waste.[1][2][4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Collection:

    • Collect waste ammonium cobalt(II) sulfate hexahydrate, including any contaminated materials (e.g., weighing paper, gloves, paper towels), in a designated and clearly labeled hazardous waste container.

    • The container must be kept tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][3]

  • Labeling:

    • Label the hazardous waste container with the full chemical name: "Ammonium Cobalt(II) Sulfate Hexahydrate" and the appropriate hazard warnings (e.g., "Harmful," "Dangerous for the environment").

  • Consult Regulations:

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

    • Disposal procedures must be in accordance with all local, state, and national regulations.[1]

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Your institution's EHS department will typically coordinate this.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and from entering drains or water courses.

  • Cleanup:

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal as hazardous waste.[2] Avoid generating dust.

    • Clean the spill area with water and a suitable cleansing agent, collecting the cleaning materials for disposal as hazardous waste.[1]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of ammonium cobalt(II) sulfate hexahydrate.

start Start: Have waste Ammonium Cobalt(II) Sulfate Hexahydrate? is_spill Is it a spill? start->is_spill collect_waste Collect in designated hazardous waste container is_spill->collect_waste No spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes label_container Label container with chemical name and hazards collect_waste->label_container store_safely Store container in a cool, dry, ventilated area label_container->store_safely consult_ehs Consult institutional EHS for pickup and disposal procedures store_safely->consult_ehs end End: Waste properly managed consult_ehs->end contain_spill Contain spill and prevent entry to drains spill_protocol->contain_spill cleanup_spill Clean up spill using appropriate PPE and methods contain_spill->cleanup_spill collect_spill_waste Collect spill cleanup materials as hazardous waste cleanup_spill->collect_spill_waste collect_spill_waste->label_container

Caption: Disposal workflow for ammonium cobalt(II) sulfate hexahydrate.

References

Personal protective equipment for handling Azanium;cobalt(2+);sulfate;hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identifier: Azanium;cobalt(2+);sulfate;hexahydrate Synonyms: Ammonium cobalt(II) sulfate hexahydrate CAS Number: 13586-38-4

This document provides immediate and essential safety protocols for laboratory personnel handling ammonium cobalt(II) sulfate hexahydrate. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Ammonium cobalt(II) sulfate hexahydrate is a hazardous substance that poses significant health risks. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[1][2] Furthermore, it is suspected of causing genetic defects, cancer, and may damage fertility or the unborn child.[2] The substance is also very toxic to aquatic life with long-lasting effects.[3][4][5]

Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this chemical.

Protection Type Required PPE Specifications and Use Cases
Respiratory NIOSH-approved respiratorA minimum of a dust mask (type N95 or P3) is required when handling the powder to prevent inhalation of dust particles.[3][6] For tasks with a higher risk of aerosol generation, a full-face respirator is recommended.[7]
Eye and Face Safety goggles or face shieldTight-fitting chemical safety goggles are essential to prevent eye contact.[3][8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Chemical-resistant glovesNitrile or neoprene gloves are recommended.[8] Butyl rubber or PVC gloves are also suitable.[3] Gloves should be changed frequently, especially if contaminated.
Body Lab coat and protective clothingA fully buttoned lab coat is the minimum requirement.[9] For larger quantities or tasks with a high risk of exposure, additional protective clothing, such as an apron or overalls, should be worn to prevent skin contact.[3][10]

Safe Handling and Operational Plan

A systematic approach to handling ammonium cobalt(II) sulfate hexahydrate is crucial for minimizing exposure.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble Required PPE prep_area->gather_ppe gather_materials Gather Materials & Spill Kit gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weighing and Transfer (in Fume Hood) don_ppe->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment decontaminate Decontaminate Work Area experiment->decontaminate Experiment Complete dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff and Dispose PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling ammonium cobalt(II) sulfate hexahydrate.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[8][11]

    • Ensure that a fully operational eyewash station and safety shower are readily accessible.[8]

    • Assemble all necessary PPE as detailed in the table above.

    • Have a spill kit with absorbent materials (e.g., vermiculite) readily available.[8]

  • Handling:

    • Before handling, put on all required PPE.

    • When weighing or transferring the solid material, do so carefully to avoid generating dust.[12][13]

    • Use secondary containers to minimize the amount of the chemical on the workbench.[8]

    • Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the designated handling area.[3][12]

  • In Case of Exposure or Spill:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.[3][13]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[10][13]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][10]

    • Spill: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material.[8] Collect the material into a suitable, labeled container for hazardous waste disposal. Avoid dry sweeping which can generate dust.[8][14]

Disposal Plan

Ammonium cobalt(II) sulfate hexahydrate and any materials contaminated with it are considered hazardous waste.

Waste Disposal Protocol:

start Waste Generated collect Collect in Labeled, Sealed Container start->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in Designated Hazardous Waste Area segregate->store dispose Arrange for Licensed Hazardous Waste Disposal store->dispose end Disposal Complete dispose->end

Caption: Hazardous waste disposal plan.

Step-by-Step Disposal Guidance:

  • Collection: All waste containing ammonium cobalt(II) sulfate hexahydrate, including contaminated PPE and spill cleanup materials, must be collected in a clearly labeled, sealed, and chemical-resistant container.[8][9][13]

  • Storage: Store the hazardous waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[1][12]

  • Environmental Protection: Do not dispose of this chemical down the drain or in the regular trash.[8][13] It is very toxic to aquatic life, and release into the environment must be avoided.[3][4]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company, following all local, regional, and national regulations.[8][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.